molecular formula C11H16O2 B1334968 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one CAS No. 31704-82-2

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Cat. No.: B1334968
CAS No.: 31704-82-2
M. Wt: 180.24 g/mol
InChI Key: QCAUMBKKZVOPPF-UHFFFAOYSA-N
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Description

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS 31704-82-2) is a specialized furan derivative with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for the preparation of benzofuran derivatives that exhibit interesting physiological activities and are used in pharmaceutical products . Its value stems from its role as a key platform chemical derived from biomass. It is efficiently synthesized via the hydrolysis and condensation of 2-methylfuran (2-MF), which itself is obtained from lignocellulosic biomass . Beyond pharmaceuticals, this ketone is an important intermediate in developing high-density liquid fuels. Research has shown it can undergo further dehydration and hydrogenation steps to produce aliphatic hydrocarbons suitable as transportation fuel components . The compound has a boiling point of approximately 246.1 °C at 760 mmHg, a flash point of 107.2 °C, and a density of 0.972 g/cm³ . It is characterized by a logP value of 2.55, indicating its relative hydrophobicity . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-(5-methylfuran-2-yl)pentan-2-one
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InChI

InChI=1S/C11H16O2/c1-8(12)7-11(3,4)10-6-5-9(2)13-10/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAUMBKKZVOPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60185605
Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Molecular Weight

180.24 g/mol
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CAS No.

31704-82-2
Record name 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone
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Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Record name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
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Record name 4-methyl-4-(5-methyl-2-furyl)pentan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2). As a compound of interest within the flavor and fragrance sector, and with potential applications in synthetic chemistry, a thorough understanding of its physicochemical characteristics, synthesis, and safety profile is paramount for research and development professionals. This document synthesizes the available technical data to serve as a foundational resource for its application and further investigation.

Chemical Identity and Physicochemical Properties

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a ketone featuring a furan ring substituted with a methyl group and a branched alkyl chain. This structure contributes to its characteristic properties and potential applications.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one[1]
CAS Number 31704-82-2[1]
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [2]
Canonical SMILES CC(=O)CC(C)(C)C1=CC=C(O1)C[1]
InChI Key QCAUMBKKZVOPPF-UHFFFAOYSA-N[1]
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive, pleasant aroma[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Synthesis and Mechanism

The primary synthesis route for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is the alkylation of 2-methylfuran with mesityl oxide (4-methyl-3-penten-2-one). This reaction is typically catalyzed by a solid acid catalyst.

A notable study on the conversion of methylfuran into value-added chemicals highlights this synthesis, achieving a yield of up to 89%.[3] The reaction involves the electrophilic addition of the carbocation formed from mesityl oxide to the electron-rich furan ring.

Reaction Scheme:

G 2-Methylfuran 2-Methylfuran Product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one 2-Methylfuran->Product + Mesityl_Oxide Mesityl Oxide Mesityl_Oxide->Product Catalyst Solid Acid Catalyst (e.g., Nafion-212) Catalyst->Product

Figure 1: Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Among various solid acid catalysts tested, Nafion-212 resin has demonstrated the highest catalytic efficiency and stability for this process.[3] The use of a solid acid catalyst simplifies the work-up procedure and allows for easier catalyst recovery and recycling, aligning with principles of green chemistry.

Proposed Experimental Protocol

While the specific optimal conditions from the primary literature require further investigation, a general protocol based on similar acid-catalyzed alkylations of furans can be proposed:

  • Reactor Setup: A stirred batch reactor equipped with temperature control and a reflux condenser is charged with 2-methylfuran and a suitable solvent (e.g., a non-polar organic solvent).

  • Catalyst Addition: The solid acid catalyst (e.g., Nafion-212 resin) is added to the reactor. The catalyst loading would typically be in the range of 5-15% by weight relative to the limiting reactant.

  • Reactant Addition: Mesityl oxide is added to the reaction mixture, potentially dropwise to control any initial exotherm.

  • Reaction: The mixture is heated to a specified temperature (a likely range would be 60-100 °C) and stirred for a duration determined by reaction monitoring (e.g., by GC-MS) until completion.

  • Work-up: Upon completion, the solid catalyst is removed by filtration. The reaction mixture is then washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acidity, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different methyl groups, the methylene protons, and the protons on the furan ring. The two methyl groups attached to the quaternary carbon would likely appear as a singlet, while the methyl group on the furan ring and the methyl group of the acetyl moiety would also be singlets at different chemical shifts. The methylene protons would appear as a singlet, and the two protons on the furan ring would likely present as doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for the carbonyl carbon, the quaternary carbon, the carbons of the furan ring, and the various methyl and methylene carbons, each at their characteristic chemical shifts.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.12 g/mol ). Common fragmentation patterns for ketones and furans would be anticipated, including alpha-cleavage around the carbonyl group and fragmentation of the furan ring.

Infrared Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone group (typically around 1715 cm⁻¹). Other significant peaks would include C-H stretching vibrations for the alkyl groups and characteristic absorptions for the C-O-C and C=C bonds within the furan ring.

Applications in Flavor and Fragrance

Furan derivatives are well-known for their significant contributions to the aromas of a wide variety of foods and beverages, often formed during thermal processing.[1] These compounds can impart sweet, caramel-like, nutty, and fruity notes.[4] The structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, with its furan moiety and ketone functional group, suggests its potential as a valuable aroma chemical. It is described as having a "pleasant aroma" and a "distinctive odor," making it of interest to the flavor and fragrance industry.[1]

Analytical Methodologies

The analysis of furan derivatives in various matrices is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS).[5] For a compound like 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a GC-MS method would provide both the retention time for identification and the mass spectrum for confirmation.

Proposed GC-MS Protocol

A general protocol for the analysis of this compound in a flavor or fragrance formulation would involve:

  • Sample Preparation: Dilution of the sample in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure good separation from other volatile components.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-300 would be appropriate to capture the molecular ion and key fragments.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Sample Dilution Dilution Sample->Dilution Dilute in organic solvent Injection Injection Dilution->Injection Separation GC Column Injection->Separation Ionization EI Source Separation->Ionization Detection Mass Analyzer Ionization->Detection Data_Analysis Data System Detection->Data_Analysis

Figure 2: General workflow for GC-MS analysis.

Safety and Toxicology

The toxicological properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one have not been fully investigated.[6] Safety Data Sheets for this compound indicate that it may be harmful if ingested or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[6] As with any chemical for which comprehensive toxicological data is lacking, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

It is important to note that furan itself is classified as a possible human carcinogen, and its presence in foods is a subject of ongoing research and monitoring.[7] The toxicity of substituted furans can vary significantly depending on the nature and position of the substituents. Some furan-containing drugs are known to undergo metabolic bioactivation to reactive intermediates.[2] Therefore, any new furan derivative intended for applications in food, fragrance, or pharmaceuticals would require a thorough toxicological evaluation.

Conclusion and Future Perspectives

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative with potential applications in the flavor and fragrance industry. Its synthesis via the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide has been reported with high yields. While its basic physicochemical properties are known, a significant gap exists in the public domain regarding its detailed spectroscopic characterization, specific organoleptic profile, and comprehensive toxicological data.

For researchers and developers, future work should focus on:

  • Detailed Synthesis Optimization and Characterization: Publishing a detailed experimental protocol for its synthesis, purification, and full spectroscopic characterization (NMR, IR, MS).

  • Sensory Evaluation: Conducting thorough organoleptic analysis to define its flavor and fragrance profile with specific descriptors.

  • Toxicological Assessment: Performing in vitro and in vivo studies to establish a comprehensive safety profile, which is crucial for its potential use in consumer products.

  • Exploration of Further Synthetic Applications: Investigating its use as a building block for the synthesis of other novel compounds.

This technical guide provides a solid foundation for understanding 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. Further research to fill the existing knowledge gaps will be essential to unlock its full potential in various scientific and industrial applications.

References

  • The Versatility of Furan Derivatives: Focusing on 2-Acetylfuran in Industry. (URL: [Link])

  • Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. (1998). Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Synthesis of New Fragrances from Furfural. (2016). Perfumer & Flavorist. (URL: [Link])

  • Furan. Wikipedia. (URL: [Link])

  • Furan derivatives useful as aroma compounds. (1985).
  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2015). Journal of Chemical Information and Modeling. (URL: [Link])

  • Synthesis of New Fragrances
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (1997). Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Determination of furan and furan derivatives in baby food. (2018). Food Control. (URL: [Link])

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2025). Journal of Molecular Structure. (URL: [Link])

  • Figure 2. GC-MS/MS spectra of the tautomer 2-[2-13 C]ethyl-... ResearchGate. (URL: [Link])

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). Journal of Chromatography A. (URL: [Link])

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2023). Catalysts. (URL: [Link])

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Molecules. (URL: [Link])

  • Toxicity of Furan. (2010). ChemistryViews. (URL: [Link])

  • FURFURYL ARYL(ALKYL) KETONES: PREPARATION AND SYNTHETIC POTENTIAL. (2013). Chemistry of Heterocyclic Compounds. (URL: [Link])

  • Metal-Catalyzed[4][8]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. (2007). Angewandte Chemie International Edition. (URL: [Link])

  • Furan in Thermally Processed Foods - A Review. (2011). Comprehensive Reviews in Food Science and Food Safety. (URL: [Link])

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2009). Molecules. (URL: [Link])

Sources

Elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and molecular sciences, the unambiguous determination of a chemical structure is the bedrock upon which all subsequent research is built. The journey from a newly synthesized or isolated compound to a fully characterized molecule is one of meticulous investigation and logical deduction, powered by a suite of sophisticated analytical techniques. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the structural elucidation of a specific molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the organic and iterative process of scientific inquiry itself. We will delve into the "why" behind experimental choices, grounding our discussion in the fundamental principles of spectroscopy and spectrometry. Every protocol herein is presented as a self-validating system, designed to instill confidence in the generated data. Authoritative sources are cited throughout to substantiate our claims, ensuring a robust and trustworthy narrative.

The Subject Molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Chemical Structure:

Chemical structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
  • IUPAC Name: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • CAS Number: 31704-82-2

This molecule presents an interesting structural challenge, incorporating a ketone functional group and a substituted furan ring. Its elucidation requires a multi-faceted analytical approach to confirm the connectivity of its constituent atoms and the precise arrangement of its functional groups.

A Plausible Synthetic Pathway: Friedel-Crafts Acylation

While various methods for the synthesis of furans and ketones exist, a plausible and efficient route to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one involves the Friedel-Crafts acylation of 2-methylfuran. Furan and its derivatives are known to undergo Friedel-Crafts acylation, although they can be sensitive to strong Lewis acids, which may cause polymerization. Therefore, milder catalysts are often preferred.

A proposed synthetic scheme would involve the reaction of 2-methylfuran with 4-methyl-4-chloropentan-2-one in the presence of a mild Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The reaction would proceed via an electrophilic aromatic substitution mechanism, with the acylium ion preferentially attacking the electron-rich C5 position of the 2-methylfuran ring.

The Elucidation Workflow: A Symphony of Spectroscopies

The confirmation of the structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Synthesis Proposed Synthesis: Friedel-Crafts Acylation Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Pure Compound MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Confirmation Final Structure Confirmation NMR->Confirmation Connectivity Data MS->Confirmation Molecular Weight & Fragment Data IR->Confirmation Functional Group Data

Caption: A typical workflow for the synthesis and structural elucidation of an organic molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all protons and carbons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Tube Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.

  • Data Acquisition: Acquire the ¹H, ¹³C, and 2D NMR spectra using standard pulse sequences. The number of scans will vary depending on the concentration of the sample and the specific experiment being run.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.05d1HH-3 (furan)The proton on the furan ring adjacent to the oxygen is expected to be downfield.
~5.85d1HH-4 (furan)The other furan proton, coupled to H-3.
~2.80s2H-CH₂-A singlet due to the absence of adjacent protons.
~2.25s3H-CH₃ (furan)The methyl group attached to the furan ring.
~2.10s3H-COCH₃The methyl group of the acetyl moiety.
~1.45s6H-C(CH₃)₂-The two equivalent methyl groups on the quaternary carbon.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~207.0C=OThe carbonyl carbon of the ketone.
~155.0C-2 (furan)The furan carbon attached to the quaternary carbon.
~150.0C-5 (furan)The furan carbon attached to the methyl group.
~106.0C-3 (furan)The furan carbon adjacent to the oxygen.
~105.0C-4 (furan)The other furan carbon.
~54.0-C H₂-The methylene carbon.
~40.0-C (CH₃)₂-The quaternary carbon.
~32.0-COC H₃The methyl carbon of the acetyl group.
~28.0-C(C H₃)₂-The two equivalent methyl carbons.
~13.5-C H₃ (furan)The methyl carbon on the furan ring.
2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): Would show a correlation between the two furan protons (H-3 and H-4), confirming their coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would be:

    • The protons of the gem-dimethyl groups [-C(CH ₃)₂-] to the quaternary carbon, the methylene carbon, and the C-2 of the furan ring.

    • The methylene protons [-CH ₂-] to the carbonyl carbon and the quaternary carbon.

    • The acetyl protons [-COCH ₃] to the carbonyl carbon.

    • The furan methyl protons to C-4 and C-5 of the furan ring.

Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, Electron Ionization (EI) would be a suitable technique.

Experimental Protocol: Obtaining an EI Mass Spectrum
  • Sample Introduction: A small amount of the purified liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): A peak at m/z = 180, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

      • Cleavage of the C-C bond between the carbonyl group and the methylene group would result in the loss of a propyl-furan radical and the formation of a stable acylium ion at m/z = 43 (CH₃CO⁺). This is often the base peak in the spectrum.

      • Cleavage of the C-C bond between the quaternary carbon and the methylene group is less likely due to the formation of a less stable primary radical.

    • McLafferty Rearrangement: This rearrangement is not possible for this molecule as there are no gamma-hydrogens relative to the carbonyl group.

    • Cleavage at the Furan Ring: Fragmentation can also be initiated by cleavage of the bond between the furan ring and the quaternary carbon, leading to a resonance-stabilized furfuryl-type cation.

Fragmentation_Pathway cluster_molecule 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one cluster_fragments Major Fragments Molecule [C₁₁H₁₆O₂]⁺• m/z = 180 Fragment1 [CH₃CO]⁺ m/z = 43 (Acylium ion) Molecule->Fragment1 α-cleavage Fragment2 [C₁₀H₁₃O]⁺ m/z = 149 Molecule->Fragment2 Loss of CH₃CO•

Caption: Predicted major fragmentation pathway for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in EI-MS.

Part 3: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum
  • Sample Preparation: A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).

  • Creating a Thin Film: A second salt plate is placed on top of the first, spreading the liquid into a thin film.

  • Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~2970-2870C-H stretchAliphaticCharacteristic of sp³ C-H bonds in methyl and methylene groups.
~1715 C=O stretch Ketone A strong, sharp absorption characteristic of a saturated aliphatic ketone.
~1600 and ~1500C=C stretchFuran ringAromatic C=C stretching vibrations.
~1365C-H bend-CH₃Characteristic bending vibration of methyl groups.
~1230-1100C-C-C stretchKetoneInvolves the asymmetric stretching of the alpha carbons about the carbonyl carbon.
~1020C-O-C stretchFuran ringCharacteristic stretching of the ether linkage within the furan ring.

The presence of a strong absorption around 1715 cm⁻¹ is a clear indicator of the ketone functional group, while the absorptions in the 1600-1500 cm⁻¹ region and around 1020 cm⁻¹ are indicative of the furan ring.

Conclusion: A Coherent Structural Narrative

The structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a testament to the power of a multi-technique analytical approach. Infrared spectroscopy provides the initial evidence for the presence of the key functional groups: the ketone and the furan ring. Mass spectrometry confirms the molecular weight and provides key fragmentation information consistent with the proposed structure, notably the formation of the m/z 43 acylium ion. Finally, NMR spectroscopy, through a combination of 1D and 2D experiments, provides the definitive and unambiguous map of the molecular connectivity, allowing for the assignment of every proton and carbon atom.

The convergence of these independent lines of evidence provides a self-validating and irrefutable confirmation of the structure. This systematic approach, grounded in the fundamental principles of chemistry and spectroscopy, is the cornerstone of modern molecular characterization and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

  • Describe the procedure for preparing a

An In-Depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS 31704-82-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2), a furan derivative with notable potential in diverse chemical applications. This document delineates the compound's synthesis, structural characterization, and prospective utility, with a particular focus on its role as a versatile chemical intermediate. The synthesis via acid-catalyzed alkylation of 2-methylfuran with mesityl oxide is detailed, alongside a discussion of the reaction mechanism. Furthermore, this guide explores the compound's significance as a precursor in the synthesis of high-density fuels and its potential within the broader context of furan derivatives in the pharmaceutical and fragrance industries. Safety protocols for handling and disposal are also addressed, providing a holistic resource for laboratory professionals.

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a substituted furan possessing a ketone functional group. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and functional materials.[1][2] Furan derivatives are recognized as crucial building blocks in medicinal chemistry, often serving as bioisosteres for phenyl rings, which can enhance the metabolic stability and bioavailability of drug candidates.[3] Their diverse applications span from pharmaceuticals, such as antibiotics and anti-inflammatory agents, to agrochemicals and renewable polymers.[1] The title compound, with its unique combination of a furan ring and a ketone, presents itself as a valuable intermediate for further chemical transformations. Its synthesis from biomass-derived precursors like 2-methylfuran and acetone (via mesityl oxide) positions it as a key player in the development of sustainable chemical processes.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is presented in the table below.

PropertyValueSource
CAS Number 31704-82-2N/A
Molecular Formula C₁₁H₁₆O₂N/A
Molecular Weight 180.25 g/mol N/A
IUPAC Name 4-methyl-4-(5-methylfuran-2-yl)pentan-2-oneN/A
Appearance Colorless to pale yellow liquid (typical)N/A
Odor DistinctiveN/A

Synthesis and Mechanism

The primary route for the synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide.[4][5] This reaction is an example of a Friedel-Crafts-type alkylation, where the electron-rich furan ring acts as a nucleophile.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product start furan 2-Methylfuran mesityl Mesityl Oxide end catalyst Acid Catalyst (e.g., Nafion-212) furan->catalyst mesityl->catalyst product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one catalyst->product

Caption: Synthesis of the target compound via acid-catalyzed alkylation.

Proposed Reaction Mechanism

The reaction proceeds through the following key steps:

  • Protonation of Mesityl Oxide: The acid catalyst protonates the carbonyl oxygen of mesityl oxide, increasing the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The electron-rich C5 position of the 2-methylfuran ring attacks the activated β-carbon of the protonated mesityl oxide.

  • Deprotonation: A proton is eliminated from the furan ring, restoring its aromaticity and yielding the final product.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation mesityl Mesityl Oxide H_plus H+ mesityl->H_plus + protonated_mesityl Protonated Mesityl Oxide (Carbocation Intermediate) H_plus->protonated_mesityl -> protonated_mesityl_2 Protonated Mesityl Oxide furan 2-Methylfuran furan->protonated_mesityl_2 + intermediate Intermediate Adduct intermediate_2 Intermediate Adduct protonated_mesityl_2->intermediate -> product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one intermediate_2->product -> H_plus_out H+ product->H_plus_out -

Caption: Proposed mechanism for the acid-catalyzed alkylation.

Experimental Protocol

Materials:

  • 2-Methylfuran

  • Mesityl Oxide

  • Solid acid catalyst (e.g., Nafion-212 resin)

  • Solvent (if necessary, though solvent-free conditions have been reported)[4]

Procedure:

  • The reactants, 2-methylfuran and mesityl oxide, are mixed, typically in a molar ratio that favors the furan.

  • The solid acid catalyst is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 323 K) for a specified duration (e.g., 48 hours).[5]

  • Reaction progress can be monitored by techniques such as Gas Chromatography (GC).

  • Upon completion, the solid catalyst is removed by filtration.

  • The crude product is then purified.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Standard chromatographic techniques are generally effective for furan derivatives.

Column Chromatography Protocol

A general workflow for purification via column chromatography is as follows:

G start Crude Product tlc TLC Analysis to Determine Solvent System start->tlc packing Pack Silica Gel Column tlc->packing loading Load Crude Product onto Column packing->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC/GC) collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified Product evaporation->end

Caption: General workflow for purification by column chromatography.

For moderately polar furan derivatives, a common solvent system for silica gel chromatography is a mixture of ethyl acetate and hexanes. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.

Structural Characterization (Spectroscopic Data)

Definitive spectroscopic data for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is not widely published. The following represents predicted data based on the analysis of its structural analogues. Researchers should obtain and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0d1HFuran ring H
~5.9d1HFuran ring H
~2.8s2H-CH₂-
~2.3s3HFuran -CH₃
~2.1s3HKetone -CH₃
~1.3s6HGem-dimethyl (-C(CH₃)₂)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~208C=O (Ketone)
~155Furan C-O
~151Furan C-CH₃
~106Furan CH
~105Furan CH
~50-CH₂-
~45Quaternary C
~30Ketone -CH₃
~25Gem-dimethyl (-C(CH₃)₂)
~14Furan -CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~2970-2850C-H stretching (alkane)
~1715C=O stretching (ketone)
~1560, 1450C=C stretching (furan ring)
~1020C-O-C stretching (furan ring)
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak at m/z = 180. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the furan ring.

Applications and Future Prospects

Intermediate for High-Density Fuels

A significant application of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is as a precursor for the synthesis of jet fuel-range branched cycloalkanes.[4] The compound can be hydrolyzed to a trione, which then undergoes intramolecular aldol condensation and hydrodeoxygenation to produce high-density cyclic alkanes.[4][5] This positions the title compound as a valuable intermediate in the production of advanced biofuels from lignocellulosic biomass.

Potential in the Fragrance Industry

Furanones and related furan derivatives are known for their use as perfuming ingredients, often imparting sweet, caramel, or fruity notes.[6][7] While the specific olfactory properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are not extensively documented, its structural similarity to other fragrance components suggests potential applications in this sector. Ketones, in general, are a significant class of fragrance molecules.[8]

Synthon in Pharmaceutical and Agrochemical Development

The furan nucleus is a key building block in medicinal chemistry.[2][3] Furan derivatives are utilized as synthons for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[5][9] The reactivity of both the furan ring and the ketone functionality in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one allows for a variety of chemical transformations, making it a potentially useful starting material for the synthesis of novel bioactive compounds.

Safety, Handling, and Disposal

As with all furan derivatives, appropriate safety precautions must be taken when handling 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Furan derivatives can be sensitive to light and air, so storage under an inert atmosphere may be advisable.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Furan derivatives should be treated as hazardous chemical waste and disposed of through a licensed contractor.[10][11] Do not dispose of down the drain.

Conclusion

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative of significant interest due to its accessible synthesis from renewable feedstocks and its potential as a versatile chemical intermediate. Its role as a precursor to high-density biofuels has been demonstrated, and its structural features suggest promising applications in the fragrance and pharmaceutical industries. This technical guide provides a foundational understanding of this compound, intended to support further research and development in these and other areas of chemical science.

References

  • Furan Derivatives: Properties, Applications, and Synthesis. (2025). BenchChem.
  • 2-Furyl Methyl Ketone. (2013). Perfumer & Flavorist.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Use of furanones as perfuming ingredients. (1995).
  • Furan as a versatile synthon. (2001).
  • Li, S., Li, N., Wang, W., Li, L., Wang, A., Wang, X., & Zhang, T. (2016). Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose. Scientific Reports, 6(1), 32379.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI.
  • Proper Disposal of 2-Ethenylfuran: A Guide for Labor
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Labor
  • A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.
  • The Role of Furan (CAS 110-00-9) in Synthesizing Key Industrial Chemicals. (n.d.). Chemenu.
  • Chromatography method for the purification of furfural derivatives. (n.d.).
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. (n.d.).
  • A novel furan compound and its use in fragrance formulations. (n.d.).
  • Use of furanones as perfuming ingredients. (n.d.).
  • Regiospecific Furan Compounds and Their Use in Fragrances. (n.d.).
  • Hez Parfums Beginner's Guide to Perfumery 013 - Understanding the Role. (2024). Hez Parfums.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.
  • Precursors for fragrant ketones and fragrant aldehydes. (2002).
  • Supplementary Information. (2016).
  • Supplementary Information. (n.d.).
  • 5-METHYLFURFURAL. (n.d.). Organic Syntheses.
  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • CHAPTER 2 Fragmentation and Interpret
  • 4-Methyl-5H-furan-2-one. (n.d.). NIST WebBook.
  • 4-Methyl-2-pentanone synthesis. (n.d.). ChemicalBook.
  • Experimental FTIR and FT-Raman spectra of 4methoxy-4-methyl-2-pentanone. (n.d.).
  • 3-Methyl-2(5H)-furanone. (n.d.). Organic Syntheses.
  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][7]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Heliyon.

  • 4-Methyl-4-(methylthio)-2-pentanone. (n.d.). PubChem.
  • Interaction of glycine with Li+ in the (H2O)n (n = 0-8) clusters. (2023). Journal of Molecular Modeling.
  • Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. (1969). Chemical and Pharmaceutical Bulletin.
  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • External Li supply reshapes Li deficiency and lifetime limit of batteries. (2025).
  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)
  • A Comparative Spectroscopic Analysis of Furan and its Methyl
  • 4-Methyl-2-pentanone(108-10-1)IR1. (n.d.). ChemicalBook.
  • 1H and 13C NMR studies on the positional isomers of methyl selenalaurate and telluralaurate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

An In-Depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-methyl-4-(5-methyl-2-furyl)pentan-2-one, a furan derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document delves into its nomenclature, chemical and physical properties, a detailed synthesis protocol, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification

The compound with the chemical structure featuring a pentan-2-one backbone substituted with a methyl and a 5-methyl-2-furyl group at the 4-position is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one

Synonyms:

  • 2-Pentanone, 4-methyl-4-(5-methyl-2-furanyl)-

  • 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone

  • 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

CAS Number: 31704-82-2

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValue
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Density 0.972 g/cm³ (predicted)
Boiling Point Not precisely determined; estimated to be high
Solubility Expected to be soluble in common organic solvents and have limited solubility in water.
SMILES CC1=CC=C(O1)C(C)(C)CC(=O)C
InChI Key QCAUMBKKZVOPPF-UHFFFAOYSA-N

Synthesis Protocol: Alkylation of 2-Methylfuran with Mesityl Oxide

The synthesis of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one can be efficiently achieved through the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide. This reaction, a type of Friedel-Crafts alkylation, has been reported to proceed with high yields, with some studies indicating up to 89% yield using a solid acid catalyst like Nafion-212 resin[1]. The following protocol is a representative procedure based on this established methodology.

Causality of Experimental Choices
  • Catalyst: A solid acid catalyst like Nafion-212 is chosen for its high catalytic efficiency, stability, and ease of separation from the reaction mixture, which simplifies the workup process. Traditional Lewis or Brønsted acids could also be employed, but they often require neutralization and can lead to more complex purification procedures.

  • Reactants: 2-Methylfuran serves as the nucleophilic aromatic compound, while mesityl oxide, an α,β-unsaturated ketone, acts as the electrophile after activation by the acid catalyst.

  • Solvent: The reaction can be run under solvent-free conditions, which is advantageous from a green chemistry perspective. If a solvent is required for better temperature control or solubility, a non-polar, inert solvent like toluene can be used.

  • Temperature: A moderately elevated temperature is typically required to overcome the activation energy of the reaction without promoting side reactions or decomposition of the furan ring.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylfuran (10.0 g, 0.122 mol).

    • Add mesityl oxide (12.0 g, 0.122 mol).

    • Carefully add the solid acid catalyst, Nafion-212 resin (1.0 g, ~10 wt% of the limiting reagent).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of an appropriate solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Remove the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Methylfuran 2-Methylfuran Alkylation Alkylation 2-Methylfuran->Alkylation Mesityl Oxide Mesityl Oxide Mesityl Oxide->Alkylation Nafion-212 Resin Nafion-212 Resin Nafion-212 Resin->Alkylation 80 C 80 C 80 C->Alkylation Filtration Filtration Alkylation->Filtration Reaction Mixture Purification Purification Filtration->Purification Crude Product Final Product 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one Purification->Final Product Vacuum Distillation/Column Chromatography

Caption: Synthetic workflow for 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one.

Potential Applications in Drug Development and Research

The furan scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[2][3][4][5][6][7] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5] The incorporation of a furan ring can modulate a molecule's physicochemical properties, such as its hydrophilic-lipophilic balance, and it can act as a bioisosteric replacement for other aromatic systems like a phenyl ring.[2][7]

While specific pharmacological studies on 4-methyl-4-(5-methyl-2-furyl)pentan-2-one are not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation. The presence of a ketone functional group and the furan moiety makes it a versatile intermediate for the synthesis of more complex molecules.[8] For instance, the ketone can be a site for further chemical modifications to introduce new functionalities and build molecular diversity for screening in drug discovery programs.

Researchers in drug development can utilize this compound as a building block to synthesize novel furan-containing entities. The lipophilic character of the molecule, conferred by the alkyl chain and the furan ring, could be exploited in the design of compounds targeting biological membranes or hydrophobic pockets of enzymes.

Safety and Handling

Based on available safety data sheets for this compound and structurally related chemicals, 4-methyl-4-(5-methyl-2-furyl)pentan-2-one should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The toxicological properties of this compound have not been fully investigated.

References

  • Li, S., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Pharma Tutor. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Nivrutti, G. P. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res., 12(2), 167-181.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the synthesis of jet fuel range cycloalkanes with mesityl oxide and 2-methylfuran (2-MF). Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Antimicrobial Activity of Unsaturated Ketones Containing a Furan Fragment. Retrieved from [Link]

Sources

Spectral Characterization of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan-containing ketone with potential applications in flavor, fragrance, and pharmaceutical industries. A thorough understanding of its molecular structure is paramount for its synthesis, quality control, and elucidation of its biological activity. This technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed structural elucidation, providing researchers, scientists, and drug development professionals with a foundational understanding of this molecule.

The structural analysis of organic compounds relies on the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides information about the molecular weight and fragmentation patterns, which aids in confirming the structure.

Molecular Structure

To facilitate the interpretation of the spectral data, it is essential to first visualize the molecular structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and assign a numbering scheme to its atoms.

Figure 1: Structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one would exhibit distinct signals corresponding to each unique proton.

Experimental Protocol:

A typical ¹H NMR experiment would involve dissolving a small sample of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.1s3HH-1 (CH₃)
~2.7s2HH-3 (CH₂)
~1.3s6HH-5, H-6 (2 x CH₃)
~5.9d, J ≈ 3 Hz1HH-3' (Furan)
~5.8d, J ≈ 3 Hz1HH-4' (Furan)
~2.2s3HC5'-CH₃ (Furan)

Interpretation:

  • H-1 (δ ~2.1 ppm): The singlet integrating to three protons is assigned to the methyl group (C1) adjacent to the carbonyl group. The electronegativity of the carbonyl oxygen deshields these protons, causing them to appear downfield.

  • H-3 (δ ~2.7 ppm): The singlet corresponding to two protons is attributed to the methylene group (C3). Its proximity to the quaternary carbon (C4) and the carbonyl group (C2) results in this chemical shift.

  • H-5, H-6 (δ ~1.3 ppm): The singlet integrating to six protons represents the two equivalent methyl groups (C5 and C6) attached to the quaternary carbon (C4).

  • H-3' and H-4' (δ ~5.8-5.9 ppm): The two doublets in the aromatic region are characteristic of the furan ring protons. The typical coupling constant (J) for adjacent protons on a furan ring is around 3 Hz.

  • C5'-CH₃ (δ ~2.2 ppm): The singlet integrating to three protons is assigned to the methyl group attached to the furan ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~208C2 (C=O)
~158C2' (Furan)
~150C5' (Furan)
~106C3' (Furan)
~105C4' (Furan)
~52C3 (CH₂)
~40C4
~30C1 (CH₃)
~28C5, C6 (2 x CH₃)
~14C5'-CH₃ (Furan)

Interpretation:

  • C2 (δ ~208 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

  • Furan Carbons (δ ~105-158 ppm): Four distinct signals are expected for the furan ring carbons. The carbons attached to the oxygen atom (C2' and C5') are the most deshielded.

  • Aliphatic Carbons (δ ~14-52 ppm): The remaining signals in the upfield region correspond to the aliphatic carbons of the pentanone chain. The quaternary carbon (C4) appears around 40 ppm, while the methyl and methylene carbons are found at higher fields.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (aliphatic)
~1715StrongC=O stretching (ketone)
~1580, ~1500MediumC=C stretching (furan ring)
~1020StrongC-O-C stretching (furan ring)

Interpretation:

  • C-H Stretching (~2960-2850 cm⁻¹): Strong absorptions in this region are indicative of the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

  • C=O Stretching (~1715 cm⁻¹): A strong, sharp absorption band around 1715 cm⁻¹ is a definitive characteristic of the carbonyl group of a saturated ketone.[1]

  • C=C Stretching (~1580, ~1500 cm⁻¹): The absorptions in this region are attributed to the C=C stretching vibrations within the furan ring.

  • C-O-C Stretching (~1020 cm⁻¹): The strong band around 1020 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Experimental Protocol:

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.

Predicted Mass Spectrum Data:

m/zPossible Fragment Ion
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
137[M - C₄H₉]⁺
121[M - C₅H₁₁O]⁺ or [C₈H₉O]⁺
95[C₅H₅O]⁺ (furfuryl cation)
43[CH₃CO]⁺ (acylium ion)

Interpretation and Fragmentation Pathways:

The molecular ion peak ([M]⁺) for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is expected at m/z 194. The fragmentation of this molecule under EI conditions would likely proceed through several characteristic pathways for ketones and furan-containing compounds.[2]

M [M]⁺ m/z = 194 F1 [M - CH₃]⁺ m/z = 179 M->F1 - •CH₃ F2 [M - C₄H₉]⁺ m/z = 137 M->F2 - •C₄H₉ F3 [CH₃CO]⁺ m/z = 43 M->F3 α-cleavage F4 [C₈H₉O]⁺ m/z = 121 F2->F4 rearrangement

Figure 2: Proposed fragmentation pathways for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

  • Loss of a Methyl Group (m/z 179): Cleavage of a methyl radical from the quaternary carbon (C4) would result in a stable tertiary carbocation.

  • Loss of an Isobutyl Group (m/z 137): Alpha-cleavage adjacent to the furan ring can lead to the loss of the isobutyl group.

  • Acylium Ion (m/z 43): A very common fragmentation for methyl ketones is the alpha-cleavage to form the stable acylium ion [CH₃CO]⁺.[2] This is often the base peak in the spectrum.

  • Furfuryl-type Cations (m/z 121 and 95): Cleavage of the bond between C3 and C4 can lead to the formation of a resonance-stabilized furfuryl-type cation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. The predicted spectral data, based on established principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently synthesize, analyze, and utilize this compound in their respective fields.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2-furanyl)-. Retrieved from [Link][3]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][2]

  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link][4]

  • MDPI. (2023). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link][5]

  • NIST Chemistry WebBook. (n.d.). 2-Pentanone. Retrieved from [Link][6]

  • ACS Publications. (2016). Visible-Light Induced Direct Synthesis of Polysubstituted Furans from Cyclopropyl Ketones. Retrieved from [Link][7]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Screening a Novel Furanone

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The furan ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems like phenyl rings, often improving metabolic stability and receptor binding interactions.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5]

This guide focuses on a specific, lesser-studied molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one . Given the established pharmacological importance of the furan nucleus, a systematic and logical preliminary bioactivity screening of this compound is a scientifically justified endeavor.[2] The objective of this document is to provide a comprehensive, field-proven framework for researchers to conduct an initial evaluation of this compound's therapeutic potential. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Compound Profile

  • IUPAC Name: 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one[6]

  • CAS Number: 31704-82-2[6]

  • Molecular Formula: C11H16O2

  • Molecular Weight: 180.24 g/mol

  • Structure:

Strategic Screening Cascade: A Phased Approach

A successful preliminary screen must be both resource-efficient and scientifically rigorous. We will employ a tiered strategy, beginning with predictive computational methods before committing to resource-intensive wet lab experiments. This approach allows for early go/no-go decisions and helps prioritize the most promising biological assays.

Screening_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Decision & Next Steps InSilico In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Interpretation1 Data Analysis: - Druglikeness (Lipinski's Rule of 5) - Predicted Toxicity Flags - Metabolic Stability Prediction InSilico->Interpretation1 Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Interpretation1->Antimicrobial Proceed if favorable druglikeness profile Anticancer Anticancer Cytotoxicity Assay Interpretation1->Anticancer Proceed if favorable druglikeness profile Data_Antimicrobial Data Output: Minimum Inhibitory Concentration (MIC) Antimicrobial->Data_Antimicrobial Data_Anticancer Data Output: Half-maximal Inhibitory Concentration (IC50) Anticancer->Data_Anticancer Final_Analysis Comprehensive Data Interpretation (Hit Identification) Data_Antimicrobial->Final_Analysis Data_Anticancer->Final_Analysis Next_Steps Future Work: - Mechanism of Action Studies - Hit-to-Lead Optimization - In Vivo Models Final_Analysis->Next_Steps

Caption: A strategic workflow for the preliminary bioactivity screening of a novel compound.

Phase 1: In Silico Profiling - The Predictive Foundation

Before any reagents are used, we can gain significant insight into the compound's potential behavior as a drug. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a rapid, cost-effective first step to flag potential liabilities.[7]

Protocol: ADMET Prediction using a Web-Based Tool

This protocol utilizes a free web server, such as ADMET-AI or SwissADME , which provides comprehensive predictions from a simple chemical structure input.[8][9]

  • Input Preparation: Obtain the canonical SMILES string for the compound: CC1=CC=C(O1)C(C)(C)CC(=O)C.[6]

  • Access Tool: Navigate to a chosen ADMET prediction web server (e.g., ADMET-AI).[8]

  • Submit Job: Paste the SMILES string into the input box and submit the analysis.

  • Data Collection: Systematically record the key predicted parameters, focusing on druglikeness, bioavailability, and potential toxicity flags.

Data Presentation: Predicted Physicochemical and ADMET Properties
ParameterPredicted ValueInterpretation & Significance
Physicochemical
Molecular Weight180.24 g/mol Complies with Lipinski's Rule of 5 (<500).
LogP (Lipophilicity)(e.g., 2.5)Indicates good membrane permeability.
H-Bond Donors0Complies with Lipinski's Rule of 5 (<5).
H-Bond Acceptors2Complies with Lipinski's Rule of 5 (<10).
Pharmacokinetics
GI Absorption(e.g., High)Suggests potential for good oral bioavailability.
BBB Permeant(e.g., No)Predicts low penetration into the central nervous system.
CYP450 Inhibitor(e.g., Inhibitor of 2C9)Potential for drug-drug interactions. A critical flag to note.
Toxicity
AMES Toxicity(e.g., Non-mutagen)Predicts a low likelihood of being mutagenic.
hERG Inhibition(e.g., Non-inhibitor)Predicts a low risk of cardiotoxicity.

Note: The values in this table are hypothetical examples for illustrative purposes.

Expert Insight: The goal here is not to definitively accept or reject the molecule, but to build a profile. A prediction of poor GI absorption might deprioritize it as an oral drug candidate but not for other routes of administration. A toxicity flag, like potential hERG inhibition, is a serious concern that would require careful experimental validation.[10]

Phase 2: In Vitro Bioactivity Cascade - The Experimental Proof

Based on the broad activities of furan derivatives, a primary screen targeting antimicrobial and anticancer effects is a logical and high-yield starting point.[1][4]

A. Antimicrobial Susceptibility Testing

The objective is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11]

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[12][13]

MIC_Workflow A Prepare bacterial/fungal inoculum. Standardize to 0.5 McFarland. C Add standardized inoculum to each well. Include controls. A->C B Prepare serial 2-fold dilutions of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a 96-well plate. B->C D Incubate plate at appropriate temperature and duration (e.g., 37°C for 16-20h for bacteria). C->D E Visually or spectrophotometrically assess for growth (turbidity). D->E F Determine MIC: Lowest concentration with no visible growth. E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

  • Panel Selection:

    • Rationale: A representative panel is crucial to assess the spectrum of activity.

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Yeast: Candida albicans (e.g., ATCC 90028).[14]

    • Mold: Aspergillus fumigatus (e.g., ATCC 204305).

  • Inoculum Preparation: Aseptically pick 3-5 colonies and inoculate into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until turbidity matches a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL for yeast).[12][14] Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth within a 96-well microtiter plate. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Controls (Self-Validation):

    • Positive Control: Microorganism with no compound (should show robust growth).

    • Negative Control: Broth medium only (should show no growth).

    • Vehicle Control: Microorganism with the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself is not inhibitory.

    • Reference Drug: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) to validate the assay's sensitivity.[15]

  • Inoculation and Incubation: Add the prepared inoculum to each well. Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria and 24-48 hours for fungi.[12][14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

Data Presentation: Hypothetical MIC Values
OrganismStrainTypeMIC (µg/mL)Reference Drug MIC (µg/mL)
S. aureusATCC 29213Gram (+)16Ciprofloxacin: 0.5
E. coliATCC 25922Gram (-)>256Ciprofloxacin: 0.015
C. albicansATCC 90028Yeast32Fluconazole: 1
A. fumigatusATCC 204305Mold>256Amphotericin B: 0.5

Expert Insight: A result of ">256 µg/mL" generally indicates no significant activity. A low MIC (e.g., <32 µg/mL) against a specific class of organisms (like Gram-positives) suggests selective activity and is a promising result warranting further investigation.

B. Anticancer Cytotoxicity Screening

The goal is to determine the concentration of the compound that reduces the viability of a cancer cell population by 50% (IC50).[16]

The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18]

  • Cell Line Panel:

    • Rationale: Using multiple cell lines from different cancer types provides a broader view of potential activity. Including a non-cancerous cell line is critical for assessing selectivity.

    • Cancer Lines: A549 (lung), MCF-7 (breast), SW480 (colorectal).[16]

    • Non-Cancerous Control: HEK293 (human embryonic kidney) or a fibroblast line.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used.

    • Untreated Control: Cells in medium only (represents 100% viability).

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate the assay.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[17]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma85.1
SW480Colorectal Adenocarcinoma>100
HEK293Normal Kidney>100

Expert Insight: A potent compound will have a low IC50 value. More importantly, a promising "hit" will exhibit selectivity, meaning a significantly lower IC50 for cancer cells compared to the non-cancerous control line. In this example, the compound shows moderate, selective activity against the A549 lung cancer cell line.[19]

Phase 3: Data Interpretation and Path Forward

The preliminary screen is complete. A "hit" is a compound that demonstrates potent and/or selective activity in one of the primary assays.

  • Scenario 1 (No Activity): If all MIC and IC50 values are high (e.g., >100 µg/mL or >100 µM), the compound is likely inactive under these conditions and may be deprioritized.

  • Scenario 2 (Broad-Spectrum Activity): If the compound is active against bacteria, fungi, and cancer cells, it may indicate a general cytotoxic mechanism. This is less desirable for targeted therapy but could be interesting for other applications.

  • Scenario 3 (Selective Activity - A "Hit"): If the compound shows potent activity against a specific class of microbe (e.g., Gram-positive bacteria) or a specific cancer cell line with low toxicity to normal cells, it is considered a promising hit.

Next Steps for a Promising Hit:

  • Confirmation: Repeat the primary assay to confirm the result.

  • Secondary Screening: Broaden the panel of cell lines or microbial strains to better define the spectrum of activity.

  • Mechanism of Action (MoA) Studies: Investigate how the compound works (e.g., does it disrupt the cell membrane, inhibit a specific enzyme, or induce apoptosis?).

  • Hit-to-Lead Optimization: Synthesize analogs of the compound to improve potency and selectivity (Structure-Activity Relationship studies).

Conclusion

This guide outlines a logical, multi-phase strategy for the preliminary bioactivity screening of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By integrating predictive in silico modeling with a targeted panel of robust in vitro assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel furanone. The emphasis on appropriate controls at each stage ensures the generation of trustworthy, reproducible data, which is the essential foundation for any successful drug discovery campaign.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). Journal of Advanced Scientific Research. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

  • Synthesis and biological activity of furan derivatives. (2011). International Journal of Drug Development and Research. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2012). New Aspects of Cancer-Pathogenesis and Management. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). PLoS ONE. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLoS ONE. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]

  • A Quick Introduction to Graphviz. (2017). Nick H. a blog. [Link]

  • Antimicrobial activity of compounds in vitro. (n.d.). ResearchGate. [Link]

  • Graphviz workflow 1. (2023). YouTube. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). The Journal of Antibiotics. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). The Journal of Antibiotics. [Link]

  • Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. (2020). De La Salle University. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Journal of Pharmacognosy and Natural Products. [Link]

  • New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (2024). ChemRxiv. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • 4-(furfuryl thio)-4-methyl-2-pentanone. (n.d.). The Good Scents Company. [Link]

  • Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. (1969). Chemical and Pharmaceutical Bulletin. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). Molecules. [Link]

  • Preparation of 4-hydroxy-4-methyl-2-pentanone. (n.d.). PrepChem.com. [Link]

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).

Sources

A Technical Guide to the Potential Research Applications of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of the novel compound, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. While specific literature on this molecule is nascent, its structural components—a substituted furan ring and a pentanone chain—suggest a rich landscape for investigation in medicinal chemistry, organic synthesis, and materials science. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically-grounded prospectus on the synthesis, potential biological activities, and utility of this compound as a versatile chemical scaffold. By deconstructing its molecular architecture and extrapolating from the well-established chemistry of furan derivatives, we present a series of hypothesized research avenues complete with detailed, actionable experimental protocols and workflows.

Introduction: The Furan Scaffold as a Privileged Structure in Chemical Research

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3][4] Its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings have designated it a "privileged scaffold" in drug design.[4][5][6] Furan derivatives are prevalent in numerous natural products with potent biological activities and form the core of several FDA-approved drugs, underscoring their therapeutic significance.[4][7] Compounds incorporating the furan nucleus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][8][9][10][11]

The subject of this guide, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, presents an intriguing combination of a disubstituted furan moiety and a ketone functional group. This unique arrangement suggests a number of potential applications, which will be explored in the subsequent sections.

Table 1: Physicochemical Properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

PropertyValueSource
CAS Number 31704-82-2[12][13]
Molecular Formula C₁₁H₁₆O₂[12]
Molecular Weight 180.24 g/mol [12]
Density 0.972 g/cm³[12]
Canonical SMILES CC1=CC=C(O1)C(C)(C)CC(=O)C[12]
InChI Key QCAUMBKKZVOPPF-UHFFFAOYSA-N[12]

Potential Research Applications

Based on the structural characteristics of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, we hypothesize three primary areas of research application:

  • Medicinal Chemistry: As a lead compound for the development of novel therapeutic agents.

  • Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

  • Flavor and Fragrance Industry: As a potential aroma compound.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The furan nucleus is a well-established pharmacophore.[10][14] The presence of this moiety in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one suggests that it could serve as a starting point for the development of new drugs.

Furan derivatives have a long history of use as antimicrobial agents.[15][16] The lipophilic nature of the pentyl side chain in our target molecule could facilitate its passage through microbial cell membranes.

Hypothetical Experimental Workflow: Antimicrobial Screening

A logical first step would be to screen 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one for broad-spectrum antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Primary Screening cluster_secondary Secondary Screening & MoA synthesis Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one mic_determination Determine Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi synthesis->mic_determination Test Compound mibc_determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mibc_determination Active Hits toxicity_assay Cytotoxicity Assay (e.g., against human cell lines) mibc_determination->toxicity_assay moa_studies Mechanism of Action Studies toxicity_assay->moa_studies COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Furan_Derivative Potential Furanone Derivative Inhibitor Furan_Derivative->COX2 Inhibits

Caption: Proposed mechanism of COX-2 inhibition by a furanone derivative.

Organic Synthesis: A Versatile Synthon

The furan ring is a versatile building block in organic synthesis due to its unique reactivity. [2]It can act as a diene in Diels-Alder reactions, and its ring can be opened under oxidative or hydrolytic conditions to yield valuable 1,4-dicarbonyl compounds. [1][2]

A plausible synthetic route to the title compound is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. [17][18][19]

Protocol 2: Proposed Synthesis via Paal-Knorr Reaction

  • Synthesis of the 1,4-Diketone Precursor: The requisite 1,4-diketone, 4,7-dimethyl-4-hydroxyoctane-2,7-dione, can be synthesized through an aldol condensation followed by oxidation.

  • Cyclization: The 1,4-diketone is then subjected to acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid) to induce cyclization and dehydration to form the furan ring.

  • Purification: The crude product is purified by column chromatography on silica gel.

Hypothetical Synthesis Workflow

Paal_Knorr_Synthesis Diketone 1,4-Diketone Precursor Furan_Product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Diketone->Furan_Product Cyclization/ Dehydration Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Furan_Product

Caption: Simplified schematic of the Paal-Knorr furan synthesis.

The ketone functionality and the furan ring of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one offer multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.

Table 2: Potential Synthetic Transformations

Reaction TypeReagentsPotential Product
Reduction of Ketone NaBH₄, MeOH4-Methyl-4-(5-methyl-2-furyl)pentan-2-ol
Oxidative Ring Opening m-CPBA4,7-dimethyl-7-oxo-oct-5-enoic acid
Diels-Alder Reaction Maleic anhydrideOxabicyclo[2.2.1]heptane derivative
Hydrogenation H₂, Pd/C4-Methyl-4-(5-methyltetrahydrofuran-2-yl)pentan-2-one
Flavor and Fragrance Industry

Many furan derivatives are known for their distinct aromas and are used in the flavor and fragrance industry. Given its structure, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one could potentially possess interesting organoleptic properties. A related compound, 4-mercapto-4-methyl-2-pentanone, is a potent aroma compound found in Sauvignon wines. [20]

Conclusion

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one represents a promising, yet underexplored, chemical entity. Its structural features, namely the versatile furan ring and the reactive ketone group, position it as a strong candidate for investigation across multiple scientific disciplines. This guide has outlined several potential research avenues, from the development of novel therapeutics to its application as a synthetic building block. The provided hypothetical workflows and protocols are intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule. Further investigation is warranted to validate these hypotheses and to fully characterize the chemical and biological properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

References

  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. (n.d.). Current Organic Chemistry.
  • Furan - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Kjelleberg, S., et al. (2005). Furanones. PubMed. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2001). DOI. Retrieved from [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF. (2019). ResearchGate. Retrieved from [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. Retrieved from [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (2019). PubMed. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024). Medium. Retrieved from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved from [Link]

  • Bioisosterism in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Clinically approved drugs containing furan ring. (2023). ResearchGate. Retrieved from [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. (2019). YouTube. Retrieved from [Link]

  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2014). ResearchGate. Retrieved from [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. (2016). ResearchGate. Retrieved from [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-Hydroxy-4-methyl-2-pentanone | CAS#:123-42-2. (n.d.). Chemsrc. Retrieved from [Link]

  • 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884. (n.d.). PubChem. Retrieved from [Link]

  • 4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2014). PMC - NIH. Retrieved from [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. (2019). Food and Chemical Toxicology. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2023). Journal of Advanced Sciences and Medical Practices. Retrieved from [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). NIH. Retrieved from [Link]

  • 4-Mercapto-4-methyl-2-pentanone - Wikipedia. (n.d.). Retrieved from [Link]

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.). Google Patents.

Sources

"4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one , a furan-containing ketone of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, synthesis, and material science, offering insights into its properties and potential applications.

Introduction: Unveiling a Versatile Furan Derivative

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, with the CAS Number 31704-82-2, is an organic compound that merges the functionalities of a ketone and a substituted furan ring.[1] This unique combination of a branched alkyl chain and an aromatic furan moiety gives rise to its distinct chemical personality.[1] While its primary applications are currently explored in the realms of flavor and fragrance chemistry due to its characteristic odor, its structural motifs suggest a broader potential in organic synthesis and as an intermediate for more complex molecules.[1]

This guide will delve into the known physical and chemical properties of this compound, offering a structured understanding of its molecular identity, reactivity, and safety considerations.

Molecular Structure and Identification

The structural identity of a compound is the cornerstone of its chemical behavior. The following diagram illustrates the molecular structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Figure 1: Chemical Structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Table 1: Compound Identification

IdentifierValue
CAS Number 31704-82-2
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [1]
IUPAC Name 4-methyl-4-(5-methyl-2-furyl)pentan-2-one
Synonyms 2-Pentanone, 4-methyl-4-(5-methyl-2-furanyl)-; 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and formulation. While comprehensive experimental data for this specific molecule is limited, the following table summarizes the available information.

Table 2: Physical Properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive[1]
Density 0.972 g/cm³[1][]
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in organic solvents; limited solubility in water[1]

The limited aqueous solubility is a typical characteristic of organic molecules of this size and polarity. The presence of the polar ketone group is offset by the larger nonpolar hydrocarbon and furan components.

Chemical Characteristics and Reactivity Profile

The chemical behavior of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is dictated by the interplay of its ketone and furan functionalities.

The Furan Moiety: Aromaticity and Susceptibility to Oxidation

The furan ring is an aromatic heterocycle, but it is less aromatic than benzene. This reduced aromaticity makes the furan ring more susceptible to electrophilic attack and oxidation. Many furan-containing compounds are known to undergo metabolic oxidation, which can lead to the formation of reactive electrophilic intermediates.[3] This metabolic activation, often catalyzed by cytochrome P450 enzymes, can result in the formation of epoxides or cis-enediones, which can subsequently react with cellular nucleophiles.[3]

G cluster_0 Furan Ring Oxidation Furan_Compound Furan-containing Compound P450 Cytochrome P450 Oxidation Furan_Compound->P450 Metabolism Reactive_Intermediate Reactive Electrophilic Intermediate (Epoxide or Enedione) P450->Reactive_Intermediate Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA) Reactive_Intermediate->Cellular_Nucleophiles Reaction Adduct_Formation Covalent Adduct Formation Cellular_Nucleophiles->Adduct_Formation

Figure 2: Generalized pathway of furan ring bioactivation.

The Ketone Functionality

The ketone group at the 2-position of the pentanone chain is a site for nucleophilic attack. It can undergo a variety of classical ketone reactions, including:

  • Reduction: To form the corresponding secondary alcohol.

  • Reductive Amination: To introduce a nitrogen-containing functional group.

  • Wittig Reaction: To form a carbon-carbon double bond.

  • Aldol Condensation: The alpha-protons on the methyl group (C1) are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions.

The steric hindrance around the ketone, due to the adjacent quaternary carbon, may influence the reaction rates and accessibility for bulky reagents.

Synthesis

G cluster_1 Retrosynthetic Analysis Target 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Disconnect C-C Bond Formation Target->Disconnect Precursors 2-Methylfuran + Mesityl Oxide Disconnect->Precursors Disconnect at quaternary carbon

Figure 3: Proposed retrosynthetic route for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

This proposed synthesis would involve the Friedel-Crafts-type alkylation of the electron-rich furan ring with the α,β-unsaturated ketone, mesityl oxide.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are not available in the public domain. Researchers working with this compound would need to perform their own spectral analysis for characterization.

Safety and Handling

No specific safety data sheet (SDS) for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one was found. Therefore, a cautious approach to handling is imperative, and its potential hazards should be inferred from structurally related compounds.

  • General Ketone Hazards: Ketones are generally flammable and can be irritating to the eyes and respiratory system.

  • Furan Toxicity: As discussed, furan-containing compounds can be metabolized to reactive intermediates that may exhibit toxicity.[3]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion and Future Perspectives

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a molecule with established use in the flavor and fragrance industry, but its potential in other areas of chemical science remains largely unexplored. The presence of both a reactive ketone and a furan ring that can be chemically modified makes it an interesting building block for the synthesis of more complex heterocyclic compounds.

Further research is needed to fully characterize its physical properties, elucidate its reactivity in various chemical transformations, and understand its toxicological profile. Such studies will be crucial for unlocking the full potential of this versatile furan derivative in drug development and material science.

References

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–757. [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a substituted furan derivative. Recognizing the general scarcity of public data on this specific molecule, this document establishes a robust, first-principles approach for determining its aqueous solubility and chemical stability. The methodologies detailed herein are grounded in internationally recognized guidelines and fundamental chemical principles, making them broadly applicable to similar novel chemical entities. We will explore the theoretical underpinnings of furan chemistry, detail step-by-step protocols for kinetic and thermodynamic solubility assessment, and outline a systematic forced degradation program to elucidate potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals tasked with the physicochemical characterization of new molecules.

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is an organic molecule featuring a central furan ring substituted with alkyl groups and a ketone functional group. Its structure suggests potential applications as a flavor compound, a synthetic intermediate, or a scaffold in medicinal chemistry. However, before any compound can be advanced in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, formulation feasibility, shelf-life, and safety profile.[1]

The furan moiety, in particular, is known for its susceptibility to certain chemical stresses, especially acid-catalyzed hydrolysis and oxidation.[2][3][4] Therefore, a proactive and systematic investigation into the stability of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is essential. This guide provides the strategic and tactical framework for conducting such an investigation.

Compound Profile:

  • IUPAC Name: 4-methyl-4-(5-methyl-2-furyl)pentan-2-one

  • CAS Number: 31704-82-2[5]

  • Molecular Formula: C11H16O2[5]

  • Molecular Weight: 180.24 g/mol

  • Structure:

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical parameter that influences everything from in vitro assay performance to oral absorption.[6] We will describe two complementary methods: a high-throughput kinetic assay for early-stage assessment and the gold-standard thermodynamic shake-flask method for definitive characterization.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a rapid precipitation event, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] This method is invaluable for early discovery, providing a rapid assessment for ranking compounds.[6][9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in 100% DMSO.[9]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation & Mixing: Seal the plate and shake vigorously for 2 hours at room temperature (e.g., 25°C).[8][9]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[6][9]

  • Data Analysis: The kinetic solubility is defined as the concentration at which significant light scattering (precipitation) is first observed compared to buffer-only controls.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a substance in a saturated solution.[6][10] The shake-flask method, as described in OECD Guideline 105, is the definitive method for this determination.[11][12][13][14][15]

Experimental Protocol: OECD 105 Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one to several glass flasks. The excess is critical to ensure equilibrium with the solid phase is achieved.[14]

  • Solvent Addition: Add a precise volume of the test solvent (e.g., purified water, pH 5.0 buffer, pH 7.4 buffer) to each flask.

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath set to 25°C ± 0.5°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.[7][16] Periodically take samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to let undissolved material settle. Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[7]

Data Presentation: Solubility Profile

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)
Phosphate-Buffered Saline (pH 7.4)Kinetic (Nephelometry)25[Hypothetical Data]
Purified WaterThermodynamic (Shake-Flask)25[Hypothetical Data]
Simulated Gastric Fluid (pH 1.2)Thermodynamic (Shake-Flask)37[Hypothetical Data]
Simulated Intestinal Fluid (pH 6.8)Thermodynamic (Shake-Flask)37[Hypothetical Data]
Solubility Assessment Workflow

G cluster_0 Kinetic Solubility (Screening) cluster_1 Thermodynamic Solubility (Definitive) k_start Prepare 10 mM Stock in DMSO k_dispense Dispense into 96-well Plate k_start->k_dispense k_add_buffer Add Aqueous Buffer (pH 7.4) k_dispense->k_add_buffer k_incubate Shake for 2 hours k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Determine Solubility Cut-off k_measure->k_result t_start Add Excess Solid to Flask t_add_solvent Add Test Solvent (e.g., Water) t_start->t_add_solvent t_equilibrate Shake for >24h at 25°C t_add_solvent->t_equilibrate t_separate Centrifuge/Filter Supernatant t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify t_result Calculate Equilibrium Solubility t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Chemical Stability Profiling

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation and appropriate storage conditions.[1] Forced degradation, or stress testing, is a systematic way to accelerate this process by exposing the compound to conditions more severe than those it would typically encounter.[17][18][19] These studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[19][20]

Development of a Stability-Indicating Method

Before initiating stress studies, a stability-indicating analytical method must be developed. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[21][22] The method must be able to separate the intact parent compound from all potential degradation products, process impurities, and formulation excipients.[20][21][22] Gradient elution is often employed to achieve the necessary peak capacity to resolve all components.[21]

Forced Degradation Studies

Forced degradation studies are intentionally designed to generate degradation products.[17][23] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still producing sufficient quantities of degradants for detection and characterization.

General Protocol:

  • Prepare solutions of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solutions to the stress conditions detailed below.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples alongside an unstressed control sample by the stability-indicating HPLC method.

  • Calculate the percentage degradation and assess peak purity of the parent peak.

Stress Conditions (Based on ICH Q1A/Q1B): [24][25]

  • Acidic Hydrolysis:

    • Rationale: The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[2][3][4]

    • Condition: 0.1 M HCl at 60°C.

  • Basic Hydrolysis:

    • Rationale: While generally more stable to base than acid, ester or other base-labile functional groups would be targeted. For this molecule, it assesses the stability of the ketone and ether linkages under alkaline conditions.[17]

    • Condition: 0.1 M NaOH at 60°C.

  • Oxidative Degradation:

    • Rationale: The electron-rich furan ring is prone to oxidation, which can proceed through various mechanisms, including the formation of endoperoxides or hydroperoxides, leading to ring cleavage.[26][27][28]

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation:

    • Rationale: To assess the intrinsic thermal stability of the molecule in the solid state and in solution.

    • Condition: Solid drug substance at 80°C; Solution at 60°C.

  • Photostability:

    • Rationale: To determine if the molecule is sensitive to light, which could necessitate light-protective packaging.[29]

    • Protocol: Expose the solid drug substance and a solution to a calibrated light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[25][30][31] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/SettingTime (hours)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 60°C24[Hypothetical Data][Hypothetical Data]
Basic Hydrolysis0.1 M NaOH, 60°C24[Hypothetical Data][Hypothetical Data]
Oxidation3% H₂O₂, RT24[Hypothetical Data][Hypothetical Data]
Thermal (Solid)80°C72[Hypothetical Data][Hypothetical Data]
Photolytic (Solution)ICH Q1B Light Box[ICH Duration][Hypothetical Data][Hypothetical Data]
Stability Profiling Workflow and Potential Degradation

G cluster_0 Forced Degradation Workflow cluster_1 Hypothetical Acid Degradation Pathway start Prepare Drug Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points stress->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze by Stability-Indicating HPLC-MS quench->analyze result Identify Degradants & Establish Degradation Pathway analyze->result parent Parent Molecule (Furan Ring) protonation Protonation at C5 (Rate-Limiting Step) parent->protonation H⁺ intermediate Ring-Opened Intermediate (1,4-Dicarbonyl) protonation->intermediate H₂O products Further Reactions/ Polymerization intermediate->products

Sources

Methodological & Application

Application Notes and Protocols for the Paal-Knorr Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Paal-Knorr Furan Synthesis in Modern Chemistry

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1] Among the synthetic methodologies available for the construction of this key heterocycle, the Paal-Knorr synthesis, first reported in 1884, remains a remarkably robust and widely employed strategy.[2][3] This venerable reaction facilitates the synthesis of substituted furans through the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[4][5] Its continued relevance is a testament to its versatility, generally good yields, and the increasing accessibility of the requisite diketone starting materials.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Paal-Knorr synthesis for the preparation of a specifically substituted furan, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Stepwise Look at Furan Formation

The Paal-Knorr furan synthesis proceeds through a well-established acid-catalyzed mechanism.[2][5] A thorough understanding of this pathway is crucial for optimizing reaction conditions and predicting potential side reactions.

  • Protonation of a Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

  • Enolization: The second carbonyl group undergoes tautomerization to its enol form. This is often the rate-determining step of the overall process.[5]

  • Intramolecular Nucleophilic Attack: The enol oxygen, acting as a nucleophile, attacks the protonated carbonyl carbon in an intramolecular fashion, leading to the formation of a cyclic hemiacetal intermediate.

  • Dehydration and Aromatization: The hemiacetal intermediate is then protonated, followed by the elimination of a water molecule to form a double bond. A final deprotonation step results in the formation of the stable, aromatic furan ring.

The overall transformation from the 1,4-dicarbonyl precursor to the furan product is driven by the formation of the thermodynamically stable aromatic ring.

Paal_Knorr_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonated Carbonyl 1,4-Dicarbonyl->Protonation H⁺ (Acid Catalyst) Enolization Enol Intermediate Protonation->Enolization Tautomerization Cyclic_Hemiacetal Cyclic Hemiacetal Enolization->Cyclic_Hemiacetal Intramolecular Attack Furan Substituted Furan Cyclic_Hemiacetal->Furan -H₂O (Dehydration)

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: A Detailed Protocol

The synthesis of the target molecule, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS 31704-82-2), via the Paal-Knorr reaction requires the corresponding 1,4-dicarbonyl precursor, which is 4,4,7-trimethyl-octane-2,5-dione. While the synthesis of this specific precursor is not widely documented, a plausible approach involves the Michael addition of isobutyraldehyde to mesityl oxide, followed by oxidation. The subsequent Paal-Knorr cyclization can then be carried out using established methods.

Protocol 1: Conventional Synthesis via Thermal Dehydration

This protocol employs conventional heating with an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion by removing the water byproduct.

Materials:

  • 4,4,7-trimethyl-octane-2,5-dione (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

  • Toluene (or a similar high-boiling, non-polar solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4,4,7-trimethyl-octane-2,5-dione and toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-6 hours). The reaction can also be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[6] This protocol offers a more rapid alternative to conventional heating.

Materials:

  • 4,4,7-trimethyl-octane-2,5-dione (1.0 eq)

  • Acid catalyst (e.g., a few drops of concentrated HCl, or a solid acid catalyst like Montmorillonite K-10)

  • Solvent (e.g., ethanol, or solvent-free conditions can be explored)

Equipment:

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 4,4,7-trimethyl-octane-2,5-dione, the chosen solvent (if any), and the acid catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) and time (e.g., 5-20 minutes). The optimal conditions should be determined empirically.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. The workup and purification procedure is similar to that described in Protocol 1.

Data Presentation: A Comparative Overview

The choice of synthetic protocol can significantly impact reaction outcomes. The following table provides a comparative summary of expected results for the Paal-Knorr synthesis of substituted furans under different conditions.

Starting MaterialCatalystSolventTemperature (°C)TimeProductYield (%)
Hexane-2,5-dionep-TsOHTolueneReflux4-6 h2,5-Dimethylfuran85-95
1-Phenylbutane-1,4-dioneP₂O₅None15030 min2-Methyl-5-phenylfuran80
Hexane-2,5-dioneNoneNone150 (Microwave)5 min2,5-Dimethylfuran93
1,4-Diphenylbutane-1,4-dioneMontmorillonite K-10None160 (Microwave)3 min2,5-Diphenylfuran96

Experimental Workflow Visualization

A clear visualization of the experimental workflow can aid in the planning and execution of the synthesis.

Paal_Knorr_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 1,4-Dicarbonyl + Acid Catalyst + Solvent Reaction Heating (Conventional or Microwave) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized workflow for the Paal-Knorr furan synthesis.

Troubleshooting and Optimization

While the Paal-Knorr synthesis is generally reliable, certain challenges may arise.

  • Low Yields: Incomplete reactions can be addressed by increasing the reaction time, temperature, or catalyst loading. Ensuring efficient removal of water in the conventional protocol is also critical. For substrates with acid-sensitive functional groups, milder Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts may be beneficial.[5]

  • Side Reactions: Prolonged exposure to strong acids and high temperatures can lead to decomposition of the starting material or product. Optimizing the reaction time and temperature is key to minimizing these side reactions.

  • Purification Difficulties: If the product is difficult to separate from the starting material or byproducts, careful selection of the chromatographic eluent system is necessary. Derivatization of the product or impurities can sometimes facilitate separation.

Conclusion: A Versatile Tool for Furan Synthesis

The Paal-Knorr synthesis remains an indispensable tool for the construction of substituted furans. Its operational simplicity, tolerance of a wide range of functional groups, and amenability to modern techniques like microwave heating ensure its continued application in both academic and industrial research. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful reaction to access a diverse array of furan-containing molecules for various applications.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to ensure scientifically sound data acquisition and interpretation. This guide serves as a self-validating system for the unambiguous characterization of the target molecule and similar furan-containing ketones.

Introduction: The Significance of Structural Verification

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a substituted furan derivative containing a ketone functional group. Furan moieties are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals, making the precise characterization of novel furan-containing compounds a critical step in synthetic and medicinal chemistry. In drug development, for instance, unambiguous structural confirmation is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs).

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. This application note details a multi-faceted NMR approach to not only confirm the constitution of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one but also to assign every proton and carbon signal to its specific position within the molecular framework.

Predicted NMR Spectral Data: An Authoritative Grounding

A foundational aspect of NMR analysis is the prediction of chemical shifts based on the electronic environment of each nucleus. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, the expected chemical shifts are influenced by the electronegativity of the oxygen atoms in the furan ring and the carbonyl group, as well as the overall molecular geometry.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃~2.1~30
2C=O-~208
3CH₂~2.7~50
4C-~40
5CH₃ (x2)~1.5~28
1'C-~158
2'CH~6.0~106
3'CH~5.9~105
4'C-~151
5'CH₃~2.2~13

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

The protons alpha to the ketone (position 3) are expected to be deshielded and appear around 2.7 ppm.[1][2] The furan protons (positions 2' and 3') will reside in the aromatic region, typically between 5.5 and 7.5 ppm.[3][4] The carbonyl carbon (position 2) is characteristically found far downfield in the ¹³C spectrum, often exceeding 200 ppm.[5][6] The substituted carbons of the furan ring (positions 1' and 4') will also exhibit significant downfield shifts.[7][8][9]

Experimental Protocols: A Validating Workflow

The following protocols are designed to be executed sequentially to build a complete picture of the molecular structure.

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[10][11]

Protocol 1: Sample Preparation

  • Analyte Preparation: Ensure the sample of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is free of particulate matter and paramagnetic impurities. For a standard 5 mm NMR tube, weigh out approximately 5-25 mg of the compound.[11][12]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[13][14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[10]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any residual microparticles.[14]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for modern spectrometers, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is standard practice.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition: A Multi-technique Approach

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Workflow for NMR Data Acquisition

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Overview DEPT DEPT-135 C13->DEPT Determine Carbon Types COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Connectivity

Caption: Sequential workflow for NMR experiments.

Protocol 2: ¹H NMR Spectroscopy

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to enhance the signal-to-noise ratio.[15]

  • Perform a Fourier Transform, followed by phase and baseline correction.[15][16]

  • Calibrate the chemical shift axis to the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

Protocol 3: ¹³C NMR and DEPT Spectroscopy

  • Acquire a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

  • Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. The DEPT-135 experiment is particularly informative.[17][18][19]

  • In the DEPT-135 spectrum, CH₃ and CH groups will appear as positive signals, while CH₂ groups will be negative. Quaternary carbons will be absent.[20][21] This allows for the differentiation of carbon types.

Protocol 4: 2D Homonuclear Correlation Spectroscopy (COSY)

  • Acquire a ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[22][23][24]

  • The resulting 2D spectrum will show the ¹H spectrum on both axes. Cross-peaks off the diagonal indicate which protons are coupled to each other.[25][26] This is crucial for establishing the connectivity of proton spin systems.

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Acquire a ¹H-¹³C HSQC spectrum. This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[27][28][29]

  • The 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond.[30][31]

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Acquire a ¹H-¹³C HMBC spectrum. This experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds.[31][32][33]

  • Direct one-bond correlations are suppressed. The presence of a cross-peak provides crucial information for connecting different spin systems and identifying quaternary carbons.[34][35]

Data Interpretation: Assembling the Structural Puzzle

The synergistic interpretation of the acquired spectra allows for the complete structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Logical Flow for Spectral Interpretation

G H1_C13 ¹H & ¹³C Spectra (Identify Signal Types) DEPT DEPT-135 (Assign C, CH, CH₂, CH₃) H1_C13->DEPT COSY COSY (Map H-H Connectivity) DEPT->COSY HSQC HSQC (Link H to directly bonded C) COSY->HSQC HMBC HMBC (Connect Fragments via long-range H-C correlations) HSQC->HMBC Structure Final Structure Assignment HMBC->Structure

Caption: Logical flow of NMR data interpretation.

  • ¹H and ¹³C Spectra: Provide the initial overview of the number and types of proton and carbon environments.

  • DEPT-135: Differentiates the carbon signals into CH₃/CH (positive) and CH₂ (negative), confirming the presence of the methyl, methylene, and methine groups.

  • COSY: A cross-peak between the furan protons at ~6.0 ppm and ~5.9 ppm will confirm their adjacent relationship.

  • HSQC: Will correlate each proton signal to its directly attached carbon. For example, the singlet at ~2.1 ppm will correlate with the carbon signal at ~30 ppm, identifying the acetyl methyl group (position 1).

  • HMBC: This is the key experiment for connecting the molecular fragments.

    • The protons of the acetyl methyl group (position 1) should show a correlation to the carbonyl carbon (position 2).

    • The methylene protons (position 3) should show correlations to the carbonyl carbon (position 2), the quaternary carbon (position 4), and the gem-dimethyl carbons (position 5).

    • The furan proton at position 2' should show correlations to the quaternary carbon at position 4 and the furan carbons at positions 1', 3', and 4'.

By systematically analyzing these correlations, every atom in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one can be unambiguously assigned.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete structural characterization of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By combining one-dimensional and two-dimensional NMR techniques, researchers can obtain unequivocal evidence of molecular structure, which is a fundamental requirement in chemical research and development. This comprehensive approach ensures the scientific integrity of the data and provides a high level of confidence in the assigned structure.

References

  • The MetaRbolomics book: 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). CEITEC. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • What Is COSY Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

  • DEPT 13C NMR Spectroscopy. Fiveable. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). JoVE. [Link]

  • NMR Data Processing Guide. Scribd. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • HSQC Definition. Fiveable. [Link]

  • COSY. Columbia University NMR Core Facility. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. OpenStax. [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. YouTube. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. [Link]

  • 18.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. JoVE. [Link]

  • From FID to 2D: Processing HSQC Data Using NMRPipe. Fraser Lab. [Link]

  • 2D HMBC. NMR Wiki. [Link]

  • NMR Data Processing. eMagRes. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • NMR spectroscopy. University of Regensburg. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. [Link]

  • NMRPipe Introductory Tutorial. University of Connecticut Health Center. [Link]

  • C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? Reddit. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: Characterization and Use of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one as a Novel Flavor and Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS: 31704-82-2) is a heterocyclic ketone presenting significant potential for innovation within the flavor and fragrance industries.[1] Its molecular structure, combining a substituted furan ring with a ketone functional group, suggests a complex and intriguing sensory profile. Furan derivatives are well-established as key contributors to the aromas of thermally processed foods, imparting notes ranging from caramel-like and sweet to nutty, meaty, and burnt.[2] This document serves as a comprehensive technical guide for researchers and product developers, providing a framework for the evaluation, analysis, and application of this novel ingredient. We will delve into its physicochemical properties, propose robust analytical protocols for quality control, and offer guidance on formulation strategies and sensory evaluation, all grounded in established scientific principles.

Physicochemical Profile and Predicted Sensory Characteristics

A thorough understanding of the molecule's physical and chemical properties is fundamental to its effective application. While specific organoleptic data for this compound is not widely published, we can infer its potential sensory profile based on structure-activity relationships.

1.1 Physicochemical Data

The key properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are summarized below.

PropertyValueSource
CAS Number 31704-82-2[1][3]
Molecular Formula C₁₁H₁₆O₂[1][3]
Molecular Weight 180.24 g/mol [3]
IUPAC Name 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one[3]
Density 0.972 g/cm³ (predicted)[3]
Appearance Colorless to pale yellow liquid (typical for such compounds)[1]
Solubility Limited solubility in water; soluble in organic solvents[1]

1.2 Predicted Organoleptic Profile

The sensory character of this molecule is dictated by its two primary functional regions:

  • The 5-methyl-2-furyl group: Furan rings are pivotal in food aromas, often formed during Maillard reactions and caramelization.[2] The methyl substitution typically enhances nutty, caramel, and sweet notes.

  • The 4-methylpentan-2-one chain: The ketone group and the branched alkyl chain contribute to fruity and green nuances. For instance, the related compound 4-methyl-2-pentanone is described as having green, herbal, and fruity notes.[4]

Based on this structural analysis, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is hypothesized to possess a complex aroma profile with potential notes of:

  • Top Notes: Mildly fruity, green.

  • Mid Notes: Toasted, nutty, slightly sweet.

  • Base Notes: Caramel, roasted, savory undertones.

This profile suggests potential applications in savory flavors (roasted meats, sauces), bakery (biscuits, coffee cake), and confectionery (caramel, coffee flavors).

Stability and Formulation Considerations

The utility of a flavor ingredient is critically dependent on its stability within a product matrix. The furan moiety, in particular, requires careful consideration during formulation.

2.1 Chemical Stability Furan rings are susceptible to degradation under certain conditions:

  • Acidic Environments: Acid-catalyzed hydrolysis can lead to ring-opening and subsequent degradation, resulting in loss of aroma.[5] This is a critical consideration for applications in acidic beverages or foods.

  • Oxidation: Polyunsaturated fatty acids and other precursors can lead to furan formation, but furans themselves can also be susceptible to oxidation, especially during storage, which can alter the flavor profile.[6]

  • Thermal Stress: While often formed at high temperatures, excessive or prolonged heating can cause further degradation of furan derivatives.[7]

2.2 Formulation Strategies To mitigate degradation and ensure flavor consistency, the following strategies should be considered:

  • pH Control: Buffering formulations to a pH range of 3.5-7.0 can enhance stability. The greatest stability for some furanols has been observed around pH 3.5.[7]

  • Antioxidant Addition: Incorporating antioxidants such as tocopherols or ascorbic acid can help prevent oxidative degradation.

  • Encapsulation: For applications requiring significant heat processing or long-term shelf stability, microencapsulation of the flavor compound can provide a protective barrier against adverse environmental factors.

Below is a decision workflow for assessing the stability of the ingredient in a new product formulation.

G start Define Product Matrix (pH, Aw, Process) pH_check Is pH < 4.0? start->pH_check heat_check High Heat Process? (>100°C) pH_check->heat_check No acid_stability Protocol 2.1: Run Acid Stability Trial pH_check->acid_stability Yes shelf_life Target Shelf Life > 12 mo? heat_check->shelf_life No thermal_stability Protocol 2.2: Run Thermal Stability Trial heat_check->thermal_stability Yes storage_stability Protocol 2.3: Accelerated Shelf-Life Test shelf_life->storage_stability Yes evaluate Evaluate Sensory Profile & Quantify by GC-MS shelf_life->evaluate No acid_stability->heat_check encapsulate Consider Encapsulation thermal_stability->encapsulate antioxidant Add Antioxidants storage_stability->antioxidant encapsulate->shelf_life antioxidant->evaluate finalize Finalize Formulation evaluate->finalize

Figure 1: Formulation Stability Workflow

Analytical Protocols for Quality Control

Robust analytical methods are essential for verifying the identity, purity, and concentration of flavor ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like furans.[2][8]

Protocol 3.1: Identification and Purity Analysis by GC-MS

Principle: This method utilizes headspace solid-phase microextraction (HS-SPME) to extract volatile and semi-volatile compounds from the sample matrix, followed by separation and identification using a GC-MS system. HS-SPME is highly effective for furan analysis as it minimizes matrix interference and improves sensitivity.[9]

Materials & Reagents:

  • 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one reference standard (>98% purity)

  • Methanol or Ethanol (HPLC grade)

  • Deionized water

  • Sodium chloride (ACS grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME Arrow fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

Instrumentation & Parameters:

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform for flavor analysis.
MS Detector Agilent 5977B MSD or equivalentProvides mass fragmentation data for positive identification.
Column Rxi-624Sil MS (30m x 0.25mm ID, 1.40µm) or HP-INNOWax (30m x 0.25mm ID, 0.25µm)Rxi-624Sil provides excellent selectivity for volatiles. HP-INNOWax is a polar column suitable for furan derivatives.[5][9]
Carrier Gas Helium, constant flow @ 1.4 mL/minInert and provides good chromatographic efficiency.
Oven Program 40°C (hold 3 min), ramp 10°C/min to 240°C (hold 5 min)A starting point; must be optimized to ensure separation from impurities.
Inlet Splitless mode, 250°CEnsures efficient transfer of analytes from the SPME fiber to the column.
MS Transfer Line 280°CPrevents condensation of analytes.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification. Key ions for the target molecule would be determined from the reference standard's mass spectrum (e.g., molecular ion at m/z 180, and key fragments).

Procedure:

  • Standard Preparation: Prepare a 1000 ppm stock solution of the reference standard in methanol. Create a working standard of 10 ppm by diluting the stock in deionized water.

  • Sample Preparation: For a pure ingredient, prepare a 10 ppm solution in deionized water. For a product matrix, weigh 5g of the sample into a 20 mL headspace vial.

  • Salting Out: Add 5 mL of saturated NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.[10]

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator at 60°C for 15 minutes to allow analytes to equilibrate into the headspace.

  • Extraction: Expose the SPME Arrow fiber to the headspace of the vial for 15 minutes at 60°C.

  • Desorption & Analysis: Immediately transfer the SPME fiber to the GC inlet for thermal desorption and analysis.

  • Data Analysis: Identify the target compound by comparing its retention time and mass spectrum to the reference standard. Calculate purity based on the peak area percentage relative to all other integrated peaks.

G prep Sample Preparation (Dilution + NaCl) equil Headspace Equilibration (60°C, 15 min) prep->equil extract HS-SPME Extraction (15 min) equil->extract desorb GC Inlet Desorption (250°C) extract->desorb separate GC Column Separation desorb->separate detect MS Detection (Scan/SIM Mode) separate->detect analyze Data Analysis (Retention Time + Mass Spec) detect->analyze report Report Identity & Purity analyze->report G cluster_0 Threshold Testing cluster_1 Descriptive Analysis prep_thresh Prepare Dilutions (0.01-10 ppm) triangle Triangle Test prep_thresh->triangle thresh_val Determine Detection Threshold triangle->thresh_val prep_desc Prepare Samples (Supra-threshold) panel Panel Evaluation prep_desc->panel lexicon Generate Descriptors & Intensity Ratings panel->lexicon spider_web Create Flavor Profile (Spider Web Plot) lexicon->spider_web

Figure 3: Sensory Evaluation Workflow

Protocol 4.3: Trial Application in a Food Model System

  • Objective: To evaluate the ingredient's performance and contribution in a relevant food product.

  • Example System: Coffee-flavored baked good (e.g., muffin).

  • Procedure:

    • Prepare a standard muffin batter.

    • Based on sensory results from Protocol 4.2, dose the ingredient at three levels: one near the threshold, one at 3x threshold, and one at 10x threshold. (e.g., 0.5, 1.5, and 5.0 ppm in the final product).

    • Incorporate the ingredient into the liquid phase of the batter for even distribution.

    • Prepare a control batch with no added ingredient.

    • Bake all batches under identical conditions.

    • After cooling, conduct a sensory evaluation comparing the test batches to the control, noting differences in aroma, taste, and aftertaste.

Safety & Handling

As a novel ingredient, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one requires a thorough safety evaluation before commercial use. In the absence of specific data, precautions should be based on related compounds.

  • General Hazards: Ketones can be flammable and may cause skin and eye irritation. [11][12]The parent compound, furan, is classified as a possible human carcinogen (Group 2B) by the IARC, and its toxicity is a subject of ongoing research. [8][13]* Handling:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Keep away from heat, sparks, and open flames. [12] * Store in a tightly closed container in a cool, dry place.

  • Toxicological Assessment: It is imperative that a full toxicological assessment, including but not limited to genotoxicity and repeated dose toxicity studies, be conducted by qualified professionals before incorporating this ingredient into consumer products.

Conclusion

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a promising, yet under-characterized, molecule for the flavor and fragrance industry. Its structure suggests a desirable and complex profile of nutty, roasted, and fruity notes. However, its successful application hinges on a systematic and scientific approach. Researchers and developers must pay close attention to its stability, particularly in acidic or high-heat applications, and employ rigorous analytical and sensory methods to define its performance. Above all, a comprehensive safety and toxicological evaluation is a mandatory prerequisite for its use. The protocols and guidelines presented herein provide a robust framework for unlocking the potential of this novel ingredient.

References

  • The Good Scents Company. (n.d.). 4-(5-methyl-2-furyl)-2-butanone, 13679-56-6. Retrieved from [Link]

  • T.H.E. Journal. (2017). Reactivity and stability of selected flavor compounds. National Institutes of Health. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Food and Chemical Toxicology. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Methyl-4-penten-2-one (HMDB0031564). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-METHLY-2-PENTANONE MSDS. Retrieved from [Link]

  • Agilent Technologies. (2019). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET 4-Methyl-2-pentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone, 180031-78-1. Retrieved from [Link]

  • PubMed. (n.d.). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Retrieved from [Link]

  • ScienceDirect. (2025). A review of the occurrence, formation and analysis of furan in heat-processed foods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. Retrieved from [Link]

  • ResearchGate. (2025). Furan formation during storage and reheating of sterilised vegetable purées. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

  • The Good Scents Company. (n.d.). FEMA Numbers : From 4501 to 4750. Retrieved from [Link]

  • The Good Scents Company. (n.d.). FEMA Numbers : From 4001 to 4250. Retrieved from [Link]

  • FlavScents. (2025). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-4-(methylthio)-2-pentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2(5H)-Furanone, 4-methyl-. Retrieved from [Link]

  • Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 4-Methyl-2-pentanone. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Retrieved from [Link]

  • Elsevier. (2013). Fragrance material review on 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

Sources

Application Notes and Protocols for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Furan

The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[3] The subject of this guide, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No: 31704-82-2), is a ketone derivative featuring a substituted furan moiety.[4][5] While specific biological data for this compound is not extensively documented in publicly available literature, its structural alerts—namely the furan ring and a ketone functional group—suggest a strong potential for bioactivity. Furan derivatives have demonstrated a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. We will delve into a plausible synthetic route, detailed characterization protocols, and robust methodologies for evaluating its potential as an antimicrobial and cytotoxic agent. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Physicochemical Properties

A summary of the known and estimated properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is provided in the table below.

PropertyValueReference
CAS Number 31704-82-2[4][5]
Molecular Formula C₁₁H₁₆O₂[4]
Molecular Weight 180.24 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
IUPAC Name 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one[4]
Density 0.972 g/cm³[4]

Synthesis Protocol: A Plausible Route via Michael Addition

Experimental Workflow: Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-Methylfuran E Combine reactants and solvent under inert atmosphere (N2 or Ar) A->E B Mesityl Oxide B->E C Lewis Acid Catalyst (e.g., ZnCl2) D Anhydrous Solvent (e.g., Dichloromethane) D->E F Cool to 0°C E->F G Add catalyst portion-wise F->G H Stir at room temperature for 12-24h G->H I Monitor reaction by TLC H->I J Quench with saturated NaHCO3 (aq) I->J Reaction complete K Extract with Dichloromethane J->K L Wash with brine K->L M Dry over anhydrous Na2SO4 L->M N Concentrate under reduced pressure M->N O Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) N->O P 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one O->P

Caption: Proposed synthetic workflow for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylfuran (1.0 eq) and mesityl oxide (1.2 eq) to anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (0.2 eq), portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[10] Below are the predicted spectroscopic data based on the analysis of similar furan-containing molecules.[6][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Multiplicity
~6.05d
~5.85d
~2.70s
~2.25s
~2.10s
~1.40s
¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment
~208.0C=O (ketone)
~158.0C-2 (furan)
~150.0C-5 (furan)
~106.0C-3 (furan)
~105.0C-4 (furan)
~55.0-C H₂-C(O)-
~40.0-C (CH₃)₂-
~32.0-C(O)C H₃
~28.0-C(C H₃)₂-
~13.55-C H₃ (furan)
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ketone)~1715Strong
C-H (sp², furan ring)~3120Medium
C-H (sp³, alkyl)~2970-2860Strong
C=C (furan ring)~1600, ~1500Medium
C-O-C (furan ring)~1020Strong
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve α-cleavage adjacent to the ketone and cleavage of the bond between the quaternary carbon and the furan ring.[14][15][16]

Application Notes: Evaluating Biological Activity

Given the known biological activities of furan and furanone derivatives, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a prime candidate for screening as an antimicrobial and anticancer agent.[17][18][19]

Hypothetical Biological Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized Compound: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one B Antimicrobial Activity (Broth Microdilution Assay) A->B C Cytotoxicity (MTT Assay on Cancer Cell Line) A->C D Quorum Sensing Inhibition Assay (e.g., against P. aeruginosa) B->D If active F Cell Cycle Analysis C->F If active E Biofilm Inhibition Assay D->E I Lead Compound Identification E->I G Apoptosis Assay (Annexin V/PI) F->G H Western Blot for Key Signaling Proteins (e.g., PI3K/Akt pathway) G->H H->I

Caption: A workflow for the biological evaluation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Protocols for Biological Assays

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is adapted from standard methodologies to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[1][20][21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is based on standard MTT assay procedures to assess the effect of the compound on the viability of cancer cells.[4][7][23][24]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Mechanisms of Action

  • Antimicrobial: Furanone compounds have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[5][17][18][19][25] It is plausible that 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one could act as a quorum sensing inhibitor.

  • Anticancer: Some furan derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells.[2][26][27] Potential molecular targets could include signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[2]

Conclusion

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one represents an intriguing, yet underexplored, molecule in the landscape of medicinal chemistry. Its furan scaffold suggests a high probability of possessing valuable biological activities. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this compound. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this and other novel furan derivatives, contributing to the development of new therapeutic agents.

References

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102.
  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618-6622.
  • Manefield, M., et al. (1999). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 145(3), 635-641.
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8), 986-997.
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]

  • Wang, L., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1436-1445.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 140(35), 11056-11064.
  • University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]

  • Li, J., et al. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 11(26), 15833-15837.
  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 10-16.
  • ResearchGate. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]

  • Wessig, P., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1281.
  • ResearchGate. (n.d.). Synthesis of furans via a tandem sequence of Michael addition. Retrieved from [Link]

  • Google Patents. (n.d.). EP0041775A1 - Process for the preparation of alkyl furans.
  • Smith, A. W. T. (2007). On the Synthesis of Furans and Furan Fatty Acids [Doctoral dissertation, Cardiff University]. ORCA - Cardiff University.
  • ResearchGate. (2009). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]

  • ResearchGate. (2018). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Wiley Online Library. (2016). Synthesis of Alkylated Carbonyl‐Bearing Furans via Acid‐Catalyzed Friedel‐Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Retrieved from [Link]

  • Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition between furan DA and Michael addition in polarized.... Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling of Novel Furan Derivatives

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The unique electronic and steric characteristics of the furan ring can enhance drug-receptor interactions and improve pharmacokinetic profiles.[3] Specifically, derivatives of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" represent a novel chemical space with potential for therapeutic applications. However, the furan ring is not without its toxicological considerations. Its metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as α,β-unsaturated dialdehydes, which can induce cellular damage through mechanisms like glutathione depletion, oxidative stress, and mitochondrial dysfunction, often culminating in apoptosis.[3]

Therefore, a thorough in vitro cytotoxicity assessment of any novel furan-containing compound is a critical initial step in the drug discovery process.[4][5][6] Such screening provides essential data on a compound's potency, selectivity against cancer cells versus normal cells, and its potential mechanism of action.[6][7] This information is paramount for identifying promising lead candidates for further preclinical development.[4][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro cytotoxicity assays to characterize derivatives of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one". The protocols detailed herein are designed to build a comprehensive cytotoxicity profile, moving from general cell viability to more mechanistic insights into the mode of cell death.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of the test compounds on cell viability. This is typically achieved by measuring metabolic activity or membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[8] It is a colorimetric assay that provides an indirect measure of cell viability based on the metabolic activity of the cells.[6][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9][10]

Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compounds (4-Methyl-4-(5-methyl-2-furyl)pentan-2-one derivatives) dissolved in DMSO

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (specific to the cell lines used)

  • MTT solution (5 mg/mL in sterile PBS)[11][8]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Microplate reader capable of measuring absorbance at 570-600 nm[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected kinetics of the compound.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][12][13]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[11]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another fundamental method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15][16] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[16] This assay is particularly useful for detecting necrosis.[17]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cell culture supernatants from the compound-treated plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit) for positive controls

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm)[16][17]

Procedure:

  • Prepare Controls: In separate wells of the 96-well plate used for compound treatment, add lysis buffer to untreated cells to create a maximum LDH release control. Untreated cells will serve as the spontaneous LDH release control.

  • Collect Supernatant: After the desired incubation period with the test compounds, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.

  • Perform Assay: Follow the specific instructions of the commercial LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture provided in the kit.[16]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually around 20-30 minutes).[16]

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.[16]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]

Part 2: Mechanistic Insights into Cell Death

Once the cytotoxic potential of the furan derivatives is established, the next logical step is to investigate the mechanism of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for identifying apoptotic cells.[18] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19][20] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[18][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[18] Therefore, it can be used to identify late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[7]

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the furan derivatives at concentrations around their determined IC50 values for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).[19][20]

  • Washing: Wash the cells twice with cold PBS.[19][20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20] Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Interpretation of Results:

  • Annexin V- / PI-: Live, healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Measuring their activity provides strong evidence that the observed cell death is occurring through apoptosis. Luminescent or fluorometric assays are commonly used for this purpose.[22][23]

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)[22]

  • Luminometer

Procedure:

  • Assay Setup: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[23]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]

Part 3: Data Analysis and Presentation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxic potency.[4][7][24] It is the concentration of a compound that causes a 50% reduction in cell viability compared to the untreated control.[4][25]

Calculation Steps:

  • Data Normalization: Convert the raw absorbance or luminescence data to percentage viability relative to the vehicle-treated control cells (which are considered 100% viable).[25][26]

    • % Viability = (Absorbance of treated sample / Absorbance of control) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[26]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[27] The software will then calculate the IC50 value from this curve.[26][27]

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity (IC50) of Furan Derivatives against Various Cell Lines

Compound IDDerivative NameIC50 on MCF-7 (µM)IC50 on A549 (µM)IC50 on MCF-10A (µM)Selectivity Index (SI) on MCF-7*
Furan-D1[Derivative 1 Name]5.2 ± 0.48.1 ± 0.7> 50> 9.6
Furan-D2[Derivative 2 Name]12.8 ± 1.115.3 ± 1.5> 50> 3.9
Furan-D3[Derivative 3 Name]2.5 ± 0.34.2 ± 0.535.7 ± 2.914.3
Doxorubicin(Positive Control)0.8 ± 0.11.2 ± 0.25.4 ± 0.66.75

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.[28][29]

Part 4: Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways.

Experimental_Workflow cluster_phase1 Phase 1: Viability Screening cluster_assays Cytotoxicity Assays cluster_analysis1 Data Analysis cluster_phase2 Phase 2: Mechanism of Action cluster_analysis2 Conclusion start Seed Cells (Cancer & Normal Lines) in 96-well plates treat Treat with Furan Derivatives (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh calc_ic50 Calculate IC50 Values mtt->calc_ic50 ldh->calc_ic50 selectivity Determine Selectivity Index calc_ic50->selectivity treat_ic50 Treat Cells with IC50 concentrations selectivity->treat_ic50 Select Lead Compounds annexin Annexin V/PI Staining (Flow Cytometry) treat_ic50->annexin caspase Caspase-3/7 Assay (Luminescence) treat_ic50->caspase conclusion Characterize Mode of Cell Death (Apoptosis vs. Necrosis) annexin->conclusion caspase->conclusion

Caption: General workflow for the in vitro cytotoxicity assessment of novel compounds.

Apoptosis_Detection cluster_cells Cell Populations cluster_stains Staining Profile live Live Cells annexin_neg Annexin V- live->annexin_neg pi_neg PI- live->pi_neg early_apop Early Apoptotic Cells annexin_pos Annexin V+ early_apop->annexin_pos early_apop->pi_neg late_apop Late Apoptotic / Necrotic Cells late_apop->annexin_pos pi_pos PI+ late_apop->pi_pos

Caption: Interpretation of Annexin V and PI staining results in flow cytometry.

Conclusion

The systematic application of this multi-assay strategy will enable a robust and comprehensive evaluation of the cytotoxic properties of novel 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one derivatives. By progressing from broad viability screening to specific mechanistic assays, researchers can efficiently identify promising candidates with potent and selective anticancer activity, and gain valuable insights into their mode of action. This foundational dataset is indispensable for making informed decisions about advancing compounds into more complex preclinical models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Warpe, V. S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 80. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2552. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology, 37(5), 627-639. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 5(15), 8874–8887. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2008). Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. Basic & Clinical Pharmacology & Toxicology, 103(4), 312-317. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2552. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Furanone Derivatives: A Case Study with 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Promise of Furanones in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with therapeutic potential. Furanone derivatives have emerged as a compelling class of compounds, initially discovered as a chemical defense mechanism in the red algae Delisea pulchra to prevent biofouling.[1] These molecules and their synthetic analogs have demonstrated significant activity against a wide spectrum of pathogenic bacteria.[1][2]

Unlike traditional antibiotics that often aim for bactericidal or bacteriostatic effects, many furanones exhibit a more nuanced mechanism of action by interfering with bacterial communication, a process known as quorum sensing (QS).[3][4] Quorum sensing regulates the expression of virulence factors and biofilm formation in numerous pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[3][5][6] By disrupting these communication pathways, furanones can attenuate bacterial virulence and enhance their clearance, making them promising candidates for anti-infective therapies.[4][5] Some furanone derivatives have also been shown to possess direct antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, through mechanisms such as the induction of reactive oxygen species (ROS).[7][8]

This technical guide provides a comprehensive framework for evaluating the antimicrobial potential of novel furanone derivatives, using the specific, yet under-characterized, compound 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one as a case study. The following protocols are designed to be self-validating systems, enabling researchers to meticulously characterize the antimicrobial, bactericidal, and anti-biofilm properties of this and other furanone compounds.

Part 1: Foundational Antimicrobial Activity Assessment

The initial step in evaluating a novel compound is to determine its fundamental ability to inhibit microbial growth and to kill the target organisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for these assessments.[9][10]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Rationale: The broth microdilution method is a highly reproducible and efficient technique for determining the MIC of a compound against multiple bacterial strains simultaneously.[9][12] It provides a quantitative measure of the compound's potency.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis prep_compound Prepare stock solution of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one serial_dilution Perform 2-fold serial dilutions of the compound in CAMHB prep_compound->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->inoculation controls Include growth control (no compound) and sterility control (no bacteria) incubation Incubate at 37°C for 18-24 hours read_results Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. incubation->read_results

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of the Test Compound: Prepare a stock solution of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration that is at least 100-fold higher than the expected MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Broth Microdilution in a 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control for growth (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[13]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15]

Rationale: Understanding if a compound is bactericidal is critical for its therapeutic potential, especially in treating infections in immunocompromised patients. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[13]

Step-by-Step Protocol:

  • Perform the MIC Assay: Complete the MIC assay as described in section 1.1.

  • Subculturing: From the wells that show no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Data Presentation: MIC and MBC Values

Bacterial StrainATCC NumberMIC (µg/mL) of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-oneMBC (µg/mL) of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-oneMBC/MIC Ratio
Staphylococcus aureus29213Experimental ValueExperimental ValueCalculated Value
Pseudomonas aeruginosa27853Experimental ValueExperimental ValueCalculated Value
Escherichia coli25922Experimental ValueExperimental ValueCalculated Value
Klebsiella pneumoniae700603Experimental ValueExperimental ValueCalculated Value

Part 2: Assessing Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[16] Furanones have shown significant promise in inhibiting biofilm formation, making this a critical aspect of their evaluation.[17][18]

Protocol: Quantification of Biofilm Inhibition using Crystal Violet Assay

The crystal violet assay is a simple and effective method for quantifying biofilm formation in a microtiter plate format.[19][20][21]

Rationale: This assay allows for the high-throughput screening of a compound's ability to prevent the initial attachment and subsequent maturation of biofilms.[21] The crystal violet dye stains the attached biofilm biomass, which can then be solubilized and quantified spectrophotometrically.

Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Workflow cluster_setup Assay Setup (96-well plate) cluster_growth Biofilm Formation cluster_staining Staining & Quantification setup_plate Add bacterial culture and serial dilutions of the furanone compound to wells controls Include biofilm control (no compound) and media control (no bacteria) incubation Incubate at 37°C for 24-48 hours under static conditions controls->incubation wash1 Discard planktonic cells and wash wells with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet for 15 minutes wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize the bound dye with 30% acetic acid wash2->solubilize measure Measure absorbance at 590 nm solubilize->measure

Caption: Workflow for quantifying biofilm inhibition.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottomed microtiter plate.

  • Inoculation: Add a standardized bacterial suspension (adjusted to a 0.5 McFarland standard and then diluted 1:100 in fresh medium) to the wells containing the compound dilutions.[22] Include control wells with bacteria but no compound (positive biofilm control) and wells with medium only (negative control).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[21][22]

  • Washing: Gently discard the liquid content from the wells. Wash the wells carefully with 200 µL of PBS to remove planktonic (free-floating) bacteria. Repeat this washing step twice.[19]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20][21]

  • Final Wash: Discard the crystal violet solution and wash the plate multiple times with water until the water runs clear. Invert the plate and tap it on a paper towel to remove all excess liquid.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[22]

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottomed plate and measure the absorbance at a wavelength of 590-595 nm using a plate reader.[19][20]

Part 3: Exploring the Mechanism of Action

While direct antimicrobial and anti-biofilm activities are crucial, understanding the underlying mechanism provides invaluable insight for drug development. For furanones, a primary mechanism is the inhibition of quorum sensing.

Quorum Sensing Inhibition

Investigative Approach:

To investigate the anti-quorum sensing properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, the use of reporter strains is highly recommended. These are genetically engineered bacteria that produce a measurable signal (e.g., bioluminescence or a fluorescent protein like GFP) in response to quorum sensing activation.[5][6] A reduction in the signal in the presence of the furanone compound, without a corresponding inhibition of bacterial growth, would strongly indicate quorum sensing inhibition.

Potential Signaling Pathway Disruption by Furanones

QS_Inhibition cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LasR/RhlR Receptor AHL->Receptor Binds DNA DNA Receptor->DNA Activates Virulence Virulence Factor & Biofilm Gene Expression DNA->Virulence Furanone Furanone Derivative Furanone->Receptor Inhibits

Caption: Furanones can inhibit quorum sensing by blocking signal receptors.

Conclusion

This guide provides a robust set of protocols and a logical framework for the initial characterization of the antimicrobial properties of the furanone derivative 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By systematically determining its MIC, MBC, and anti-biofilm capabilities, researchers can build a comprehensive profile of this novel compound. Further investigation into its mechanism of action, particularly its potential as a quorum sensing inhibitor, will be crucial in determining its future as a potential therapeutic agent in the fight against bacterial infections.

References

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102. Available at: [Link]

  • Stepanović, S., et al. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of Microbiological Methods, 40(2), 175-179. (Similar protocols are widely available, e.g., on protocols.
  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • LaSarre, B., & Federle, M. J. (2013). Exploiting quorum sensing to confuse bacterial pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73-111. (General review on QS, specific furanone review available at [Link])

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618-6622. (The foundational work on furanones and QS, a related article is available at [Link])

  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Trizna, E. Y., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 693. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]

  • ResearchGate. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Ren, D., et al. (2001). Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. Indian Journal of Medical Research, 137(4), 731-738. Available at: [Link]

  • Microbe Investigations AG. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • ResearchGate. (2023). Furanones with significant anti-biofilm activity as analysed by.... Retrieved from [Link]

  • Gholizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Kim, H. S., et al. (2012). Effect of furanone on experimentally induced Pseudomonas aeruginosa biofilm formation: in vitro study. The Journal of Laryngology & Otology, 126(10), 996-1000. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. Retrieved from [Link]

  • Frontiers. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • J-STAGE. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Retrieved from [Link]

  • ResearchGate. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

Sources

Application Notes and Protocols: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Furanic Ketone

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a substituted furan derivative, is emerging as a valuable and versatile synthetic intermediate in organic chemistry. Its unique structure, combining a furan ring with a ketone functionality and a quaternary center, offers a rich scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, particularly in the synthesis of advanced biofuels. The methodologies presented herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key data for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

PropertyValueSource
IUPAC Name 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one
CAS Number 31704-82-2
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Density 0.972 g/cm³

Predicted Spectroscopic Data:

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.20 (d, J=3.2 Hz, 1H, furan H-5)

  • δ 6.05 (d, J=3.2 Hz, 1H, furan H-4)

  • δ 2.85 (s, 2H, -CH₂-)

  • δ 2.25 (s, 3H, furan -CH₃)

  • δ 2.15 (s, 3H, -C(O)CH₃)

  • δ 1.40 (s, 6H, -C(CH₃)₂)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 207.0 (C=O)

  • δ 155.0 (furan C-2)

  • δ 151.0 (furan C-5)

  • δ 106.0 (furan C-3)

  • δ 105.0 (furan C-4)

  • δ 55.0 (-CH₂-)

  • δ 40.0 (-C(CH₃)₂-)

  • δ 32.0 (-C(O)CH₃)

  • δ 28.0 (-C(CH₃)₂)

  • δ 13.5 (furan -CH₃)

Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

The most direct and efficient synthesis of the title compound involves the acid-catalyzed Michael addition of 2-methylfuran to mesityl oxide. This reaction is attractive due to the ready availability of the starting materials, which can be derived from biomass.

Reaction Scheme:

G start end reactant1 2-Methylfuran catalyst Acid Catalyst (e.g., Nafion-212) reactant1->catalyst reactant2 Mesityl Oxide reactant2->catalyst product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one catalyst->product

Caption: Synthesis of the target ketone via Michael addition.

Protocol 1: Synthesis using Nafion-212 Resin

This protocol is adapted from a study demonstrating high yields using a solid acid catalyst, which simplifies purification.[1]

Materials:

  • 2-Methylfuran (99%)

  • Mesityl oxide (98%)

  • Nafion-212 resin

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylfuran (8.21 g, 0.1 mol) and mesityl oxide (9.81 g, 0.1 mol).

  • Catalyst Addition: Add Nafion-212 resin (0.5 g) to the flask.

  • Reaction: Heat the reaction mixture to 60°C with vigorous stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst and wash it with a small amount of diethyl ether.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent and any unreacted starting materials. The crude product can be purified by vacuum distillation to afford 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one as a colorless to pale yellow oil. A reported yield for this reaction is up to 89%.[1]

Application as a Synthetic Intermediate: Synthesis of Jet Fuel Range Branched Cycloalkanes

A significant application of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is its role as a precursor in the synthesis of high-density, low-freezing-point jet fuels.[2][3] This multi-step process involves the hydrolysis of the furan ring, followed by intramolecular aldol condensation and hydrodeoxygenation.

Overall Synthetic Workflow:

G A 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one B 4,4-Dimethylnonane- 2,5,8-trione A->B Acid-catalyzed hydrolysis C Cyclopentenone Intermediate B->C Intramolecular Aldol Condensation D Branched Cycloalkanes (Jet Fuel Range) C->D Hydrodeoxygenation (HDO)

Sources

Application Note: Quantitative Analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Furan Derivative

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a substituted furan derivative that can be present in various complex matrices, including food products, flavor formulations, and environmental samples.[1][2] Its chemical structure, featuring a furan ring, a ketone group, and a branched alkyl chain, contributes to its unique properties and potential impact on the quality and safety of these products.[1] The quantification of this analyte is crucial for quality control, safety assessment, and research in food science and drug development. However, the analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in complex matrices is fraught with challenges. These include its potential volatility, the presence of interfering compounds in the matrix, and the need for high sensitivity and selectivity to detect and accurately measure trace levels of the analyte.

This application note provides a comprehensive guide to the analytical methods for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. It outlines a detailed protocol based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the analysis of volatile and semi-volatile compounds in complex samples. Furthermore, this document provides a framework for the validation of the analytical method, ensuring its suitability for its intended purpose, in accordance with the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Strategic Approach: Why HS-SPME and GC-MS?

The selection of an appropriate analytical technique is paramount for the successful quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. The combination of HS-SPME and GC-MS offers a synergistic solution to the challenges posed by this analyte and its matrices.

  • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free sample preparation technique is ideal for the extraction of volatile and semi-volatile analytes from complex matrices. By sampling the headspace above the sample, HS-SPME minimizes the extraction of non-volatile matrix components that can interfere with the analysis and contaminate the GC system. The choice of the SPME fiber coating is critical for the selective extraction of the target analyte. For a compound like 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is recommended to ensure efficient trapping of the analyte.

  • Gas Chromatography (GC): GC provides the high-resolution separation required to distinguish the target analyte from other volatile compounds present in the sample. The choice of the GC column is crucial for achieving optimal separation. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for the analysis of furan derivatives.

  • Mass Spectrometry (MS): MS detection offers unparalleled sensitivity and selectivity. By monitoring specific ions characteristic of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, it is possible to quantify the analyte with high accuracy, even in the presence of co-eluting compounds. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can further enhance the selectivity and sensitivity of the analysis.

This integrated approach provides a robust and reliable workflow for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a variety of complex matrices.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Sample Collection (e.g., Food, Flavoring) homogenize Homogenization/ Weighing sample->homogenize vial Transfer to Headspace Vial homogenize->vial is_spike Internal Standard Spiking vial->is_spike incubation Incubation & Equilibration is_spike->incubation extraction SPME Fiber Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Quantification integration->calibration report Final Report calibration->report

Caption: HS-SPME-GC-MS workflow for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Detailed Protocol: Quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one by HS-SPME-GC-MS

This protocol provides a step-by-step guide for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a solid food matrix (e.g., baked goods). Modifications may be required for other matrices.

1. Materials and Reagents

  • Analytical Standard: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (≥98% purity)

  • Internal Standard (IS): d6-4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (or a suitable analog with similar physicochemical properties)

  • Solvents: Methanol (HPLC grade), Deionized water

  • Reagents: Sodium chloride (analytical grade)

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness

  • Headspace Vials: 20 mL, with magnetic screw caps and PTFE/silicone septa

  • Other: Analytical balance, vortex mixer, heating block or water bath with temperature control, GC-MS system

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol at the same concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol to cover the desired calibration range (e.g., 0.1 - 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Homogenize the solid food sample to a fine powder.

  • Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of the analyte into the headspace.

  • Spike the sample with 10 µL of the internal standard working solution (10 µg/mL).

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

4. HS-SPME Procedure

  • Place the vial in a heating block or water bath set to 60 °C.

  • Incubate the sample for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

5. GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be necessary for your specific instrument and application.

GC Parameter Setting
Injection Port Splitless mode, 250 °C
Desorption Time 2 minutes
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the analyte and internal standard.

6. Data Analysis and Quantification

  • Integrate the peak areas of the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Determine the concentration of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation: Ensuring Trustworthy Results

A thorough validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the principles outlined in the ICH Q2(R1) and FDA guidelines.[2][3][4] The following parameters should be evaluated:

1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by:

  • Analyzing blank matrix samples to ensure no interfering peaks are observed at the retention time of the analyte and internal standard.

  • Comparing the mass spectra of the analyte in a standard solution and a spiked sample to confirm its identity.

2. Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Analyze a series of calibration standards in at least five different concentrations.

  • The linearity should be evaluated by visual inspection of a plot of the response versus concentration and by appropriate statistical methods, such as linear regression. The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each).

  • Accuracy is typically determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix. The percentage recovery is then calculated. Acceptance criteria for recovery are typically within 80-120%.

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • The RSD for precision should typically be ≤ 15%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Examples of parameters to vary include incubation temperature, extraction time, and GC oven temperature ramp rate.

Summary of Validation Parameters

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte and IS
Linearity (r²) ≥ 0.995
Range Established by linearity, accuracy, and precision
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD S/N ≥ 3
LOQ S/N ≥ 10
Robustness No significant impact on results from minor variations

Conclusion: A Framework for Reliable Quantification

This application note provides a comprehensive and scientifically sound framework for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in complex matrices. The detailed HS-SPME-GC-MS protocol, coupled with a robust method validation strategy, ensures the generation of accurate, reliable, and trustworthy data. By understanding the causality behind the experimental choices and adhering to internationally recognized validation standards, researchers, scientists, and drug development professionals can confidently apply this methodology to their specific analytical needs.

References

  • The Good Scents Company. (n.d.). 4-(5-methyl-2-furyl)-2-butanone, 13679-56-6. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted furans. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. The content is structured in a question-and-answer format to directly address specific experimental issues and provide a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of polysubstituted furans, offering step-by-step guidance to diagnose and resolve them.

Question 1: My Paal-Knorr synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a frequent challenge.[1][2] The issues typically stem from three main areas: product degradation, incomplete reaction, or competing side reactions.[3]

Causality and Troubleshooting Steps:

  • Product Degradation: Furan rings, particularly those bearing electron-donating substituents, are notoriously sensitive to the strong acidic conditions and high temperatures often used in classical Paal-Knorr protocols.[3][4] This can lead to polymerization or ring-opening.[5]

    • Solution: Modify your reaction conditions. Opt for milder acid catalysts instead of strong mineral acids like H₂SO₄.[3] Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite clays) are excellent alternatives that can improve yields and simplify workup.[3][6] Additionally, minimize reaction time and temperature. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.[7] Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times and often improves yields.[2][3]

  • Incomplete Dehydration: The final step of the mechanism is the dehydration of a cyclic hemiacetal intermediate to form the aromatic furan ring. This is an equilibrium process, and the presence of water can inhibit the reaction from going to completion.[1]

    • Solution: Ensure anhydrous conditions. Use anhydrous solvents and reagents. For reactions run at reflux, employing a Dean-Stark apparatus is a highly effective method to physically remove the water generated during the reaction, driving the equilibrium toward the furan product.[7]

  • Side Reactions & Substrate Issues: The acidic conditions can promote undesired side reactions like aldol condensations or rearrangements.[3] Furthermore, the structure of the 1,4-dicarbonyl starting material itself can be a factor; significant steric hindrance or unfavorable electronic effects can disfavor the conformation required for cyclization.[2][3]

    • Solution: If your substrate contains acid-sensitive functional groups, consider a protection strategy before attempting the cyclization.[3] If you suspect contamination with nitrogen-containing impurities (e.g., amines), be aware that this can lead to the formation of pyrrole byproducts.[7]

Below is a workflow diagram to guide your troubleshooting process for low yields in a Paal-Knorr synthesis.

G start Low Yield in Paal-Knorr Synthesis check_degradation Evidence of Polymerization or Product Degradation? start->check_degradation check_sm Starting Material Remains? check_degradation->check_sm No sol_degradation Use Milder Acid Catalyst (e.g., Lewis Acid, Solid Acid) Lower Temperature & Time Consider Microwave Synthesis check_degradation->sol_degradation Yes check_side_products Significant Side Products Observed? check_sm->check_side_products No sol_incomplete Ensure Anhydrous Conditions Use Dean-Stark Trap Increase Catalyst Loading check_sm->sol_incomplete Yes sol_side_products Protect Sensitive Groups Purify Starting Materials Check for Amine Contamination (Pyrrole Formation) check_side_products->sol_side_products Yes end Improved Yield check_side_products->end No sol_degradation->end sol_incomplete->end sol_side_products->end G start 1,4-Dicarbonyl enol Enol Intermediate start->enol + H⁺ (Keto-Enol Tautomerism) polymer Polymerization/ Degradation start->polymer Strong Acid/ High Temp. pyrrole Pyrrole Byproduct start->pyrrole + R-NH₂ (Amine Impurity) hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Attack furan Furan Product hemiacetal->furan - H₂O (Dehydration) furan->polymer Strong Acid/ High Temp.

Sources

Technical Support Center: Optimization of Paal-Knorr Furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Paal-Knorr synthesis of furanones (and closely related furans). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful cyclization reaction. Here, you will find in-depth answers to common questions, robust troubleshooting guides, and optimized protocols to enhance the yield, purity, and reproducibility of your furanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr furan synthesis at its core?

The Paal-Knorr furan synthesis is a classic and highly effective organic reaction used to synthesize substituted furans from 1,4-dicarbonyl compounds.[1][2] The reaction involves an acid-catalyzed intramolecular cyclization followed by a dehydration step to form the aromatic furan ring.[3][4] Its enduring utility comes from its reliability and the wide availability of methods to prepare the 1,4-dicarbonyl starting materials.[5]

Q2: What are the typical starting materials and reagents?

The essential starting material is a 1,4-dicarbonyl compound (specifically, a 1,4-diketone or a related aldehyde-ketone).[3] The key reagent is an acid catalyst, which can be a protic acid (like H₂SO₄, p-TsOH), a Lewis acid (like ZnCl₂, TiCl₄), or a solid acid catalyst (like Amberlyst-15).[3][4][6] A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O), can also be used to drive the reaction to completion.[3]

Q3: What are the primary advantages and limitations of this reaction?

  • Advantages: The Paal-Knorr synthesis is generally high-yielding, versatile for a range of substituents, and mechanistically straightforward.[4] Modern advancements, such as microwave-assisted protocols, have made it even more efficient.[7][8]

  • Limitations: The primary historical limitation was the accessibility of the 1,4-dicarbonyl precursors, though modern synthetic methods have largely overcome this.[1][5] Additionally, traditional conditions involving strong acids and high heat can be too harsh for substrates with sensitive functional groups, potentially leading to degradation or side reactions.[1][3][9]

Reaction Mechanism and Key Control Points

Understanding the mechanism is critical for effective troubleshooting. The process consists of three main stages, each representing a point for optimization.

  • Carbonyl Protonation & Enolization: The reaction initiates with the protonation of one carbonyl oxygen, making the carbonyl carbon more electrophilic. Simultaneously, the second carbonyl tautomerizes to its enol form.

  • Intramolecular Cyclization (Rate-Determining Step): The nucleophilic oxygen of the enol attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.[3] This is typically the slowest step and is highly dependent on the substrate's ability to adopt the correct conformation.[5]

  • Dehydration: The hemiacetal is protonated and subsequently eliminates a molecule of water to generate the stable, aromatic furan ring.[4]

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism Start 1,4-Dicarbonyl Compound Protonated Protonated Carbonyl + Enol Start->Protonated  Acid Catalyst (H⁺)  Enolization Hemiacetal Cyclic Hemiacetal Intermediate Protonated->Hemiacetal  Intramolecular Attack  (Rate-Determining) Furan Furan Product Hemiacetal->Furan  Dehydration H2O H₂O Hemiacetal->H2O  -H₂O H_plus2 H⁺ H_plus H⁺

Caption: Key stages of the acid-catalyzed Paal-Knorr furan synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My TLC/LC-MS analysis shows a high amount of unreacted 1,4-dicarbonyl starting material. What's going wrong?

This indicates a stalled reaction, likely due to issues with the catalyst or reaction conditions.

  • Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in too low a concentration. For robust substrates, a strong protic acid like sulfuric acid (H₂SO₄) or a solid acid like Amberlyst-15 can be effective.[6] For more sensitive substrates, milder Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃) may be required.[3][9]

  • Suboptimal Temperature: The rate-determining cyclization step has a significant activation energy. If the reaction temperature is too low, the reaction will be impractically slow. Consider increasing the temperature, potentially to the reflux temperature of the solvent. Microwave irradiation is a highly effective method for rapidly achieving high temperatures and dramatically reducing reaction times, often from hours to minutes.[7][8]

  • Inefficient Water Removal: The final dehydration step is an equilibrium process. Failure to remove the water produced will inhibit the reaction from proceeding to completion. If not using a strong dehydrating agent like P₂O₅, employ a Dean-Stark apparatus when using solvents like toluene to azeotropically remove water and drive the equilibrium towards the furan product.[4]

Q: I'm observing multiple spots on my TLC plate, and the yield of my desired furan is low. What are the likely side reactions?

Side product formation is common when using harsh conditions or with complex substrates.

  • Aldol Condensation: The acidic conditions can promote intermolecular aldol-type reactions between molecules of the starting dicarbonyl, leading to high-molecular-weight oligomers or polymers. This is especially problematic at high concentrations and temperatures.

    • Solution: Use milder conditions (lower temperature, weaker acid) and run the reaction at a higher dilution.[9]

  • Product Degradation: Furan rings, particularly those with electron-donating groups, can be sensitive to strong acids and may polymerize or decompose over long reaction times.[9]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times. Using a milder catalyst can also prevent product degradation.[9]

  • Substrate-Specific Issues: Steric hindrance around the carbonyl groups can disfavor the necessary conformation for cyclization, slowing the desired reaction and allowing side reactions to dominate.[9]

    • Solution: This may require more forceful conditions (e.g., microwave heating) to overcome the conformational barrier.[7] Alternatively, if the substrate contains other acid-sensitive functional groups, a protection strategy may be necessary before attempting the cyclization.[9]

Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield Start Low Furan Yield Check_SM Is Starting Material (SM) Consumed? (TLC/LC-MS) Start->Check_SM SM_Present High SM Remaining Check_SM->SM_Present No SM_Consumed SM Consumed, Multiple Side Products Check_SM->SM_Consumed Yes Action1 Increase Catalyst Loading Increase Temperature Use Microwave Remove Water (Dean-Stark) SM_Present->Action1 Action2 Use Milder Catalyst Lower Temperature Reduce Reaction Time Protect Sensitive Groups SM_Consumed->Action2

Caption: A decision-making workflow for diagnosing and solving low-yield issues.

Optimization of Reaction Conditions

Systematic optimization is key to developing a robust protocol. The following parameters are the most critical to investigate.

Catalyst Selection

The choice of catalyst is arguably the most important factor. The goal is to find a catalyst strong enough to promote efficient cyclization but mild enough to avoid substrate or product degradation.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Protic Acids H₂SO₄, p-TsOH, HClToluene, Reflux, 1-3 hInexpensive, powerful, effective for simple substrates.[6]Harsh, can cause degradation of sensitive molecules.[1]
Lewis Acids ZnCl₂, TiCl₄, Sc(OTf)₃Toluene or Neat, 80-140°C, 0.5-2 hMilder than protic acids, high yields possible.[3][6]Can be expensive, may require anhydrous conditions.
Solid Acids Amberlyst-15, Montmorillonite K10Toluene, Reflux, 4-6 hEasily removed by filtration, recyclable, often milder.[3][6]Can require longer reaction times, may have lower activity.
Microwave p-TsOH (cat.), Neat120-140°C, 3-5 minExtremely fast, often leads to higher yields and fewer side products.[6][7]Requires specialized microwave reactor equipment.
Solvent Choice

The solvent plays a crucial role in heat transfer and reactant solubility.

  • Toluene: A common choice, as it allows for reflux at a suitable temperature (~111°C) and enables water removal with a Dean-Stark trap.[4]

  • Dichloromethane (DCM): A lower-boiling solvent suitable for reactions with very active Lewis acids (like TiCl₄) that can proceed at or near room temperature.

  • Solvent-Free (Neat): Often used in microwave-assisted synthesis. This "green" approach minimizes waste and can accelerate the reaction.[6]

  • Ionic Liquids: Can serve as both the solvent and a catalyst, allowing the reaction to proceed at room temperature in some cases.[3]

Experimental Protocols

Protocol 1: General Procedure using p-TsOH with Dean-Stark

This protocol is a robust starting point for many 1,4-diketones.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Reagents: Add toluene as the solvent (approx. 0.1–0.2 M concentration) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05–0.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 2–6 hours).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude furan can then be purified by silica gel column chromatography or distillation.[4]

Protocol 2: Microwave-Assisted Synthesis (Neat Conditions)

This method is ideal for rapid optimization and high-throughput synthesis.

  • Setup: In a dedicated microwave reaction vial, add the 1,4-dicarbonyl compound (1.0 eq) and a catalytic amount of p-TsOH (0.02–0.05 eq).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140°C) for 3–10 minutes.[4]

  • Work-up: After cooling, dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.[4]

References

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Srinivasan, C. (2015). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Shodhganga. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Retrieved from [Link]

  • Ajibola, I. Y., et al. (2023). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Paal–Knorr furan synthesis. ResearchGate. Retrieved from [Link]

  • Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-92. Retrieved from [Link]

  • Request PDF. (2025). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and provides troubleshooting strategies based on established chemical principles.

Compound Analysis & Purification Strategy

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a moderately polar ketone with a furan ring. This structure presents specific purification challenges, primarily the potential for acid-catalyzed degradation of the furan moiety.[1][2][3] A successful purification strategy will depend on the nature of the impurities present in the crude product. The most common purification techniques for a compound of this nature are vacuum distillation and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one?

A1: Impurities will largely depend on the synthetic route. However, common contaminants often include unreacted starting materials, catalysts, and byproducts from side reactions.[4][5] Given the furan structure, acid-catalyzed polymerization or ring-opening can lead to the formation of complex, high-molecular-weight impurities, often appearing as dark, tarry substances.[1][2][4]

Q2: My crude product is a dark oil. How can I remove the color?

A2: Dark coloration often indicates the presence of polymeric or degraded material. A preliminary purification step can be treatment with activated charcoal, though this may lead to some product loss.[6] However, the most effective method for removing both colored and other impurities is typically column chromatography.

Q3: Is 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one stable to silica gel?

A3: Furan rings can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[1][7][8] It is advisable to first perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (decomposition products) have formed.[7] If the compound shows signs of instability, consider using deactivated silica gel or an alternative stationary phase like alumina.[6][9]

Q4: Which purification method, distillation or chromatography, is better for my compound?

A4: The choice depends on the properties of the impurities.

  • Vacuum Distillation is ideal if your impurities have significantly different boiling points from the desired product.[10][11] It is a scalable and often quicker method for removing non-volatile residues or highly volatile solvents. However, thermal stress, even under vacuum, can sometimes cause degradation of sensitive compounds.

  • Column Chromatography is more versatile and separates compounds based on polarity.[12][13][14] It is highly effective for removing impurities with similar boiling points but different polarities, such as isomers or reaction byproducts.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Violent Boiling - Residual low-boiling solvent.- Ineffective bump prevention.- Ensure all low-boiling solvents are removed on a rotary evaporator before distillation.- Use a magnetic stir bar for vigorous stirring; boiling chips are ineffective under vacuum.[15]- Include a Claisen adapter in your setup to minimize bumping into the condenser.[15]
Product Decomposition - Distillation temperature is too high.- Presence of acidic impurities.- Increase the vacuum to further lower the boiling point.[10][16]- Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid.
No Product Distilling - Vacuum is not low enough.- Leaks in the system.- Thermometer placed incorrectly.- Check the vacuum source for proper function.- Ensure all glass joints are properly sealed and greased.[15]- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the vapor temperature.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Incorrect solvent system.- Column was overloaded with sample.- Column was not packed properly.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.- Use a larger column or reduce the amount of sample.- Ensure the silica gel is packed uniformly without air bubbles or cracks.[17]
Streaking or Tailing of Spots on TLC - Compound is too polar for the chosen solvent system.- Sample is too concentrated.- Compound is degrading on the silica.- Increase the polarity of the eluent.- Dilute the sample before spotting on the TLC plate.[18]- Add a small amount (~0.5%) of a neutral or basic modifier like triethylamine to the eluent to suppress interaction with acidic silica sites.[8]
Compound Won't Elute from the Column - Solvent system is not polar enough.- Irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is suspected to be irreversibly adsorbed, a different stationary phase (e.g., alumina, reverse-phase silica) may be necessary.[9][19]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is free of volatile solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter and a magnetic stir bar in the distilling flask.[15] Grease all joints lightly to ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum trap and a vacuum pump. Turn on the vacuum and allow the pressure to stabilize.[15]

  • Heating: Begin heating the distillation flask gently with a heating mantle.[20]

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[15]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your target compound from its impurities.[21][22] The ideal Rf for the product is between 0.25 and 0.35.[23]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[17] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[17]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Workflows

Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography D1 Crude Product D2 Rotary Evaporation (remove solvent) D1->D2 D3 Setup Vacuum Distillation Apparatus D2->D3 D4 Distill Under Reduced Pressure D3->D4 D5 Collect Pure Fraction D4->D5 C1 Crude Product C2 TLC Analysis (select solvent) C1->C2 C4 Load Sample C1->C4 C3 Pack Silica Gel Column C3->C4 C5 Elute and Collect Fractions C4->C5 C6 Analyze Fractions by TLC C5->C6 C7 Combine Pure Fractions & Evaporate C6->C7 Start Crude Product Choice Choose Method Start->Choice Choice->D1 Impurities have different boiling points Choice->C1 Impurities have similar boiling points TLC_Troubleshooting Start Run TLC Rf_High Rf > 0.5? Start->Rf_High Rf_Low Rf < 0.2? Rf_High->Rf_Low No Decrease_Polarity Decrease Solvent Polarity Rf_High->Decrease_Polarity Yes Streaking Streaking? Rf_Low->Streaking No Increase_Polarity Increase Solvent Polarity Rf_Low->Increase_Polarity Yes Good_Sep Good Separation? Streaking->Good_Sep No Add_Modifier Add Modifier (e.g., TEA) or Change Stationary Phase Streaking->Add_Modifier Yes Good_Sep->Increase_Polarity No Proceed Proceed to Column Good_Sep->Proceed Yes Decrease_Polarity->Start Increase_Polarity->Start Add_Modifier->Start

Caption: Troubleshooting TLC for column chromatography.

References

  • 18 (n.d.). Retrieved January 17, 2026.

  • 1 Pharmaguideline. (n.d.). Retrieved January 17, 2026.

  • 4 Benchchem. (n.d.). Retrieved January 17, 2026.

  • 17 ChemistryViews. (2012, August 7). Retrieved January 17, 2026.

  • 24 Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026.

  • 5 Benchchem. (n.d.). Retrieved January 17, 2026.

  • 25 DTIC. (n.d.). Retrieved January 17, 2026.

  • 7 University of Rochester, Department of Chemistry. (n.d.). Retrieved January 17, 2026.

  • 2 Energy & Fuels. (2017, December 20). Retrieved January 17, 2026.

  • 3 ResearchGate. (2025, August 6). Retrieved January 17, 2026.

  • 26 Benchchem. (n.d.). Retrieved January 17, 2026.

  • 9 University of Rochester, Department of Chemistry. (n.d.). Retrieved January 17, 2026.

  • 6 Benchchem. (n.d.). Retrieved January 17, 2026.

  • 27 StudySmarter. (2023, October 21). Retrieved January 17, 2026.

  • 8 ResearchGate. (2025, November 26). Retrieved January 17, 2026.

  • 28 (n.d.). Retrieved January 17, 2026.

  • 29 University of Rochester, Department of Chemistry. (n.d.). Retrieved January 17, 2026.

  • 10 Wikipedia. (n.d.). Retrieved January 17, 2026.

  • 12 Wikipedia. (n.d.). Retrieved January 17, 2026.

  • 13 Columbia University. (n.d.). Retrieved January 17, 2026.

  • 11 Lechler. (n.d.). Retrieved January 17, 2026.

  • 14 JoVE. (2015, March 4). Retrieved January 17, 2026.

  • 19 Reddit. (2022, January 28). Retrieved January 17, 2026.

  • 21 Chemistry Hall. (n.d.). Retrieved January 17, 2026.

  • 15 Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026.

  • 30 OUCI. (n.d.). Retrieved January 17, 2026.

  • 31 Wikipedia. (n.d.). Retrieved January 17, 2026.

  • 32 (2010, April 16). Retrieved January 17, 2026.

  • 20 YouTube. (2022, April 8). Retrieved January 17, 2026.

  • 22 (n.d.). Retrieved January 17, 2026.

  • 23 (n.d.). Retrieved January 17, 2026.

  • 33 ResearchGate. (2017, May 10). Retrieved January 17, 2026.

  • 16 Quora. (2019, February 23). Retrieved January 17, 2026.

  • 34 Alfa Chemistry. (n.d.). Retrieved January 17, 2026.

  • 35 ChemicalBook. (n.d.). Retrieved January 17, 2026.

  • 36 ResearchGate. (2025, August 5). Retrieved January 17, 2026.

  • 37 The Good Scents Company. (n.d.). Retrieved January 17, 2026.

  • 38 (n.d.). Retrieved January 17, 2026.

Sources

Technical Support Center: Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. This document is designed for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this valuable compound. We will delve into the core chemistry, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

Introduction: The Chemistry at Play

The synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is most commonly achieved via a Friedel-Crafts-type alkylation, which shares mechanistic similarities with a Michael addition. In this reaction, the electron-rich 2-methylfuran acts as a nucleophile, attacking the activated double bond of mesityl oxide (an α,β-unsaturated ketone) in the presence of an acid catalyst.

Understanding the delicate balance of this reaction is key. The furan ring is sensitive to strong acids, which can lead to undesired polymerization and degradation, while insufficient catalysis results in low conversion rates. This guide will help you navigate these challenges.

Core Reaction Mechanism

The acid-catalyzed reaction proceeds through the activation of the carbonyl group in mesityl oxide, which enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by 2-methylfuran.

G cluster_steps Reaction Steps cluster_end Product MesitylOxide Mesityl Oxide (Electrophile) Activation Step 1: Catalyst Activation Mesityl oxide is protonated by an acid catalyst (H+). MesitylOxide->Activation H⁺ (Catalyst) Methylfuran 2-Methylfuran (Nucleophile) Attack Step 2: Nucleophilic Attack Electron-rich 2-methylfuran attacks the β-carbon of the activated mesityl oxide. Methylfuran->Attack Activation->Attack Activated Complex Carbocation Step 3: Carbocation Intermediate Formation of a stabilized tertiary carbocation intermediate. Attack->Carbocation Deprotonation Step 4: Deprotonation Loss of a proton from the furan ring restores aromaticity and regenerates the catalyst. Carbocation->Deprotonation Product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Deprotonation->Product -H⁺

Caption: Acid-catalyzed synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, with a significant amount of unreacted 2-methylfuran and mesityl oxide remaining. What's going wrong?

Answer: Low conversion is a common issue often traced back to catalyst choice and reaction conditions.

  • Insufficient Catalyst Activity: The catalyst is crucial for activating the mesityl oxide. If you are using a mild acid catalyst, it may not be potent enough.

    • Solution: Consider using a stronger Lewis acid catalyst like Montmorillonite K-10 clay, Amberlyst-15, or a mild Brønsted acid. These have been shown to be effective in similar alkylations of furans. Avoid overly strong acids like concentrated sulfuric acid, which can cause degradation.

  • Low Reaction Temperature: The activation energy for the C-C bond formation might not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. A good starting point is often in the range of 40-60°C. Monitor the reaction by TLC or GC to track the consumption of starting materials. Be cautious, as excessive heat can promote side reactions.

  • Purity of Reactants: Impurities, especially water, can deactivate the acid catalyst.

    • Solution: Ensure your 2-methylfuran and mesityl oxide are freshly distilled or from a recently opened bottle. Use anhydrous solvents if the reaction is performed in a solution.

Question 2: My crude product is a dark, tar-like substance, and purification is difficult. What causes this?

Answer: The formation of dark, polymeric material is a classic sign of furan degradation or mesityl oxide self-condensation under harsh acidic conditions.

  • Causality: Furan rings are notoriously unstable in the presence of strong Brønsted acids (like H₂SO₄ or HCl), leading to ring-opening and polymerization. Mesityl oxide can also undergo self-condensation or polymerization.

  • Troubleshooting Workflow:

G Start High Polymer Formation Observed CheckCatalyst Is a strong Brønsted acid (e.g., H₂SO₄, HCl) being used? Start->CheckCatalyst CheckTemp Is the reaction temperature exceeding 80°C? CheckCatalyst->CheckTemp No Sol_Catalyst Action: Switch to a milder catalyst. (e.g., Montmorillonite K-10, Amberlyst-15, ZnCl₂) CheckCatalyst->Sol_Catalyst Yes Sol_Temp Action: Reduce reaction temperature. Target 40-60°C and monitor. CheckTemp->Sol_Temp Yes Sol_Time Action: Reduce reaction time. Stop reaction once starting material is consumed (TLC/GC). CheckTemp->Sol_Time No Outcome Reduced Polymerization, Improved Yield & Purity Sol_Catalyst->Outcome Sol_Temp->Outcome Sol_Time->Outcome

Caption: Decision tree for troubleshooting polymer formation.

Question 3: I'm observing a significant byproduct with a mass corresponding to the dimerization of mesityl oxide. How can I prevent this?

Answer: The self-condensation of mesityl oxide is a competitive side reaction, especially under conditions that favor enolate formation or at high temperatures.

  • Mechanism: Mesityl oxide can act as both the nucleophile (via its enolate) and the electrophile in a Michael-type self-condensation.

  • Solutions:

    • Molar Ratio Adjustment: Use a slight excess of 2-methylfuran (e.g., 1.2 to 1.5 equivalents). This increases the probability of mesityl oxide reacting with the furan nucleophile rather than itself.

    • Controlled Addition: Add the mesityl oxide slowly to the mixture of 2-methylfuran and the catalyst. This keeps the instantaneous concentration of mesityl oxide low, disfavoring the second-order self-condensation reaction.

FAQs for Yield Optimization

ParameterRecommendationRationale & Key Considerations
Catalyst Solid Acids (e.g., Montmorillonite K-10, Amberlyst-15) These catalysts are highly effective, minimize furan polymerization, and are easily removed by filtration, simplifying the workup. They provide active sites for the reaction without dissolving and causing widespread degradation.
Solvent Apolar, Aprotic (e.g., Toluene, Dichloromethane) or Neat Running the reaction neat (without solvent) is often preferred to maximize reactant concentration. If a solvent is necessary for heat transfer or solubility, an inert, apolar solvent is best to avoid interference with the catalyst.
Temperature 40 - 60°C This range typically provides a good balance between reaction rate and selectivity. Lower temperatures may be too slow, while higher temperatures increase the risk of polymerization and side reactions.[1]
Reactant Ratio 1.2 - 1.5 eq. of 2-Methylfuran to 1 eq. of Mesityl Oxide Using an excess of the furan component pushes the equilibrium towards the desired product and competitively inhibits the self-condensation of mesityl oxide.
Purification Vacuum Distillation The product is a high-boiling liquid. Purification via vacuum distillation is the most effective method to separate it from unreacted starting materials and lower-boiling impurities. The boiling point is approximately 298-299°C at atmospheric pressure, so a high vacuum is required.[2]

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Materials:

  • 2-Methylfuran (freshly distilled, 1.2 eq.)

  • Mesityl Oxide (freshly distilled, 1.0 eq.)

  • Montmorillonite K-10 clay (catalyst, 10% w/w relative to mesityl oxide)

  • Toluene (anhydrous, if used)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Montmorillonite K-10 catalyst.

  • Reagent Addition: Add the 2-methylfuran (1.2 eq.) to the flask. If using a solvent, add it at this stage.

  • Heating: Begin stirring and heat the mixture to 50°C.

  • Slow Addition: Add the mesityl oxide (1.0 eq.) dropwise over a period of 30-60 minutes using an addition funnel. This helps to control the reaction exotherm and minimize side reactions.[3]

  • Reaction Monitoring: Allow the reaction to stir at 50°C for 4-6 hours. Monitor the progress by taking small aliquots and analyzing them via TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS.

  • Workup: Once the reaction is complete (indicated by the consumption of mesityl oxide), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid acid catalyst. Wash the filter cake with a small amount of toluene or dichloromethane.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear liquid.

References

  • [1] Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. National Institutes of Health (NIH). Available at:

  • [3] Michael reaction – Synthesis of Dimedone. University of Alberta. Available at:

  • [2] 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. The Good Scents Company. Available at:

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of furan derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your analytical work.

Section 1: Chromatographic Issues

Question 1: Why am I observing peak tailing for my furan derivatives?

Peak tailing, the asymmetry of a chromatographic peak with a trailing edge, is a common issue that can compromise peak integration and quantification.[1] The causes can be multifaceted, stemming from either chemical interactions within the system or physical setup problems.[2]

Underlying Causes and Solutions:

  • Active Sites in the GC System: Furan derivatives, particularly those with more polar functionalities, can interact with active sites (e.g., exposed silanols) in the inlet liner, at the head of the column, or within the column itself.[3] This secondary interaction delays a portion of the analyte from eluting, causing the characteristic tail.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings.[4] Using a deactivated liner is crucial.

      • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.

      • Column Trimming: If the front end of the column is contaminated, carefully trim about 10-15 cm from the inlet side.[3] Ensure the cut is perfectly square and clean to avoid creating new active sites.[2][5]

  • Improper Column Installation: A poorly installed column can create dead volumes or turbulence, leading to peak tailing.[5]

    • Solution: Reinstall the column, ensuring the correct insertion depth into both the injector and the detector as specified by the instrument manufacturer.[5] A clean, square cut of the column is critical.[2]

  • Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[4]

    • Solution: If possible, choose a solvent that is more compatible with your stationary phase.

  • Low Split Ratio: In split injections, a very low split ratio might not provide a high enough flow rate for an efficient sample introduction, leading to tailing.[4]

    • Solution: Increase the split vent flow rate to ensure a minimum of 20 mL/minute of total flow through the inlet.[4]

Question 2: My furan peaks are broad and not well-resolved. What should I do?

Poor resolution and broad peaks can be attributed to several factors, often related to the chromatographic conditions or system integrity.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the system are a common cause of broad peaks.[6] Use an electronic leak detector to check all fittings and connections, especially at the inlet and detector.

  • Optimize Oven Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve focusing of early-eluting, volatile furans on the column, leading to sharper peaks.[4]

    • Ramp Rate: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type (Helium is commonly used).[7] A flow rate that is too high or too low will reduce column efficiency.

  • Column Selection: The choice of GC column is critical for resolving furan derivatives, especially isomers.

    • Recommended Columns: Columns like the HP-5MS or Rxi-624Sil MS have demonstrated good performance for separating a range of furan derivatives.[7][8] For highly volatile furans, a PLOT column may be suitable, though care must be taken to avoid particle shedding.[9]

Section 2: Mass Spectrometry and Sensitivity Issues

Question 3: I have poor sensitivity for my furan analytes. How can I improve it?

Low sensitivity can be a result of issues with the sample introduction, the GC separation, or the mass spectrometer itself.

Enhancement Strategies:

  • Sample Preparation: Due to their volatility, headspace (HS) or headspace solid-phase microextraction (HS-SPME) are often the preferred methods for furan analysis as they can concentrate the analytes from the sample matrix.[8] HS-SPME has been shown to offer superior sensitivity compared to static headspace.[8][10]

    • SPME Fiber Selection: For volatile compounds like furans, a Carboxen/PDMS fiber is a good choice.[10]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, using SIM mode to monitor specific ions for each furan derivative will significantly increase sensitivity.[8][9]

    • Source Cleaning: A dirty ion source is a frequent cause of decreased sensitivity.[6] Regular cleaning of the ion source components is essential.

    • Detector Check: The electron multiplier may need to be replaced if it has degraded over time.[6]

Section 3: Sample Preparation and Matrix Effects

Question 4: How can I minimize matrix effects when analyzing furans in complex samples like food?

Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. This is a significant consideration for complex matrices such as coffee, baby food, and canned goods where furans are often found.[8][11]

Mitigation Approaches:

  • Standard Addition Method: This method is highly effective for compensating for matrix effects. It involves adding known amounts of the standard to the sample and extrapolating to find the concentration of the analyte in the original sample.[11]

  • Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., furan-d4 for furan) is the gold standard for correcting for matrix effects and variations in sample preparation and injection.[9]

  • Sample Preparation Optimization:

    • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of the furan derivatives, improving their transfer to the headspace.[11][12]

    • Extraction Conditions: Optimizing parameters such as incubation temperature and time for HS or HS-SPME is crucial for consistent and efficient extraction.[12]

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS Analysis of Furan Derivatives in a Liquid Matrix

This protocol provides a general framework. Optimization for specific analytes and matrices is recommended.

  • Sample Preparation:

    • Place a defined volume or weight of the sample (e.g., 5 mL of a beverage) into a 20 mL headspace vial.[12]

    • Add a saturated NaCl solution (e.g., 5 mL) to the vial.[12]

    • If using an internal standard, spike the sample with a known amount of the deuterated analog.

    • Immediately seal the vial with a PTFE-lined septum.[13]

  • Headspace-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 35-40°C) with agitation for a set time (e.g., 15 minutes) to allow for equilibration.[8][12]

    • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[12]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 280°C) for a short duration (e.g., 1-2 minutes).[8]

    • Use a suitable GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

    • Employ a temperature program that provides good separation of the target analytes. An example program: 32°C (hold 4 min), then ramp at 20°C/min to 200°C (hold 3 min).[7]

    • Set the mass spectrometer to acquire data in SIM mode for maximum sensitivity.

Data Presentation

Table 1: Example GC-MS Parameters for Furan Analysis

ParameterSettingRationaleReference
GC System
Injection ModeSplitless or Split (e.g., 10:1)Splitless for higher sensitivity, Split for higher concentrations.[7]
Inlet Temperature280°CEnsures efficient desorption of analytes from the SPME fiber.[7][8]
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation for a range of furan derivatives.[7]
Carrier GasHelium, constant flow (e.g., 1.0-1.4 mL/min)Inert and provides good chromatographic efficiency.[7][8]
Oven Program35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min)Optimized for separation of volatile furans.[8]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.[8]
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity by only monitoring target ions.[8][9]
Source Temperature230-325°CA higher source temperature can help reduce contamination but may cause thermal degradation of some analytes.[7][8]
Transfer Line Temp280°CPrevents cold spots and analyte condensation between the GC and MS.[8]
Example SIM Ions
Furanm/z 68, 39Quantifier and qualifier ions.[8]
Furan-d4m/z 72, 42For use as an internal standard.[8]
2-Methylfuranm/z 82, 53Quantifier and qualifier ions.[8]

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_leaks Check for System Leaks start->check_leaks inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) check_leaks->inlet_maintenance column_install Verify Column Installation (Depth, Cut Quality) inlet_maintenance->column_install column_trim Trim Front of Column (10-15 cm) column_install->column_trim method_params Review Method Parameters column_trim->method_params solvent Check Solvent/Stationary Phase Compatibility method_params->solvent split_ratio Increase Split Ratio solvent->split_ratio resolution Problem Resolved? split_ratio->resolution resolution->start No

Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.

References

  • Agilent. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • LCGC International. (2013, April 1). Troubleshooting GC Columns and Detectors. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]

  • Kuo, T.-H., & Chen, B.-H. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1435. Retrieved from [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (2024, March 28). Determination of furan in exhaled air by GC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2015, March 13). Furan analysis in oil by GC/MS. Retrieved from [Link]

Sources

Technical Support Center: Resolving NMR Spectral Overlap in Substituted Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of spectral overlap in the NMR analysis of substituted furanones. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) designed to help you systematically resolve complex spectra and confidently elucidate the structure of your furanone derivatives.

Introduction: The Challenge of Furanone Spectra

Substituted furanones are a critical class of heterocyclic compounds prevalent in natural products and pharmaceutical agents. Their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by the limited chemical shift dispersion of protons and carbons within the five-membered ring and its substituents. This frequently leads to significant signal overlap, making unambiguous assignment of resonances a formidable task. This guide will walk you through a tiered approach, from simple experimental adjustments to advanced NMR techniques, to systematically tackle these challenges.

Tier 1: Fundamental Troubleshooting & Initial Steps

Before resorting to more complex and time-consuming experiments, several fundamental adjustments to your experimental setup can often resolve or significantly reduce spectral overlap.

FAQ 1: My 1D ¹H NMR spectrum of a substituted furanone shows a crowded, uninterpretable multiplet in the aliphatic or olefinic region. What's the first thing I should try?

Answer: The simplest and often most effective initial step is to re-acquire the spectrum in a different deuterated solvent.[1] The anisotropic effects of aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your analyte's protons, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS).[1] These shifts can often "unlock" overlapping multiplets, revealing the true coupling patterns.

Causality: The planar nature of aromatic solvents leads to the formation of weak complexes with solute molecules. Protons located in different regions relative to the aromatic ring of the solvent will experience different shielding or deshielding effects, altering their chemical shifts. For furanones, protons on opposite faces of the ring may be affected differently, leading to improved spectral dispersion.

Experimental Protocol: Solvent Change

  • Sample Preparation: Prepare a new sample of your furanone derivative (5-10 mg) in an alternative deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄). Ensure the solvent is of high purity and dry.

  • Instrument Setup:

    • Lock and shim the spectrometer on the new solvent.

    • Acquire a standard 1D ¹H NMR spectrum.

  • Analysis: Compare the new spectrum with the original (e.g., in CDCl₃). Look for changes in chemical shifts and resolution of multiplets.

Solvent Potential Effect on Furanone Spectra
CDCl₃ Standard, non-polar. Often the starting point.
Benzene-d₆ Aromatic solvent. Can induce significant shifts, especially for protons near polar functional groups.[1]
Acetone-d₆ Polar, aprotic. Can alter hydrogen bonding interactions and chemical shifts.
Methanol-d₄ Polar, protic. Can exchange with labile protons (e.g., -OH) and alter chemical shifts through hydrogen bonding.[1]
DMSO-d₆ Highly polar, aprotic. Can be useful for poorly soluble compounds but may be difficult to remove.

Tier 2: Advanced 1D and 2D NMR Techniques

If simple solvent changes are insufficient, a variety of powerful 2D NMR experiments can be employed to resolve overlapping signals by spreading the information into a second dimension.

FAQ 2: Solvent changes provided some improvement, but key signals from my furanone are still overlapped. What is the next logical step?

Answer: The next step is to employ homonuclear 2D NMR techniques, specifically COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) . These experiments are invaluable for identifying proton-proton coupling networks (spin systems) within your molecule.[2][3]

  • COSY reveals correlations between protons that are directly coupled (typically through 2 or 3 bonds).[3]

  • TOCSY extends these correlations to all protons within a spin system, even if they are not directly coupled.[4]

Causality: These experiments use a second time domain (t₁) to encode the chemical shifts of protons before a mixing period allows for magnetization transfer between coupled spins. A second Fourier transform over both time domains generates a 2D spectrum where off-diagonal "cross-peaks" connect the chemical shifts of coupled protons.

Experimental Workflow: COSY and TOCSY

G cluster_0 Initial Analysis cluster_1 2D Homonuclear Correlation cluster_2 Data Interpretation cluster_3 Structural Elucidation start Overlapping 1D ¹H NMR Spectrum cosy Acquire 2D COSY Spectrum start->cosy tocsy Acquire 2D TOCSY Spectrum start->tocsy cosy_interp Identify direct (²J, ³J) couplings. Trace proton-proton connections. cosy->cosy_interp tocsy_interp Identify complete spin systems. Group all protons on a contiguous fragment. tocsy->tocsy_interp structure Assemble fragments to build the furanone structure. cosy_interp->structure tocsy_interp->structure

Caption: Workflow for resolving overlap using COSY and TOCSY.

Step-by-Step Protocol: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum of your furanone sample to determine the spectral width (SW) and transmitter offset (O1).[5]

  • Setup 2D Experiment:

    • Create a new experiment and load a standard gCOSY parameter set.[5]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) to 4 or 8 for a moderately concentrated sample.

    • The number of increments in the F1 dimension (TD(F1)) can be set to 256 or 512 for initial screening.

  • Acquisition: Start the acquisition. A typical gCOSY experiment may take from a few minutes to an hour.[5]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum if a phase-sensitive experiment was run.

  • Analysis: Identify cross-peaks that connect coupled protons. For a substituted furanone, you would expect to see correlations between adjacent ring protons and between ring protons and protons on adjacent substituents.

FAQ 3: I have assigned the proton spin systems using COSY and TOCSY, but I'm unsure how these fragments connect, especially across quaternary carbons or heteroatoms. How can I resolve this?

Answer: To establish long-range connectivity, you should use heteronuclear 2D NMR experiments, specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) .[6][7]

  • HSQC correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[7]

  • HMBC reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[6] This is crucial for identifying connectivity across non-protonated carbons (e.g., carbonyls, quaternary carbons).

Causality: These experiments transfer magnetization from the more sensitive proton nucleus to the less sensitive carbon nucleus and then back to the proton for detection. This "inverse detection" method provides a significant sensitivity enhancement. The HMBC pulse sequence includes a long-range coupling delay that allows for the evolution of magnetization through ²JCH and ³JCH couplings.

Experimental Workflow: HSQC and HMBC

G cluster_0 Initial Data cluster_1 2D Heteronuclear Correlation cluster_2 Data Interpretation cluster_3 Final Structure start Assigned ¹H Spin Systems (from COSY/TOCSY) hsqc Acquire 2D HSQC Spectrum start->hsqc hmbc Acquire 2D HMBC Spectrum start->hmbc hsqc_interp Assign ¹³C chemical shifts for all protonated carbons. hsqc->hsqc_interp hmbc_interp Identify long-range ¹H-¹³C correlations. Connect spin systems across quaternary carbons and heteroatoms. hmbc->hmbc_interp structure Confirm furanone backbone and substituent positions. hsqc_interp->structure hmbc_interp->structure

Caption: Workflow for structure elucidation using HSQC and HMBC.

Tier 3: Specialized Techniques for Stereochemistry and Enantiomeric Purity

For furanones with stereocenters, determining the relative and absolute stereochemistry can be particularly challenging.

FAQ 4: My substituted furanone has multiple stereocenters, and I need to determine their relative configuration. Which NMR experiment is best suited for this?

Answer: For determining relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice.[8][9] These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[3][8]

  • NOESY is generally used for small and large molecules.

  • ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[10]

Causality: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space via dipole-dipole interactions. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it very sensitive to internuclear distances.

Step-by-Step Protocol: Acquiring a 2D NOESY Spectrum

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen) as they can quench the NOE. Degassing the sample by the freeze-pump-thaw method is recommended for small molecules.[10]

  • Setup 2D Experiment:

    • Load a standard NOESY parameter set.

    • Set the spectral width and transmitter offset as for a COSY experiment.

    • Crucially, set the mixing time (d8). For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point. This may need to be optimized.

  • Acquisition and Processing: Proceed as with a COSY experiment.

  • Analysis: Look for cross-peaks between protons that are not J-coupled. For example, a cross-peak between a proton on the furanone ring and a proton on a substituent would indicate that they are on the same face of the molecule.

FAQ 5: I have a chiral furanone and need to determine its enantiomeric purity. Can this be done by NMR?

Answer: Yes, by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR) .[8][11] These enantiomerically pure reagents form transient diastereomeric complexes with the enantiomers of your furanone, which have different NMR spectra.[11] This results in the splitting of signals for the two enantiomers, allowing for their quantification by integration.

Causality: The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the chiral agent and the two enantiomers of the analyte lead to the formation of diastereomeric complexes with different geometries and, consequently, different magnetic environments for the nuclei.

Experimental Protocol: Using a Chiral Solvating Agent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your chiral furanone.

  • Addition of CSA: Add a sub-stoichiometric amount of the CSA (e.g., 0.5 equivalents) to the NMR tube.

  • Acquire Spectra: Acquire a series of ¹H NMR spectra, gradually increasing the amount of CSA until optimal signal separation is achieved.

  • Quantification: Integrate the separated signals corresponding to the two enantiomers to determine the enantiomeric excess (ee).

Chiral Auxiliary Mechanism Application Notes for Furanones
Chiral Solvating Agents (CSAs) Forms diastereomeric solvates through non-covalent interactions.[11]The carbonyl group and any hydroxyl or amine substituents on the furanone are potential binding sites.
Chiral Lanthanide Shift Reagents (CLSRs) Paramagnetic lanthanide complexes that form diastereomeric coordination complexes.[8]Induces large chemical shifts in addition to separating enantiomeric signals. The furanone's carbonyl oxygen is a primary coordination site.

Tier 4: When All Else Fails - Advanced Solutions

In particularly challenging cases, further techniques can be employed.

FAQ 6: Even with 2D NMR, some of my furanone signals are severely overlapped. Are there any other options?

Answer: Yes, there are several advanced strategies you can consider:

  • Lanthanide Shift Reagents (LSRs): Achiral LSRs, such as Eu(fod)₃ or Pr(fod)₃, are paramagnetic complexes that can be added to your sample to induce large chemical shifts.[12][13] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which coordinates to a Lewis basic site on the furanone (typically the carbonyl oxygen).[12] This can dramatically simplify a complex spectrum by spreading out the signals.

  • Higher Magnetic Field Strength: If available, re-running your sample on a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, which can resolve overlapping signals.

  • Computational NMR Prediction: Quantum mechanical calculation of NMR parameters can be a powerful tool to predict the ¹H and ¹³C chemical shifts of your furanone.[14] By comparing the predicted spectra of different possible isomers or stereoisomers with your experimental data, you can often make a confident structural assignment.[14][15] Modern DFT methods can provide highly accurate predictions.[14]

Workflow for Computational NMR Prediction

G cluster_0 Input cluster_1 Computation cluster_2 Analysis cluster_3 Output start Proposed Furanone Structures (Isomers/Stereoisomers) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->geom_opt nmr_calc NMR Chemical Shift Calculation (e.g., GIAO-DFT) geom_opt->nmr_calc comparison Compare Calculated Spectra with Experimental Data nmr_calc->comparison assignment Confirm Structure/Stereochemistry comparison->assignment

Caption: Workflow for structural assignment using computational NMR.

References

  • Gödecke, T., et al. (2011). Integrated Standardization Concept for Angelica Botanicals Using Quantitative NMR. Fitoterapia, 82(8), 1133-1142. [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of British Columbia. (n.d.). NMR Training. [Link]

  • Gale, E. M., et al. (2013). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Wishart, D. S. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

  • Herrmann, K., et al. (2018). Scalable synthesis and polymerisation of an α-angelica lactone derived monomer Supporting Information. Polymer Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Amanote Research. (n.d.). (PDF) Computational Prediction of the 1H and 13C NMR. [Link]

  • Columbia University. (n.d.). Manualy Setting up 2D experiments. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr | PPTX. [Link]

  • ResearchGate. (n.d.). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. [Link]

  • Supporting Materials. (n.d.). [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • PubMed. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • YouTube. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Boykin, D. W. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES. [Link]

  • Scribd. (n.d.). HSQC and HMBC | PDF. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). [Link]

  • ChemRxiv. (2024). Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. [Link]

  • ACS Publications. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]

  • PubMed Central (PMC). (n.d.). Examination of methods to separate overlapping metabolites at 7T. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • ACS Publications. (n.d.). Chemistry of Butenolides. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • YouTube. (2020). Organic Chemistry - How to Solve NMR Problems. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one." This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this furan-containing ketone in biological assays. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the reliability of your data.

Introduction: The Stability Challenge

"4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" is a promising molecule with significant potential in various biological applications.[1][2] However, its core structure, a substituted furan ring, presents inherent stability issues that can impact its efficacy and lead to inconsistent results in biological assays.[3] The furan moiety is susceptible to degradation under various conditions, including acidic environments and oxidative stress.[4][5] This guide will provide a comprehensive overview of the degradation pathways and offer practical strategies to enhance the stability of this compound for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" in biological assays?

A1: The instability of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" primarily stems from the chemical reactivity of its furan ring. Furan rings are electron-rich aromatic systems that are susceptible to two main degradation pathways in typical biological assay conditions:

  • Acid-Catalyzed Ring Opening: The furan ring can undergo acid-catalyzed cleavage, especially in aqueous solutions with a pH below 7.[5] This process is initiated by protonation of the furan ring, leading to the formation of reactive intermediates that can ultimately result in ring-opened byproducts. These byproducts will not possess the same biological activity as the parent compound and can complicate data interpretation.

  • Oxidation: The electron-rich nature of the furan ring makes it prone to oxidation.[4] This can be triggered by atmospheric oxygen, reactive oxygen species (ROS) generated in cell culture, or certain assay reagents. Oxidation can lead to the formation of highly reactive intermediates and ultimately, cleavage of the furan ring.[6]

Q2: How does the ketone functional group in "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" affect its stability?

A2: The ketone group can influence the molecule's stability in a few ways. While not as reactive as the furan ring, ketones can be susceptible to certain reactions. More importantly, degradation of the furan ring can lead to the formation of α,β-unsaturated dicarbonyl compounds, which are highly reactive Michael acceptors.[7] These species can covalently modify proteins and other biomolecules, leading to non-specific effects and cytotoxicity in your assays.[8]

Q3: Can the solvent I use to dissolve the compound affect its stability? I typically use DMSO.

A3: Yes, the choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds, its use with furan-containing molecules requires careful consideration.

  • Positive Aspects of DMSO: Studies on similar furan-containing molecules have shown that DMSO can have a stabilizing effect. It is a polar aprotic solvent that can solvate the compound and potentially increase the energy of the lowest unoccupied molecular orbital (LUMO) of the furan ring, making it less susceptible to nucleophilic attack, a key step in some degradation pathways.[3]

  • Potential Negative Aspects of DMSO: DMSO itself can undergo decomposition, especially at elevated temperatures or in the presence of acids or bases, which could potentially generate reactive species.[9][10] It is crucial to use high-purity, anhydrous DMSO and to prepare fresh dilutions of your compound in aqueous buffers for your final assay.

Q4: Are there any specific assay components I should be cautious about when working with this compound?

A4: Yes, several common assay components can potentially impact the stability of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one":

  • Acidic Buffers: As mentioned, acidic conditions can promote the degradation of the furan ring. It is advisable to maintain the pH of your assay buffer in the neutral to slightly alkaline range (pH 7.0-8.0).[11]

  • Reducing Agents: Strong reducing agents are generally not recommended. However, mild reducing agents like Dithiothreitol (DTT), often used to maintain protein integrity, are not expected to directly reduce the furan ring under typical assay conditions. The primary function of DTT is to reduce disulfide bonds.[12][13][14] However, it is always best to perform a control experiment to assess any potential interaction.

  • Metal Ions: Certain metal ions can catalyze the oxidation of organic molecules.[4] If your assay buffer contains transition metal ions, consider the use of a chelating agent like EDTA to sequester them.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected biological activity. Compound degradation in stock solution or assay buffer.1. Prepare fresh stock solutions: Prepare stock solutions in high-purity, anhydrous DMSO immediately before use. 2. Optimize buffer pH: Ensure the final assay buffer pH is between 7.0 and 8.0.[11] 3. Use antioxidants: Add a low concentration of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your stock solution and/or assay buffer to mitigate oxidative degradation.[15][16] 4. Minimize light exposure: Protect stock solutions and assay plates from light, as furan-containing compounds can be photosensitive.[17]
High background signal or non-specific effects in cell-based assays. Formation of reactive degradation products (e.g., α,β-unsaturated ketones).1. Confirm compound integrity: Use an analytical method like HPLC to check the purity of your stock solution and to monitor its stability in your assay buffer over time. 2. Reduce incubation time: If possible, shorten the incubation time of the compound with the cells to minimize the formation of reactive metabolites. 3. Include appropriate controls: Run vehicle-only controls and consider a "degraded compound" control (if a degradation product can be isolated) to assess non-specific effects.
Precipitation of the compound in aqueous assay buffer. The compound is hydrophobic and has low aqueous solubility.1. Optimize final DMSO concentration: Keep the final DMSO concentration in the assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts, while ensuring the compound remains in solution. 2. Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent, such as a cyclodextrin, to improve aqueous solubility. 3. Prepare dilutions carefully: Prepare serial dilutions from your DMSO stock into the aqueous buffer with vigorous vortexing between each dilution step to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" in DMSO with an antioxidant.

Materials:

  • "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one"

  • High-purity, anhydrous DMSO

  • Butylated Hydroxytoluene (BHT)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" to prepare a 10 mM solution.

  • Dissolve the compound in the appropriate volume of high-purity, anhydrous DMSO.

  • Add BHT to a final concentration of 10-50 µM.

  • Vortex the solution until the compound and BHT are completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Assay Buffer Preparation and Compound Dilution

This protocol outlines the preparation of a suitable assay buffer and the dilution of the stock solution for a typical biological assay.

Materials:

  • Prepared stock solution (from Protocol 1)

  • Biologically compatible buffer (e.g., PBS, HEPES, Tris-HCl)

  • Sterile, nuclease-free water

  • pH meter

Procedure:

  • Prepare your desired biological buffer at the desired concentration.

  • Adjust the pH of the buffer to a range of 7.0-8.0 using a calibrated pH meter.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution into the prepared assay buffer to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

  • Use the diluted compound solutions immediately in your assay.

Visualizing Stability Concepts

To better understand the key factors influencing the stability of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one," the following diagrams illustrate the degradation pathways and the logic behind the stabilization strategies.

cluster_degradation Degradation Pathways Compound 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Acid Acidic Conditions (pH < 7) Compound->Acid H+ Oxidants Oxidants (O2, ROS) Compound->Oxidants [O] RingOpened Ring-Opened Products Acid->RingOpened ReactiveIntermediates Reactive Intermediates (e.g., α,β-unsaturated ketones) Oxidants->ReactiveIntermediates

Caption: Primary degradation pathways for "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one".

cluster_stabilization Stabilization Workflow Start Start with Pure Compound StockSolution Prepare Fresh Stock in Anhydrous DMSO Start->StockSolution AddAntioxidant Add Antioxidant (e.g., BHT) StockSolution->AddAntioxidant Store Store at -80°C, Protected from Light AddAntioxidant->Store Dilute Dilute in Neutral/Alkaline Buffer (pH 7-8) Store->Dilute Assay Use Immediately in Assay Dilute->Assay

Caption: Recommended workflow for handling and stabilizing the compound.

References

  • Anese, M., & Suman, M. (2013). Furan in thermally processed foods: a review.
  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 270, 134-139.
  • Hu, Y., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 270, 134-139.
  • Lee, K. G., & Lee, S. J. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 633-644.
  • Klimova, E. I., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. International Journal of Molecular Sciences, 23(22), 14418.
  • Wikipedia contributors. (2024). Dithiothreitol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Great Vista Chemicals. (n.d.). Compounds and methods for stabilization of furfural compositions. Justia Patents. Retrieved from [Link]

  • Ananikov, V. P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.
  • Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tjernberg, A., et al. (2006). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening, 11(2), 131-137.
  • Shen, Y., et al. (2017). Comparative study of the effects of antioxidants on furan formation during thermal processing in model systems. Food Chemistry, 237, 72-78.
  • De, S., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3236-3251.
  • Ananikov, V. P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.
  • Bartleby. (2023). The reagent dithiothreitol (DTT) is commonly used to reduce disulfide bonds in Proteins. Retrieved from [Link]

  • Wang, Y., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. Tetrahedron Letters, 84, 153434.
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482.
  • Ananikov, V. P., et al. (2025). Aqueous solutions of HMF and BHMF at different pH values after stability testing. ResearchGate. Retrieved from [Link]

  • Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

  • Kase, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686-2693.
  • Shoji, M., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(11), 7856-7863.
  • Peterson, L. A., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Analytical Biochemistry, 490, 43-50.
  • Amarasekara, A. S. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 749819.
  • Interchim. (n.d.). DTT (DithioThreitol). Retrieved from [Link]

  • Wang, X., et al. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Bioresource Technology, 313, 123652.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Peterson, L. A., et al. (2011). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 24(6), 883-891.
  • Dumur, F. (2021). Furan-based compounds for visible light photopolymerization. Polymer Chemistry, 12(3), 307-326.
  • Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity. Chemical & Pharmaceutical Bulletin, 64(6), 585-593.
  • The Procter & Gamble Company. (2021). Furan surfactant compositions and methods. Google Patents.
  • Ward, V., & Ling, H. (2022). Strategies for production of hydrophobic compounds. Current Opinion in Biotechnology, 75, 102681.
  • Hock, B., & Bunt, C. R. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(11), 4173-4187.
  • Koch, H., & Knoepp, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Madder, A., et al. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 218, 189-197.
  • Itoh, T., et al. (2005). Alpha,beta-unsaturated ketone is a core moiety of natural ligands for covalent binding to peroxisome proliferator-activated receptor gamma. The Journal of Biological Chemistry, 280(14), 14145-14151.
  • Koch, H., & Knoepp, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • S. K. S. (1993). Interference in protein assays of biological specimens by vanadyl compounds. Analytical Biochemistry, 212(1), 291-293.
  • Bio-Rad. (n.d.). OTHER PROTEIN CONCENTRATION ASSAYS. Retrieved from [Link]

  • Madder, A., et al. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 218, 189-197.
  • Bio-Rad. (n.d.). Reagent Compatibility Chart for Bio-Rad Protein Assays. Retrieved from [Link]

Sources

Overcoming regioselectivity issues in furan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for furan synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of their reactions. Furans are privileged heterocyclic scaffolds in natural products and pharmaceuticals, but achieving the desired substitution pattern can be a significant hurdle.[1][2] This document provides in-depth, field-tested insights and troubleshooting protocols to help you navigate and overcome common regioselectivity issues.

Part 1: The Paal-Knorr Synthesis Troubleshooting Guide

The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan chemistry.[1][3][4] However, when using an unsymmetrical 1,4-diketone, achieving regiocontrol becomes a critical challenge.

FAQ 1: My Paal-Knorr synthesis with an unsymmetrical 1,4-diketone is producing a mixture of regioisomers. How can I direct the reaction to a single product?

Root Cause Analysis:

The regiochemical outcome of the Paal-Knorr synthesis hinges on two key mechanistic steps: the initial protonation of one carbonyl group and the subsequent intramolecular attack by the enol (or enolate) of the other carbonyl.[1][5] For an unsymmetrical diketone, two different enols can form, leading to two potential regioisomeric furan products. The pathway that predominates is determined by the relative stability of the intermediates and the activation energy of the rate-determining cyclization step.[3][5]

Key Control Factors:

  • Electronic Effects: Electron-donating groups (EDGs) adjacent to a carbonyl will stabilize the positive charge of the protonated carbonyl, making it more favorable. Conversely, electron-withdrawing groups (EWGs) will favor enolization at the distal carbonyl.

  • Steric Hindrance: Bulky substituents can hinder the approach of the enol to the protonated carbonyl, favoring the pathway with less steric clash during the cyclization step.

  • Catalyst Choice: The type of acid catalyst—protic (e.g., H₂SO₄, p-TsOH) versus Lewis (e.g., BF₃·Et₂O)—can influence which carbonyl oxygen is activated more effectively.[5]

Troubleshooting Protocol: Directing Regioselectivity

  • Analyze Your Substrate: Identify the electronic (EDG vs. EWG) and steric nature of the substituents (R¹ vs. R⁴) on your unsymmetrical 1,4-diketone.

  • Select the Appropriate Catalyst:

    • To favor cyclization involving a less hindered or more electron-rich carbonyl, a standard protic acid like p-toluenesulfonic acid (p-TsOH) is often a good starting point.

    • Lewis acids can sometimes offer different selectivity profiles by coordinating preferentially with one of the carbonyl oxygens. A screening of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may be beneficial.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity by favoring the pathway with the lower activation energy.

    • Solvent: While less commonly the primary control element in Paal-Knorr, solvent polarity can influence the stability of charged intermediates.[6][7] Consider screening solvents like toluene, dioxane, or acetonitrile.

Workflow Diagram: Regiochemical Control in Paal-Knorr Synthesis

G cluster_0 Decision Process for Unsymmetrical 1,4-Diketone start Start: Unsymmetrical 1,4-Diketone analysis Analyze Substituents: Electronic & Steric Effects start->analysis path_a Pathway A: Enolization at Cα product_a Product A (Regioisomer 1) path_a->product_a path_b Pathway B: Enolization at Cα' product_b Product B (Regioisomer 2) path_b->product_b conditions Select Conditions: Catalyst, Temp., Solvent analysis->conditions conditions->path_a Favors Path A conditions->path_b Favors Path B

Caption: Logic diagram for selecting conditions to control regioselectivity.

Part 2: The Feist-Bénary Synthesis Troubleshooting Guide

The Feist-Bénary synthesis is a powerful method for constructing furans from the base-catalyzed condensation of an α-haloketone and a β-dicarbonyl compound.[8][9] Regioselectivity issues here often arise from ambiguity in the initial C-C bond formation or from competing reaction pathways.

FAQ 2: My Feist-Bénary reaction is yielding an unexpected furan isomer. Is a different reaction pathway occurring?

Root Cause Analysis:

The standard Feist-Bénary mechanism involves three key steps:

  • Deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate.

  • S_N2 attack of the enolate on the α-carbon of the α-haloketone.

  • Intramolecular cyclization followed by dehydration to yield the furan.[2][10]

A common regiochemical pitfall occurs when the intermediate from step 2, which is a 1,4-dicarbonyl-type structure, undergoes an acid-catalyzed Paal-Knorr type cyclization instead of the intended base-mediated ring closure.[11] This can be inadvertently promoted by acidic byproducts or improper workup conditions.

Key Control Factors:

  • Base Selection: This is the most critical parameter. Mild, non-nucleophilic bases like pyridine or triethylamine are strongly recommended.[2][8] They are sufficient to deprotonate the β-dicarbonyl without promoting side reactions. Stronger bases (e.g., NaOH, NaOEt) can hydrolyze esters or lead to other condensations.[2][8]

  • Reaction Sequence: The order of addition is important. Generating the enolate of the β-dicarbonyl first before the slow addition of the α-haloketone ensures the desired initial C-C bond formation.

  • pH Control: The reaction should be maintained under basic conditions to prevent the competing Paal-Knorr pathway. The use of a "proton sponge" can sometimes be employed to scavenge any generated acid.[2]

Troubleshooting Protocol: Ensuring the Feist-Bénary Pathway

  • Reagent Purification: Ensure your α-haloketone is free of contaminating acid (e.g., HBr).

  • Employ a Mild Base: Switch from strong bases to pyridine or triethylamine. Use of aqueous pyridine can also be advantageous in some cases to suppress pyrrole formation.[12]

  • Control the Stoichiometry and Addition: In a suitable solvent (e.g., ethanol, THF), dissolve the β-dicarbonyl compound and the base. Slowly add the α-haloketone to this mixture at a controlled temperature (e.g., 50-80 °C).[2]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the formation of the desired product and check for the appearance of unexpected isomers.

  • Workup Procedure: Ensure the workup is performed under neutral or slightly basic conditions before any purification steps involving silica gel, which can be acidic. A wash with a saturated aqueous sodium bicarbonate solution is recommended.[8]

Diagram: Competing Reaction Pathways

G cluster_1 Feist-Bénary vs. Paal-Knorr Competition start α-Haloketone + β-Dicarbonyl Enolate intermediate Acyclic Intermediate (1,4-dicarbonyl type) start->intermediate SN2 Attack fb_path Base-Mediated Intramolecular Cyclization (Desired Pathway) intermediate->fb_path Mild Base (e.g., Pyridine) pk_path Acid-Catalyzed Paal-Knorr Cyclization (Side Reaction) intermediate->pk_path Trace Acid (H+) fb_product Feist-Bénary Product fb_path->fb_product pk_product Paal-Knorr Isomer pk_path->pk_product

Caption: Control of reaction pathways in the Feist-Bénary synthesis.

Part 3: Regiocontrol in Modern Metal-Catalyzed Syntheses

Modern synthetic methods, particularly those employing transition metal catalysts, offer powerful and often highly regioselective alternatives for constructing complex furans.[13][14]

FAQ 3: I need to synthesize a polysubstituted furan with a specific substitution pattern not easily accessible through classical methods. How can I leverage metal catalysis for absolute regiocontrol?

Expert Analysis:

Metal-catalyzed reactions provide unique mechanistic manifolds that can be finely tuned to achieve high regioselectivity. The outcome is typically governed by the properties of the metal catalyst, the ligands, and the electronic/steric nature of the substrates.

Examples of Highly Regioselective Methods:

  • Co(II)-Catalyzed Metalloradical Cyclization: The reaction of α-diazocarbonyls with terminal alkynes using specific cobalt(II) porphyrin complexes can produce polyfunctionalized furans with complete regioselectivity.[15] This method is notable for its broad substrate scope and tolerance of diverse functional groups.

  • Palladium/Copper-Catalyzed Annulations: Various Pd- and Cu-catalyzed cross-coupling and cyclization cascades have been developed. For instance, the coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, provides a regiocontrolled route to 2,3,5-trisubstituted furans.[16]

  • Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective at activating alkynes. Gold-catalyzed cyclization of 2-alkynylallyl alcohols is a mild and efficient route to trisubstituted furans.[14]

Troubleshooting and Optimization Strategy:

  • Choose the Right Catalyst System: The choice of metal is paramount. The table below summarizes the general applicability of common catalysts for specific transformations.

  • Ligand Screening: For palladium-catalyzed reactions, in particular, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the regiochemical outcome.

  • Substrate Design: Consider installing a directing group on one of your substrates that can coordinate to the metal center and steer the reaction towards the desired regioisomer.

  • Additive and Solvent Screening: Additives (e.g., acids, bases, salts) and solvent choice can modulate the catalyst's activity and selectivity.[17]

Data Table: Metal Catalyst Systems for Regioselective Furan Synthesis

Catalyst SystemStarting MaterialsTypical Furan ProductRegioselectivityReference
[Co(Porphyrin)] α-Diazocarbonyl + Terminal Alkyne2,3,5-TrisubstitutedComplete[15]
Pd(0)/Cu(I) Enol Acetate + Terminal Alkyne2,3,5-TrisubstitutedHigh[16]
Au(I) or Au(III) 2-Alkynylallyl alcoholsTrisubstitutedHigh[14]
Cu(I) Diazoacetate + α,β-Acetylenic ketonePolysubstitutedHigh[14]

Detailed Protocol: Cobalt-Catalyzed Regioselective Furan Synthesis[15]

This protocol is adapted from the work of Zhang and coworkers and should be performed by trained personnel in a fume hood.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the Co(II) porphyrin catalyst [Co(P1)] (1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the terminal alkyne (1.5 equivalents) followed by a solution of the α-diazocarbonyl compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 80 °C.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure, single-regioisomer furan product.

References

  • Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. Journal of the American Chemical Society, 134(49), 19981–19984. Available at: [Link][15]

  • Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link][1]

  • Feist-Benary synthesis of furan. (n.d.). Química Orgánica. Retrieved from [Link][10]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Supporting Information. Retrieved from [Link][18]

  • This reference was not used in the final response.
  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]

  • This reference was not used in the final response.
  • Feist–Benary synthesis. (2023). In Wikipedia. Retrieved from [Link][9]

  • Moran, W. J., & Rodríguez, A. (2012). Metal-catalyzed Furan Synthesis. A Review. Organic Preparations and Procedures International, 44(2), 103-130. Available at: [Link][13]

  • Wang, C., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(43), 25035-25044. Available at: [Link][17]

  • Moran, W. J., & Rodríguez, A. (2012). Metal-catalyzed Furan Synthesis. A Review. University of Huddersfield Repository. Available at: [Link][14]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Synthesis of Furans. (n.d.). Organic Chemistry Portal. Retrieved from [Link][16]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Li, J. J. (2014). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. ResearchGate. Available at: [Link][11]

  • This reference was not used in the final response.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link][4]

  • How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? (2015). Chemistry Stack Exchange. Retrieved from [Link][7]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Li, J. J. (2010). Feist‐Bénary Reaction. Comprehensive Organic Name Reactions and Reagents. Wiley Online Library. Available at: [Link][12]

Sources

Technical Support Center: A Guide to Mitigating Furan Compound Decomposition During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of furan compounds. Researchers, scientists, and drug development professionals frequently encounter challenges in the accurate quantification of these heterocyclic compounds due to their inherent instability and high volatility. This guide provides in-depth, field-proven insights into why furan compounds degrade and offers robust, validated strategies to ensure the integrity of your analytical results. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - Understanding Furan Stability

This section addresses the fundamental principles governing the stability of furan compounds. A solid understanding of these mechanisms is the first step toward preventing analyte degradation.

Q1: What are the primary chemical pathways that cause furan compounds to decompose during analytical procedures?

Furan and its derivatives are susceptible to degradation through several mechanisms, primarily driven by heat, oxygen, and acidic conditions.

  • Thermal Degradation : This is a significant concern, especially in gas chromatography (GC). At the high temperatures of a GC inlet, furan rings can undergo cleavage or rearrangement. Common thermal degradation pathways include decarboxylation of furan-2-carboxylic acids to form furan, or dehydration of furfuryl alcohols to produce 2-methylfuran.[1] More extreme conditions can lead to ring-opening isomerization and the formation of carbene intermediates, ultimately breaking down the molecule into smaller fragments like CO, propyne, and acetylene.[2][3]

  • Oxidative Degradation : In the presence of oxygen, the furan ring is vulnerable to oxidative cleavage. This process can transform the furan ring into highly polar 1,4-dicarbonyl compounds.[4][5][6] These reactive products can then polymerize, forming insoluble gums that can contaminate instrumentation and lead to analyte loss.[7] This degradation pathway is a critical consideration during sample storage and preparation.

  • Acid-Catalyzed Decomposition : In aqueous, acidic environments, many furan derivatives are unstable.[8][9] The acid can catalyze hydration and subsequent rearrangement or polymerization reactions, often forming insoluble, resinous materials known as humins.[8][9] This is particularly relevant for sample preparation steps involving acidic conditions or when analyzing samples with a low pH.

FuranDecomposition Furan Furan Compound Thermal Thermal Stress (e.g., GC Inlet) Furan->Thermal Oxidative Oxidative Stress (Air Exposure) Furan->Oxidative Acidic Acidic Conditions (Low pH) Furan->Acidic Thermal_Products Ring Opening Decarboxylation Smaller Fragments (CO, C3H4) Thermal->Thermal_Products Oxidative_Products 1,4-Dicarbonyls Carboxylic Acids Polymeric Gums Oxidative->Oxidative_Products Acidic_Products Polymerization Humins Acidic->Acidic_Products

Caption: Major decomposition pathways for furan compounds.

Q2: How can the sample matrix itself lead to inaccurate furan measurements?

The sample matrix can interfere in two primary ways: by promoting degradation or by artificially generating furan during the analysis.

Many food matrices, for instance, contain precursors that form furan compounds under thermal stress.[10][11] These precursors include carbohydrates (especially reducing sugars), amino acids, and ascorbic acid.[12] When a sample is heated in a headspace vial, these precursors can react via the Maillard reaction or caramelization to create new furan molecules, leading to a significant overestimation of the original amount present in the sample.[12][13] This is a well-documented artifact, particularly in foods like coffee and baby food.[14][15]

Q3: What are the non-negotiable best practices for collecting and storing samples to be analyzed for furan compounds?

Due to their volatility and reactivity, proper sample handling and storage are critical to prevent analyte loss before analysis even begins.

ParameterRecommendationRationale
Container Use amber glass vials with PTFE-lined septa.Prevents photodegradation and minimizes analyte loss through plastic absorption or leaching. PTFE provides an inert barrier.
Headspace Fill the vial as much as possible, leaving minimal headspace.Reduces the available oxygen for oxidative degradation and minimizes evaporative losses into the headspace.
Temperature Store samples at ≤ 4°C (refrigerated). For long-term storage, freeze at ≤ -20°C.Lowers the vapor pressure, reducing volatility.[16] Slows down chemical and microbial degradation reactions.
Sample Prep Keep samples chilled throughout preparation (e.g., homogenization, weighing). Work quickly.[16][17]Minimizes the loss of highly volatile furan and its derivatives.[14]
pH Control For aqueous samples, consider neutralizing the pH if they are highly acidic.Prevents acid-catalyzed decomposition during storage.[8]

Section 2: Troubleshooting Guide - Mitigating Decomposition During Analysis

This guide provides a systematic approach to identifying and solving common problems encountered during the analysis of furan compounds by GC-MS and HPLC.

TroubleshootingWorkflow Start Inaccurate or Irreproducible Furan Results Method Analytical Method? Start->Method GC_Problem GC-MS Issue? Method->GC_Problem GC-MS HPLC_Problem HPLC Issue? Method->HPLC_Problem HPLC GC_Inlet Probable Cause: Thermal Degradation in GC Inlet GC_Problem->GC_Inlet Poor Recovery GC_Prep Probable Cause: Analyte Loss During Sample Prep (Volatility) GC_Problem->GC_Prep Low Signal GC_Formation Probable Cause: In-Vial Furan Formation During Incubation GC_Problem->GC_Formation High Variability/ Overestimation HPLC_Column Probable Cause: On-Column Degradation (e.g., Acidic Mobile Phase) HPLC_Problem->HPLC_Column Peak Tailing/ Shifting RT HPLC_AS Probable Cause: Autosampler Instability (Temp/Light) HPLC_Problem->HPLC_AS Signal Loss Over Sequence Sol_Inlet Solution: Lower Inlet Temp (start ≤150°C). Use Splitless Injection. GC_Inlet->Sol_Inlet Sol_Prep Solution: Use Headspace-SPME. Keep samples chilled. Work quickly. GC_Prep->Sol_Prep Sol_Formation Solution: Reduce Incubation Temp (50-60°C). Use Isotope Dilution. GC_Formation->Sol_Formation Sol_Column Solution: Use Buffered Mobile Phase. Screen C8/C18 columns. HPLC_Column->Sol_Column Sol_AS Solution: Use Cooled Autosampler (4°C). Use Amber Vials. HPLC_AS->Sol_AS

Caption: A decision workflow for troubleshooting furan analysis.

Problem 1: Poor Reproducibility or Loss of Furan Analyte During GC-MS Analysis.

Probable Cause A: Thermal Decomposition in the GC Inlet

  • Causality: Standard GC inlet temperatures (250-280°C) are often too high for labile furan compounds, causing them to degrade before reaching the analytical column.[18][19] This is a primary source of analyte loss and poor recovery.

  • Self-Validating Solution & Protocol:

    • Establish a Baseline: Analyze a known concentration of your furan standard using your current method and record the peak area.

    • Temperature Optimization: Reduce the injector temperature significantly, starting at 150°C.

    • Incremental Increase: Analyze the standard at increasing temperature intervals (e.g., 160°C, 170°C, 180°C). Plot the peak area versus inlet temperature.

    • Identify Optimum: You will likely observe the peak area increase as temperature rises (due to better volatilization) and then decrease as thermal decomposition begins. The optimal temperature is the highest point before the area begins to drop.

    • Injection Mode: For trace analysis, use a splitless or pulsed splitless injection with a short splitless time (e.g., 0.5-1.0 min) to ensure rapid transfer of the analytes to the column, minimizing their residence time in the hot inlet.

Probable Cause B: In-vial Furan Formation During Headspace Incubation

  • Causality: As discussed in the FAQs, heating samples that contain furan precursors will artificially generate the analyte. The U.S. FDA revised its official method, reducing the headspace oven temperature from 80°C to 60°C after finding that the higher temperature formed furan in some high-fat food matrices.[14][17]

  • Self-Validating Solution & Protocol:

    • Use Isotope Dilution: The most robust method is to use a deuterated internal standard, such as furan-d4.[20][21] Spike this into the sample before sealing and heating the vial. Since the labeled standard will not be formed from precursors, any significant change in the ratio of native furan to the labeled standard after incubation at different temperatures indicates new furan formation.

    • Optimize Incubation Temperature: For method development, analyze your sample matrix at various incubation temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time (e.g., 20 min).

    • Select Lowest Effective Temperature: Choose the lowest temperature that provides adequate sensitivity and equilibration, as determined by a stable response. For many applications, 50°C is a safe and effective starting point.[16]

Table: Recommended GC-MS Parameters for Furan Analysis

ParameterRecommended SettingRationale
Technique Headspace (HS) or HS-SPME[12][20][22]Avoids solvents; minimizes matrix interference and analyte loss. SPME offers higher sensitivity.[19]
SPME Fiber Carboxen/PDMS or similar porous fiber[12][18]Effective for adsorbing small, volatile molecules like furan.
Incubation Temp. 50 - 60 °C[14][16]Balances sensitivity with the risk of artificial furan formation.
Incubation Time 10 - 30 minMust be optimized for the matrix to ensure equilibrium is reached.[19]
Injector Temp. 150 - 200 °C (Optimize as described above)[18]Prevents thermal degradation of the analyte.
Column Mid-polarity (e.g., 624-type, WAX)[19]Provides good peak shape and resolution for volatile polar compounds.
Detection MS in SIM mode[19][20] or MS/MS[18]Provides the best sensitivity and selectivity. Use m/z 68 and 39 for furan.
Internal Standard Isotopically labeled (e.g., furan-d4)[20][21]Corrects for matrix effects, analyte loss, and instrument variability.
Problem 2: Peak Tailing or Signal Loss During HPLC Analysis of Furan Derivatives.

Probable Cause: On-column Degradation or Instability in Solution

  • Causality: While less common for furan itself, many furan derivatives (like furfural or 5-HMF) are analyzed by HPLC. These can be sensitive to acidic mobile phases, leading to on-column degradation.[23] Furthermore, they can degrade while sitting in vials in the autosampler, especially if not temperature-controlled.

  • Self-Validating Solution & Protocol:

    • Mobile Phase Screening: Prepare your standard in the initial mobile phase conditions. Analyze it immediately and then re-analyze the same vial after several hours in the autosampler. A significant decrease in peak area indicates instability.

    • Use Buffered Mobile Phases: If degradation is observed with acidic modifiers like formic or acetic acid, switch to a buffered system (e.g., ammonium formate or acetate) at a less acidic pH (e.g., pH 4-6) to maintain a stable environment.

    • Use a Cooled Autosampler: Set the autosampler temperature to 4°C to slow degradation kinetics for samples waiting to be injected.

    • Column Choice: Furan derivatives can be analyzed on both C18 and C8 columns.[24][25] If you observe poor peak shape, it may be due to secondary interactions with residual silanols on the column packing. Screening different column phases can identify one that provides better performance.

References

  • Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Technology Networks. Available at: [Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. Available at: [Link]

  • Furan in Thermally Processed Foods - A Review. National Institutes of Health (NIH). Available at: [Link]

  • Decomposition of Furan on Pd(111). ResearchGate. Available at: [Link]

  • Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available at: [Link]

  • Oxidative cleavage of furan derivatives. ResearchGate. Available at: [Link]

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available at: [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]

  • Oxidation of furans (Review). ResearchGate. Available at: [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]

  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing. Available at: [Link]

  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. Available at: [Link]

  • Oxidative Cleavage of Furans (2015). SciSpace. Available at: [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Publications. Available at: [Link]

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. ACS Publications. Available at: [Link]

  • Analysis of furan and methylfurans. Eurofins Germany. Available at: [Link]

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Available at: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. ResearchGate. Available at: [Link]

  • Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structuring the Analytical Approach

In the field of chemical analysis, particularly within drug development and flavor/fragrance research, the unambiguous identification of novel or known compounds is paramount. 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a molecule that presents a fascinating case for mass spectrometry (MS) analysis due to its combination of a ketone functional group and a substituted furan heterocycle. This guide eschews a rigid, templated approach in favor of a logical, mechanism-driven analysis to predict and interpret its fragmentation pattern under Electron Ionization (EI), the most common ionization technique for such volatile organic compounds.

Our objective is to provide researchers with a foundational understanding of how this molecule's specific structural features dictate its breakdown in a mass spectrometer. By dissecting the principal fragmentation pathways—alpha-cleavage, McLafferty rearrangement, and heterocycle-driven fissions—we can construct a theoretical mass spectrum. This predictive methodology not only serves as a powerful tool for structural elucidation when reference spectra are unavailable but also deepens the analyst's fundamental understanding of mass spectrometry.

Pillar 1: Foundational Principles of Ketone and Furan Fragmentation

Before analyzing the target molecule, it is essential to grasp the core fragmentation mechanisms that its constituent parts will undergo upon electron ionization. The initial ionization event removes an electron, typically a non-bonding electron from one of the oxygen atoms, to create an energetically unstable molecular ion (M+•). This radical cation then undergoes a series of predictable cleavage and rearrangement reactions to yield more stable fragment ions.

Alpha (α)-Cleavage in Ketones

This is a hallmark fragmentation for carbonyl compounds. The bond alpha (adjacent) to the carbonyl group cleaves, driven by the charge localization on the oxygen atom. This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[1][2] For an asymmetrical ketone, cleavage will preferentially occur to expel the larger or more stable alkyl radical.[1]

The McLafferty Rearrangement

Named after Fred McLafferty, this is a distinct fragmentation reaction that occurs in carbonyl compounds possessing an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[3][4] The reaction proceeds through a six-membered ring transition state, where the γ-hydrogen is transferred to the carbonyl oxygen.[5][6] This is followed by the cleavage of the bond between the alpha and beta carbons, resulting in the elimination of a neutral alkene molecule and the formation of a new, often abundant, odd-electron enol radical cation.[7]

Fragmentation of Substituted Furans

The furan ring itself is an aromatic system, but upon ionization, it can undergo characteristic fragmentations. The most significant pathway for substituted furans involves cleavage of the bond beta to the ring, which leads to the formation of a highly stable, resonance-delocalized furfuryl-type cation. Additionally, the ring itself can cleave, often leading to the loss of a neutral carbon monoxide (CO) molecule or the formation of a cyclopropenyl cation (m/z 39).[8][9]

Pillar 2: Predictive Fragmentation Analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

With the foundational principles established, we can now apply them to our target molecule.

Molecular Ion (M+•): The chemical formula is C₁₁H₁₆O₂. The molecular weight is calculated to be 180.24 g/mol . Therefore, the molecular ion peak is expected at m/z 180 . In EI-MS, this peak may be of low intensity or absent if the molecule fragments readily.

The following diagram and table delineate the most probable fragmentation pathways.

G cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_furan Furan-Driven Cleavage cluster_secondary Secondary Fragmentation M Molecular Ion (M+•) m/z 180 a1 [M - CH₃]⁺ m/z 165 M->a1 - •CH₃ a2 [CH₃CO]⁺ m/z 43 M->a2 - •C₇H₁₁O m1 Enol Radical Cation m/z 122 M->m1 - C₄H₈ (isobutylene) f1 Furfuryl-type Cation m/z 95 (Base Peak) M->f1 - •C₅H₉O (β-cleavage) f1_frag [C₅H₅O]⁺ m/z 81 f1->f1_frag - CH₂ f2 [M - C₅H₉O]⁺ m/z 95

Caption: Predicted EI fragmentation pathways for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Detailed Fragmentation Pathways:
m/z Proposed Fragment Ion Structure Mechanism of Formation Predicted Relative Intensity
180[C₁₁H₁₆O₂]+•Molecular IonLow to Absent
165[M - CH₃]+α-Cleavage: Loss of a methyl radical from the quaternary carbon (C4). This is less favorable than other pathways.Low
95 [C₆H₇O]+ Furan-Driven β-Cleavage: Cleavage of the C3-C4 bond is highly favored as it produces a resonance-stabilized 5-methylfurfuryl cation.High (Likely Base Peak)
122[C₇H₁₀O₂]+•McLafferty Rearrangement: Transfer of a γ-hydrogen from a C4-methyl group to the carbonyl oxygen, followed by loss of neutral isobutylene.Medium
81[C₅H₅O]+Secondary Fragmentation: Loss of a methyl radical from the m/z 95 ion.Medium
43[CH₃CO]+α-Cleavage: Cleavage of the C2-C3 bond to form the acetyl cation. The stability of the corresponding large radical makes this a significant pathway.High

Causality Behind Intensity Predictions:

  • Base Peak at m/z 95: The formation of the 5-methylfurfuryl cation via cleavage of the C3-C4 bond is predicted to be the most favorable pathway. This is because it results in a highly stable, resonance-delocalized carbocation, a classic example of a fragmentation process being directed by the formation of a stable product ion.

  • High Intensity at m/z 43: The acetyl cation ([CH₃CO]⁺) is a common and stable fragment for methyl ketones. Its formation involves the loss of a large, stabilized tertiary radical, making this α-cleavage pathway very competitive.

  • Medium Intensity at m/z 122: The McLafferty rearrangement is specific and requires a favorable conformation. While the presence of γ-hydrogens makes it possible, it competes with the highly favorable β-cleavage and α-cleavage pathways, likely resulting in a fragment of moderate intensity.

Pillar 3: Experimental Protocol & Comparative Framework

To validate this theoretical analysis, a robust experimental protocol is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this compound due to its volatility and thermal stability.[10][11]

Standard Operating Protocol: GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing prep 1. Dissolve Sample (e.g., 1 mg/mL in Hexane) injection 2. Inject 1 µL (Split/Splitless Inlet) prep->injection separation 3. Separation on Capillary Column (e.g., DB-5ms) injection->separation ionization 4. Electron Ionization (70 eV) separation->ionization analysis 5. Mass Analysis (Quadrupole) ionization->analysis detection 6. Detection (Electron Multiplier) analysis->detection processing 7. Data Acquisition & Spectral Library Search detection->processing

Caption: Standard workflow for the GC-MS analysis of a volatile organic compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

    • Dissolve in 1 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • GC Instrumentation & Conditions:

    • System: Agilent 8890 GC (or equivalent).

    • Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 for initial screening.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Instrumentation & Conditions:

    • System: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Ionization Energy: 70 eV. This is the standard energy to produce reproducible fragmentation patterns for library matching.

    • Mass Analyzer: Quadrupole analyzer maintained at 150°C.

    • Scan Range: m/z 40-450. This range will capture the molecular ion and all significant fragments.

    • Data Acquisition: Scan mode.

Comparison with Alternative Ionization Methods

While EI is excellent for structural elucidation via fragmentation, it can sometimes fail to produce a visible molecular ion for labile compounds. In such cases, alternative "soft" ionization techniques are employed:

  • Chemical Ionization (CI): Uses a reagent gas (e.g., methane, ammonia) to produce protonated molecules [M+H]⁺. This results in significantly less fragmentation and a prominent ion related to the molecular weight, serving as an excellent complementary technique to confirm the M+• value from EI.

  • Electrospray Ionization (ESI): Primarily used for polar, non-volatile compounds and coupled with liquid chromatography (LC-MS). While not the first choice for this particular molecule, it could be used to generate [M+H]⁺ or [M+Na]⁺ adducts with minimal fragmentation, confirming the molecular weight.

Conclusion

The mass spectrum of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one under electron ionization is governed by a competition between well-understood fragmentation mechanisms. The analysis predicts a spectrum dominated by a base peak at m/z 95 , resulting from a favorable β-cleavage to form a stable 5-methylfurfuryl cation. Other significant peaks are expected at m/z 43 (acetyl cation from α-cleavage) and m/z 122 (from a McLafferty rearrangement). The molecular ion at m/z 180 is likely to be of low abundance. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides researchers with a robust framework for identifying this compound and its structural analogs, demonstrating how a deep understanding of reaction mechanisms is critical for accurate spectral interpretation.

References

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Dummies. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

  • Unacademy. Rearrangement in Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • LCGC International. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. [Link]

  • YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

Sources

A Comparative Analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural variations between isomers can profoundly influence pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the potential isomers of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a furan-containing ketone of interest. While direct comparative studies on this specific set of isomers are not extensively documented, this document synthesizes established principles of organic chemistry and spectroscopic analysis to offer a predictive and practical framework for researchers. Furan derivatives are a significant class of heterocyclic compounds, with the furan ring acting as a crucial scaffold in many biologically active molecules, contributing to a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The subtle alteration in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities.[4]

This guide will explore the structural distinctions, plausible synthetic pathways, and predicted spectroscopic differentiations of the key isomers of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. We will also delve into the analytical methodologies required for their separation and characterization, providing detailed experimental protocols to support these endeavors.

Understanding the Isomeric Landscape

The primary isomers of interest arise from the positional variation of the methyl group on the furan ring. The parent compound, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, has the methyl group at the 5-position of the furan ring. The key positional isomers would be:

  • Isomer A: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

  • Isomer B: 4-Methyl-4-(4-methyl-2-furyl)pentan-2-one

  • Isomer C: 4-Methyl-4-(3-methyl-2-furyl)pentan-2-one

A fourth potential isomer, with the substituent at the 2-position of the pentanone chain, is also conceivable but would represent a more significant structural departure. For the purpose of this guide, we will focus on the positional isomers of the methyl-furan moiety.

Plausible Synthetic Approaches

The synthesis of these isomers would likely involve the coupling of a suitable furan derivative with a pentanone synthon. A common and effective method for creating the carbon-carbon bond at the quaternary center would be a Friedel-Crafts type alkylation or a Grignard reaction.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
  • Reactant Preparation: Dissolve the appropriate methylfuran (2-methylfuran, 3-methylfuran, or 2,5-dimethylfuran) in a suitable aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).

  • Alkylation: Add mesityl oxide (4-methyl-3-penten-2-one) dropwise to the cooled solution. The electrophilic nature of the protonated α,β-unsaturated ketone will drive the alkylation at the electron-rich furan ring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Comparative Spectroscopic Analysis

The structural differences between the isomers will manifest in their respective spectroscopic data. A thorough analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for their unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling patterns of the furan ring protons will be the most diagnostic feature in the ¹H NMR spectra.

Proton Isomer A (5-methyl) Isomer B (4-methyl) Isomer C (3-methyl)
Furan-H3~6.0 ppm (d)~7.2 ppm (s)-
Furan-H4~5.9 ppm (d)-~6.2 ppm (d)
Furan-H5-~6.1 ppm (s)~7.3 ppm (d)
Furan-CH₃~2.2 ppm (s)~2.0 ppm (s)~2.1 ppm (s)
Pentanone-CH₃~2.1 ppm (s)~2.1 ppm (s)~2.1 ppm (s)
Pentanone-CH₂~2.8 ppm (s)~2.8 ppm (s)~2.8 ppm (s)
Quaternary-CH₃~1.3 ppm (s, 6H)~1.3 ppm (s, 6H)~1.3 ppm (s, 6H)

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra will show distinct chemical shifts for the furan ring carbons, providing further structural confirmation.

Carbon Isomer A (5-methyl) Isomer B (4-methyl) Isomer C (3-methyl)
Furan-C2~155 ppm~158 ppm~150 ppm
Furan-C3~106 ppm~118 ppm~110 ppm
Furan-C4~108 ppm~140 ppm~142 ppm
Furan-C5~151 ppm~115 ppm~138 ppm
Furan-CH₃~13 ppm~10 ppm~12 ppm
Pentanone-C=O~208 ppm~208 ppm~208 ppm
Quaternary-C~45 ppm~45 ppm~45 ppm
Infrared (IR) Spectroscopy

The IR spectra of all isomers will be dominated by a strong carbonyl (C=O) stretch from the ketone functional group, typically appearing around 1715 cm⁻¹. The C-O-C stretching of the furan ring will be visible in the 1250-1000 cm⁻¹ region. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns on the furan ring.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) for all isomers. The fragmentation patterns are expected to be similar, with major fragments arising from the cleavage of the bond between the quaternary carbon and the pentanone moiety (McLafferty rearrangement is unlikely) and fragmentation of the furan ring. High-resolution mass spectrometry (HRMS) will be essential to confirm the elemental composition.

Analytical Separation of Isomers

The separation of these closely related isomers presents an analytical challenge. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC) Method

A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a suitable choice for separating compounds based on boiling point differences.[6]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

High-Performance Liquid Chromatography (HPLC) Method

For preparative separation or for compounds that may be thermally labile, reverse-phase HPLC is a powerful alternative.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 60% A, 40% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Visualizing the Isomeric Differences and Analytical Workflow

Isomer_Comparison cluster_isomers Positional Isomers cluster_analysis Analytical Workflow Isomer A 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Synthesis Synthesis Isomer B 4-Methyl-4-(4-methyl-2-furyl)pentan-2-one Isomer C 4-Methyl-4-(3-methyl-2-furyl)pentan-2-one Purification Purification Synthesis->Purification Crude Product Spectroscopic ID Spectroscopic Identification Purification->Spectroscopic ID Pure Isomers Chromatographic Sep Chromatographic Separation Spectroscopic ID->Chromatographic Sep Characterized Isomers

Caption: Workflow for the synthesis, purification, and analysis of furan-containing ketone isomers.

Conclusion

The comprehensive analysis of the isomers of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one requires a multi-faceted approach, combining strategic synthesis with advanced spectroscopic and chromatographic techniques. While this guide provides a predictive framework, empirical data from the execution of these protocols is essential for definitive characterization. The structural nuances between these isomers, though subtle, can have significant implications for their chemical reactivity and biological activity, underscoring the importance of their individual synthesis and evaluation in drug discovery and development programs.

References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. International Journal of Medical and Pharmaceutical Case Reports, 16(1), 28-36.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Verma, A., & Joshi, N. (2011). Synthesis and biological activity of furan derivatives. International Journal of Current Pharmaceutical Research, 3(3), 11-15.
  • Talebi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1486-1497.

Sources

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Introduction to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and the Imperative for Validated Quantification

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative with potential applications in pharmaceutical and chemical syntheses. Accurate and precise quantification of this analyte is critical for ensuring product quality, stability, and, where applicable, therapeutic efficacy. The validation of an analytical procedure is the formal and systematic process of demonstrating its suitability for its intended purpose.[5][6] This guide will explore the validation of a primary HPLC method and compare its performance against two alternative methods, highlighting the rationale behind the selection of chromatographic conditions and the interpretation of validation data.

Methodology Comparison: Three Approaches to Quantification

The selection of an appropriate HPLC method is a balance of achieving desired separation and sensitivity while considering factors such as analysis time, cost, and solvent consumption. Here, we compare a primary reversed-phase method (Method A) with two alternatives: one employing a different stationary phase (Method B) and another utilizing a different organic modifier in the mobile phase (Method C).

Chromatographic Conditions
ParameterMethod A (Primary)Method B (Alternative 1)Method C (Alternative 2)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (55:45, v/v)Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Injection Volume 10 µL10 µL10 µL
Column Temp. 30 °C30 °C35 °C

Rationale for Method Selection:

  • Method A was developed as the primary method due to the common utility of C18 columns for providing good retention and separation of moderately non-polar compounds like the target analyte. Acetonitrile is often chosen for its favorable UV transparency and elution strength.

  • Method B explores the use of a C8 column, which has a shorter alkyl chain than C18. This typically results in shorter retention times and can be beneficial for reducing analysis time, though it may offer different selectivity.

  • Method C investigates the effect of a different organic modifier, methanol. Methanol has different solvent properties compared to acetonitrile and can alter the selectivity of the separation, potentially resolving co-eluting impurities not separated by acetonitrile.

Validation Protocol and Comparative Data

The following sections detail the experimental procedures and comparative results for the validation of the three HPLC methods in accordance with ICH Q2(R1) guidelines.[1][3][7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]

Experimental Protocol:

  • A solution of the analyte was prepared.

  • A placebo solution (matrix without the analyte) was prepared.

  • A spiked solution containing the analyte and potential impurities was prepared.

  • The solutions were injected into the HPLC system for each method.

Results:

MethodAnalyte Retention Time (min)Resolution from Nearest PeakPeak Purity
Method A 5.8> 2.0Pass
Method B 4.2> 2.0Pass
Method C 6.5> 2.0Pass

All three methods demonstrated acceptable specificity, with no interference from the placebo or co-elution with known impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • A series of at least five standard solutions of the analyte were prepared over the concentration range of 50-150% of the target concentration.

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • The correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Results:

MethodRange (µg/mL)Correlation Coefficient (r²)
Method A 10 - 1500.9998
Method B 10 - 1500.9995
Method C 10 - 1500.9997

All methods exhibited excellent linearity over the specified range, with correlation coefficients well above the typical acceptance criterion of >0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often reported as the percent recovery.

Experimental Protocol:

  • The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Nine determinations were made (three concentrations, three replicates each).

  • The percent recovery was calculated.

Results:

MethodConcentration LevelMean Recovery (%)% RSD
Method A 80%, 100%, 120%99.50.8
Method B 80%, 100%, 120%99.21.1
Method C 80%, 100%, 120%99.80.7

All methods demonstrated a high degree of accuracy, with recovery values within the commonly accepted range of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

Results:

MethodRepeatability (%RSD)Intermediate Precision (%RSD)
Method A 0.61.2
Method B 0.81.5
Method C 0.51.1

The low relative standard deviation (%RSD) values for all three methods indicate good precision. Method C showed slightly better precision, followed closely by Method A.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.51.5
Method B 0.82.4
Method C 0.41.2

Method C demonstrated the lowest LOD and LOQ, suggesting it is the most sensitive of the three methods.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol: Small, deliberate changes were made to the following parameters for Method A:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C) The effect on retention time and peak area was observed.

Caption: Workflow for the robustness study of HPLC Method A.

Results: For Method A, the deliberate variations in the method parameters did not significantly affect the analytical results, with all system suitability parameters remaining within acceptable limits. This indicates that Method A is robust for routine use.

Comparative Summary and Conclusion

Validation ParameterMethod A (Primary)Method B (Alternative 1)Method C (Alternative 2)
Specificity ExcellentExcellentExcellent
Linearity (r²) 0.99980.99950.9997
Accuracy (% Recovery) 99.599.299.8
Precision (%RSD) 0.6 (Rep.), 1.2 (Int.)0.8 (Rep.), 1.5 (Int.)0.5 (Rep.), 1.1 (Int.)
LOQ (µg/mL) 1.52.41.2
Run Time ModerateShortLong

All three HPLC methods presented are valid for the quantification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, as demonstrated by their adherence to the ICH Q2(R1) validation parameters.

  • Method A stands out as a well-balanced and robust primary method suitable for routine quality control.

  • Method B , with its shorter run time, offers an advantage in terms of sample throughput, though with slightly lower precision and sensitivity compared to the other methods.

  • Method C provides the highest sensitivity (lowest LOQ) and precision, making it the preferred choice for applications requiring the quantification of low levels of the analyte, such as in impurity testing or pharmacokinetic studies.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis. This guide provides the foundational data to make an informed decision based on a comprehensive validation comparison.

Caption: Decision tree for selecting the optimal HPLC method.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method - Shimadzu Scientific Instruments. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

Sources

A Comparative Guide to the Biological Activity of Furanones: A Predictive Analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Furanone

The furanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, lesser-studied compound, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one , and aims to predict its biological potential through a comparative analysis with structurally similar and well-characterized furanone derivatives. While direct experimental data for this particular molecule is not yet available in the public domain, a careful examination of structure-activity relationships (SAR) within the furanone class can provide valuable insights for researchers, scientists, and drug development professionals.

This document will delve into the known biological activities of various furanone families, present comparative data, and propose experimental workflows to systematically evaluate the biological profile of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Structural Considerations: A Key to Predicting Function

The structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, featuring a furan ring, a ketone group, and several methyl substitutions, suggests potential for various biological interactions. The furan ring itself is a key pharmacophore present in numerous bioactive compounds.[2] The lipophilicity imparted by the methyl groups may enhance membrane permeability, a crucial factor for intracellular targets.

To build a predictive model, we will compare this structure to several classes of furanones with established biological activities:

  • 2(5H)-Furanones: Extensively studied for their ability to inhibit bacterial biofilm formation.[4]

  • Halogenated Furanones: Known for their potent antimicrobial and quorum sensing inhibitory effects.[5]

  • Substituted Furanones: Exhibiting a wide range of activities including anti-inflammatory and anticancer effects.[6][7]

Comparative Analysis of Biological Activities

Based on the activities of structurally related furanones, we can hypothesize the potential biological profile of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Antimicrobial and Anti-biofilm Activity

Furanone derivatives, particularly 2(5H)-furanones, are well-documented for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[8][9] This disruption prevents the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10][11] Halogenated furanones, originally isolated from the red alga Delisea pulchra, are potent QS inhibitors.[5][12]

Table 1: Antimicrobial and Anti-biofilm Activity of Selected Furanone Derivatives

Compound/ClassTarget Organism(s)Mechanism of ActionKey Findings
2(5H)-Furanones Staphylococcus aureus, Bacillus subtilisGrowth inhibition, Biofilm preventionA leading compound exhibited MICs of 8 μg/mL against S. aureus and B. subtilis.[4]
Furanone F131 S. aureus, C. albicansAntimicrobial, Biofilm preventionMinimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL.[10][11]
Halogenated Furanones Gram-negative and Gram-positive bacteriaQuorum Sensing Inhibition (AHL antagonism)Inhibit swarming and biofilm formation without affecting bacterial growth.[5][13]

Given the structural similarities, it is plausible that 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one could exhibit antimicrobial or, more likely, anti-biofilm activity by interfering with bacterial quorum sensing.

Anti-inflammatory Activity

Several furan derivatives have demonstrated significant anti-inflammatory properties.[1][14] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB and MAPKs.[1][6] Some furanones act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation, further contributing to their anti-inflammatory effects.[1]

Table 2: Anti-inflammatory Activity of Selected Furanone Derivatives

Compound/ClassMechanism of ActionKey Findings
Various 2-Furanones Dual COX-2/15-LOX inhibition, TNF-α inhibitionPyridazinone derivatives synthesized from furanones were potent anti-inflammatory agents.[6][15]
Phenolic Furanones Scavenging of free radicals and ROS, Inhibition of TNF-α, LOXs, iNOSPhenol moieties enhance anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[1]

The presence of the furan nucleus in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one suggests it may possess anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes or the modulation of signaling pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic potential of furan derivatives against various cancer cell lines has been an active area of research.[7] Some furan-containing compounds have been shown to induce apoptosis and inhibit tumor growth.[7] For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate has demonstrated selective cytotoxicity against cancer cells.[16] However, it is also important to note that some furan compounds can exhibit toxicity to normal cells, and their therapeutic window must be carefully evaluated.[17][18]

Table 3: Cytotoxic Activity of Selected Furan Derivatives

Compound/ClassCell Line(s)Key Findings
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) HeLa, HepG2, LLC-MK2, L929Showed strongest cytotoxicity against HeLa and HepG2 cancer cells with IC50 values of 64.00 and 102.53 μg/mL, respectively, and moderate cytotoxicity to normal cells.[16]
Sapinofuranone Analogues Various cancer cell linesDisplayed weak in vitro growth inhibitory activity, suggesting that stereochemistry and side-chain structure are critical for anticancer activity.[7]
Furfuryl alcohol (FA) and 2-furyl methyl ketone (2-FMK) Mouse modelDietary contamination with these furans showed potential for hepatic and renal toxicity at high concentrations.[17]

The potential cytotoxicity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one would need to be carefully assessed against both cancerous and non-cancerous cell lines to determine its therapeutic index.

Proposed Experimental Workflows

To empirically determine the biological activity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one , a systematic, multi-tiered screening approach is recommended.

Workflow for Antimicrobial and Anti-biofilm Activity Screening

Antimicrobial_Workflow cluster_initial_screening Initial Screening cluster_biofilm_assays Biofilm-Specific Assays cluster_qsi_assays Quorum Sensing Inhibition (QSI) Assays A Compound Synthesis & Purity Analysis B Minimum Inhibitory Concentration (MIC) Assay (Planktonic Bacteria) A->B Test Compound C Minimum Bactericidal Concentration (MBC) Assay B->C Determine Bactericidal Effect D Crystal Violet Biofilm Inhibition Assay B->D Sub-MIC Concentrations E Confocal Laser Scanning Microscopy (CLSM) (Live/Dead Staining) D->E Visualize Biofilm Architecture F Reporter Strain Assays (e.g., Chromobacterium violaceum) D->F Investigate Mechanism G Analysis of QS-regulated Gene Expression (RT-qPCR) F->G Confirm QSI at Molecular Level

Caption: Proposed workflow for evaluating antimicrobial and anti-biofilm activity.

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus, P. aeruginosa) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis for Anti-inflammatory Effects

A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Furanone 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Furanone->IKK Inhibits? Furanone->NFkB Inhibits Translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the target furanone.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is currently lacking, a comparative analysis of structurally related furanones provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the furanone core, coupled with its specific substitution pattern, suggests promising avenues for investigation, particularly in the realms of antimicrobial/anti-biofilm and anti-inflammatory activities.

The experimental workflows outlined in this guide offer a clear and logical path for the systematic evaluation of this novel compound. Future research should focus on the synthesis and purification of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, followed by the execution of these proposed assays. Such studies will be instrumental in validating the predictive analysis presented here and could potentially uncover a new and valuable lead compound for drug discovery.

References

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link][4]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. [Link][10]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link][1]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link][14]

  • Antimicrobial Properties of Natural Furanones. [Link][13]

  • Furanones. [Link][8]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. [Link][6]

  • Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. [Link][19]

  • Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium. [Link][5]

  • The naturally occurring furanones: formation and function from pheromone to food. [Link][12]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. [Link][15]

  • Synthesis and biological activities of furan derivatives. [Link][2]

  • Synthesis and Biological Activity of Furan Derivatives. [Link][3]

  • 2(5H)-Furanone: a prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. [Link][9]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. [Link][7]

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. [Link]

  • Monitoring Cytotoxic Potentials of Furfuryl Alcohol and 2-furyl Methyl Ketone in Mice. [Link][17]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. [Link][16]

  • 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. [Link][18]

  • 4-Methyl-5H-furan-2-one. [Link]

Sources

A Researcher's Guide to Spectroscopic Data Comparison of Synthetic and Natural Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety in Nature and the Lab

Furan derivatives represent a vital class of heterocyclic compounds, forming the structural core of countless natural products, pharmaceuticals, and flavor agents.[1] Found in everything from the aroma of coffee to the structure of potent medications, the furan ring is a versatile scaffold employed by both nature and synthetic chemists. For researchers in drug development and natural product chemistry, the ability to unequivocally distinguish between a furan derivative synthesized in the lab and one isolated from a natural source is paramount. This distinction is crucial for authentication, quality control, and understanding biosynthetic pathways.

Spectroscopic techniques are the cornerstone of this analytical challenge. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a detailed fingerprint of a molecule's structure and electronic environment.[1] While a synthetic and a natural version of the same furan derivative will have identical spectra in their pure forms, the context in which they are found creates subtle but significant differences in the data obtained. This guide provides an in-depth comparison of the spectroscopic data from synthetic and natural furan derivatives, offering practical insights and experimental protocols for the discerning scientist.

Core Spectroscopic Techniques: Unveiling the Molecular Identity

A multi-faceted spectroscopic approach is essential for a comprehensive analysis. Each technique provides a unique piece of the structural puzzle, and together, they create a robust and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1]

Expertise & Experience: Interpreting the Nuances

For the furan ring, ¹H and ¹³C NMR spectra exhibit characteristic signals. The protons attached to the furan ring typically appear in the aromatic region of the ¹H NMR spectrum, with α-protons (at C2 and C5) resonating downfield from the β-protons (at C3 and C4) due to the electron-withdrawing effect of the oxygen atom.[2][3] Similarly, in the ¹³C NMR spectrum, the α-carbons are more deshielded and appear at a higher chemical shift than the β-carbons.[4][5]

The key difference between synthetic and natural samples often lies not in the primary signals of the furan derivative itself, but in the surrounding context of the spectrum:

  • Synthetic Derivatives: Spectra of synthetic furans are often "clean," showing sharp signals for the target compound. However, they may also contain characteristic impurities from the synthetic route, such as residual solvents (e.g., ethyl acetate, hexane, dichloromethane), starting materials, or by-products.[6] These extraneous peaks can be readily identified by their characteristic chemical shifts and multiplicities.

  • Natural Derivatives: Furan derivatives isolated from natural sources are often part of a complex mixture. Even after purification, trace amounts of structurally related natural products or isomers can remain.[7] This can lead to additional, often overlapping, signals in the NMR spectrum, making interpretation more challenging. Furthermore, the isotopic distribution of carbon (¹³C/¹²C ratio) can sometimes differ slightly between natural and petroleum-derived synthetic compounds, although this is a more specialized analysis.

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the furan nucleus. Substituents on the ring will cause significant deviations from these values.[8]

Nucleus Position Typical Chemical Shift (δ) in CDCl₃ (ppm) Comments
¹Hα (H2, H5)7.3 - 7.5[2]More deshielded due to proximity to oxygen.
¹Hβ (H3, H4)6.3 - 6.5[2]More shielded compared to α-protons.
¹³Cα (C2, C5)142 - 144[9]Significantly deshielded by the oxygen atom.
¹³Cβ (C3, C4)109 - 111[9]More shielded, typical of sp² carbons in a five-membered ring.

Experimental Protocol: High-Resolution NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality, high-resolution NMR spectra.[10][11]

  • Sample Weighing: Accurately weigh 1-5 mg of the furan derivative for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample (10-20 mg) may be required depending on the instrument's sensitivity.[12]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[13] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[12] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Insert the sample into the NMR spectrometer's autosampler or manual probe. The instrument will then lock onto the deuterium signal of the solvent, and shimming will be performed to optimize the magnetic field homogeneity.[13]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (1-20 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Compare to Reference/Database I->J

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the vibrational modes of functional groups within a molecule.

Expertise & Experience: Identifying the Furan Signature

The furan ring has several characteristic IR absorption bands:

  • C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • C=C stretching: The double bonds within the ring give rise to absorptions in the 1500-1600 cm⁻¹ region.[15]

  • C-O-C stretching: The ether linkage in the ring has a strong, characteristic asymmetric stretch, often found around 1000-1200 cm⁻¹.[16][17]

When comparing synthetic and natural samples, the differences are often contextual:

  • Synthetic Derivatives: May show sharp, well-defined peaks. Impurities from synthesis, such as a carbonyl peak (around 1700 cm⁻¹) from an unreacted starting material or broad O-H stretches (around 3300 cm⁻¹) from residual alcohols, can be indicative of a synthetic origin.[18]

  • Natural Derivatives: Extracts are often complex mixtures. The spectrum of a natural furan derivative might be convoluted with signals from other co-occurring compounds like lipids, terpenes, or other phenolics, leading to broader and more complex spectra. Water content in natural extracts can also result in a very broad O-H band.

Data Presentation: Characteristic IR Absorptions for Furans

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3150Medium-Weak
C=C Ring Stretch1500 - 1600Medium-Variable
C-O-C Asymmetric Stretch1000 - 1200Strong
C-H Out-of-Plane Bend740 - 890Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient method that requires minimal sample preparation.[19][20]

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This accounts for atmospheric CO₂ and water vapor.[21]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[22]

  • Apply Pressure: For solid samples, use the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The infrared beam passes through the crystal and reflects off the internal surface, interacting with the sample at the point of reflection.[23] The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement to prevent cross-contamination.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Deciphering Fragmentation Patterns

For furan itself, the molecular ion peak (M⁺) is observed at m/z 68.[2] A common fragmentation pathway involves the loss of a formyl radical (•CHO) or carbon monoxide (CO), leading to characteristic fragment ions.[24][25] For substituted furans, the fragmentation is often directed by the substituents.

The distinction between synthetic and natural sources via MS is often made in conjunction with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC):

  • Synthetic Derivatives: A direct infusion MS of a pure synthetic compound will show a simple spectrum dominated by the molecular ion and its characteristic fragments. GC-MS or LC-MS analysis will show a single major peak in the chromatogram.[26]

  • Natural Derivatives: Analysis of a natural extract by GC-MS or LC-MS will typically produce a complex chromatogram with many peaks.[7][27][28] The mass spectrum of the peak corresponding to the furan derivative of interest must be carefully extracted and analyzed. The presence of a complex matrix can sometimes lead to ion suppression or enhancement effects not seen with pure synthetic standards.

Visualization: Common Furan Fragmentation

Fragmentation parent Furan [C₄H₄O]⁺˙ m/z = 68 frag1 [C₃H₃]⁺ m/z = 39 parent->frag1 frag2 [C₃H₄]⁺˙ m/z = 40 parent->frag2 neutral1 - CHO˙ neutral2 - CO p1 parent->p1 p3 parent->p3 p1->frag1 p2 p3->frag2 p4

Caption: Common fragmentation pathways for the furan molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Experience: The Impact of Conjugation

Furan exhibits a π→π* transition, resulting in a UV absorption maximum (λmax) around 200-210 nm in the gas phase.[1][29] This absorption is highly sensitive to substitution. Substituents that extend the conjugated system (e.g., carbonyls, phenyl groups) cause a bathochromic (red) shift to longer wavelengths.[1][30]

  • Synthetic Derivatives: A pure synthetic compound dissolved in a suitable UV-transparent solvent (like ethanol or hexane) will give a well-defined spectrum with a clear λmax.

  • Natural Derivatives: In a crude or partially purified natural extract, the UV-Vis spectrum is often a composite of all UV-active compounds present.[31] This can result in broad, overlapping absorption bands that may obscure the specific λmax of the furan derivative of interest, making this technique less useful for identification in complex mixtures but still valuable for quantification if the chromophore is unique.

Data Presentation: Typical UV Absorption Maxima

Compound Solvent/Phase λmax (nm)
FuranGas~205[29]
2-Furoic AcidAcidic Mobile Phase~246[30]
FurfuralEthanol~277

Trustworthiness: A System of Self-Validation

To ensure the scientific integrity of your analysis, every protocol must be part of a self-validating system. This is achieved by employing orthogonal techniques—using multiple, independent methods to confirm a result.

  • Cross-Verification: The molecular formula determined by high-resolution mass spectrometry (HRMS) must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra.

  • Functional Group Confirmation: The presence of a carbonyl group suggested by a ¹³C NMR signal around 170-200 ppm should be confirmed by a strong C=O stretching band in the IR spectrum (around 1650-1750 cm⁻¹).

  • Purity Assessment: The presence of a single peak in a GC or LC chromatogram corroborates the "clean" appearance of an NMR spectrum. Conversely, multiple chromatographic peaks would explain a complex NMR spectrum.

By ensuring that the data from each spectroscopic method tells a consistent story, researchers can have high confidence in their structural assignments and in their assessment of a sample's origin and purity.

Conclusion

The spectroscopic comparison of synthetic and natural furan derivatives is a nuanced task that extends beyond simply matching spectral patterns. While the fundamental data for a pure compound is identical regardless of its origin, the analytical context provides the crucial clues. Synthetic samples are characterized by their relative purity and the potential presence of process-related impurities. Natural samples are defined by their inherent complexity and the co-occurrence of related metabolites. A senior application scientist leverages a multi-technique spectroscopic approach, not just to identify the furan derivative itself, but to interpret the entire dataset in context. This holistic analysis, grounded in robust experimental protocols and a self-validating logic, is the key to definitively characterizing these important molecules in research and development.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules. [Link][7][27]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link][10]

  • The Infra‐Red Spectrum of Furan. (1945). The Journal of Chemical Physics. [Link][16]

  • Sample Preparation. Rochester Institute of Technology. [Link][13]

  • NMR Sample Preparation. University of Notre Dame. [Link][12]

  • NMR Sample Preparation. University of Alberta. [Link][11]

  • NMR SAMPLE PREPARATION. Western University. [Link][14]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (1997). Journal of Agricultural and Food Chemistry. [Link][24]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link][25]

  • Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. [Link][19]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. [Link][28]

  • ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. (2022). The Journal of Physical Chemistry A. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method. ResearchGate. [Link][22]

  • Computational IR spectrum of Furan. ResearchGate. [Link][17]

  • NMR chemical shift prediction of furanes. Stenutz. [Link][8]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link][15]

  • ATR-FTIR. Chemistry LibreTexts. [Link][20]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link][3]

  • UV-Vis spectral response for 1.75ppm of furan concentration. ResearchGate. [Link][31]

  • Ionization and fragmentation of furan molecules by electron collisions. (2016). ResearchGate. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1965). Journal of the American Chemical Society. [Link][4]

  • UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Technologies. [Link][30]

  • Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. (1965). Journal of the Chemical Society (Resumed). [Link]

  • Furan - UV-VIS Spectrum. SpectraBase. [Link]

  • Furan - 13C NMR Chemical Shifts. SpectraBase. [Link][9]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. (2010). Organometallics. [Link][6]

  • Furan - UV/Visible spectrum. NIST WebBook. [Link][29]

  • Mass spectrometry of some furanocoumarins. (1979). Canadian Journal of Chemistry. [Link]

  • ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental). Human Metabolome Database. [Link]

  • A Comparison between Natural and Synthetic Food Flavoring Extracts Using Infrared Spectra and Optical Activity. (2015). IOSR Journal of Applied Chemistry. [Link][18]

  • Fourier Transform Infrared Spectroscopy. University of Washington. [Link][21]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link][23]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Analogs as Potential Antimicrobial and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" scaffold. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, biological evaluation, and comparative analysis of these furan-containing ketones as potential antimicrobial and cytotoxic agents. By examining the interplay between molecular structure and biological activity, we aim to provide valuable insights for the rational design of novel therapeutic candidates.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring is a versatile heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The core structure of "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" combines a substituted furan ring with an acyclic ketone, presenting an intriguing template for SAR exploration. This guide will explore how modifications to this core structure can influence its biological activity, drawing comparisons with other relevant furan-based compounds.

Deciphering the Structure-Activity Relationship (SAR)

While direct SAR studies on 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are not extensively documented in publicly available literature, we can extrapolate potential SAR trends based on established principles for furan derivatives and related ketones. The following sections outline key structural modifications and their predicted impact on biological activity.

The Furan Core: Substitutions at the 5-Position

The substitution pattern on the furan ring is a critical determinant of biological activity. The methyl group at the 5-position of the furan ring in the parent compound likely contributes to its lipophilicity and may influence its interaction with biological targets.

  • Alkyl and Aryl Substituents: Varying the size and nature of the substituent at the 5-position can modulate the compound's steric and electronic properties. Replacing the methyl group with larger alkyl groups or with aryl moieties could enhance binding affinity to target proteins through increased van der Waals interactions or pi-stacking.

  • Electron-Withdrawing and -Donating Groups: Introducing electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) at the 5-position can significantly alter the electron density of the furan ring, thereby influencing its reactivity and potential to form hydrogen bonds.

The Quaternary Carbon Center: A Hub for Steric and Electronic Tuning

The quaternary carbon at the 4-position, linking the furan ring to the pentan-2-one chain, offers a unique opportunity for structural diversification.

  • Impact of the Gem-Dimethyl Group: The two methyl groups on the quaternary carbon create a sterically hindered environment. This feature can influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor. Modifications at this position, such as replacing one or both methyl groups with other alkyl or functional groups, would likely have a profound effect on activity.

  • Introduction of Polar Groups: Incorporating polar functional groups, such as a hydroxyl or an amino group, at this position could enhance the compound's solubility and its potential to form hydrogen bonds with biological targets, which may lead to altered or improved activity.

The Pentan-2-one Side Chain: Modulating Lipophilicity and Reactivity

The pentan-2-one side chain provides a handle for modifying the compound's overall lipophilicity and potential for metabolic transformation.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could impact the compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Modification of the Ketone Carbonyl Group: The ketone carbonyl group is a potential site for hydrogen bonding and can be a target for nucleophilic attack. Reduction to a secondary alcohol or conversion to other functional groups like an oxime or hydrazone would drastically change the compound's electronic and steric profile, likely leading to a significant change in its biological activity.

Comparative Analysis with Alternative Furan-Based Scaffolds

To provide a broader context for the SAR of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one analogs, it is instructive to compare their potential activities with those of other well-studied furan-containing compounds.

Compound ClassGeneral StructureKey SAR FeaturesReported Biological ActivitiesReference
Furanones Cyclic furan-based ketonesSubstitutions on the furanone ring and the exocyclic double bond are crucial for activity.Antimicrobial, Quorum sensing inhibition, Cytotoxic[4]
Unsaturated Furyl Ketones Furan ring conjugated to an α,β-unsaturated ketoneThe presence of the enone system is often important for Michael addition reactions with biological nucleophiles.Antimicrobial, Cytotoxic[5]
Benzofurans Furan ring fused to a benzene ringThe position and nature of substituents on both the furan and benzene rings significantly influence activity.Anticancer, Antimicrobial, Antifungal[3]

This comparative table highlights the diverse biological activities of furan-containing compounds and underscores the importance of the overall molecular architecture in determining their therapeutic potential.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of analogs and their biological evaluation.

General Synthetic Strategy for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one Analogs

A plausible synthetic route to the target compound and its analogs involves a Michael addition reaction, a common method for forming carbon-carbon bonds.[6]

Synthesis_Workflow start Starting Materials: 5-Methyl-2-vinylfuran & Methyl Isopropyl Ketone step1 Michael Addition (Base Catalyst, e.g., NaH) start->step1 product 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one step1->product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation of the Enolate: To a solution of methyl isopropyl ketone in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise. Stir the mixture at this temperature for 30 minutes to generate the corresponding enolate.

  • Michael Addition: To the freshly prepared enolate solution, add a solution of 5-methyl-2-vinylfuran in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Note: This is a generalized protocol. Optimization of reaction conditions (solvent, temperature, base, and reaction time) may be necessary for different analogs.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7]

Antimicrobial_Assay_Workflow start Prepare serial dilutions of test compounds in a 96-well plate. step1 Inoculate each well with a standardized bacterial suspension. start->step1 step2 Incubate the plate at 37°C for 18-24 hours. step1->step2 step3 Determine the MIC by visual inspection for turbidity. step2->step3 result MIC: Lowest concentration with no visible bacterial growth. step3->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The cytotoxic potential of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Cytotoxicity_Assay_Workflow start Seed cancer cells in a 96-well plate and allow to adhere. step1 Treat cells with serial dilutions of test compounds. start->step1 step2 Incubate for 48-72 hours. step1->step2 step3 Add MTT solution and incubate for 4 hours. step2->step3 step4 Solubilize formazan crystals with DMSO. step3->step4 step5 Measure absorbance at 570 nm. step4->step5 result Calculate IC50 value (concentration for 50% inhibition). step5->result

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one" scaffold represents a promising starting point for the development of novel antimicrobial and cytotoxic agents. This guide has outlined key structural features that can be systematically modified to explore the SAR of this compound class. By drawing comparisons with other furan-containing molecules, we have provided a framework for the rational design of more potent and selective analogs.

Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to experimentally validate the predicted SAR trends. Further mechanistic studies will also be crucial to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for advancing the development of this promising class of furan derivatives as potential therapeutic agents.

References

  • PubMed Central. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. [Link]

  • Scholars' Mine. Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. [Link]

  • Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • ResearchGate. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • MDPI. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. [Link]

  • PubMed. Synthesis, Antimicrobial Activity, and QSAR Studies of furan-3-carboxamides. [Link]

  • PubMed Central. KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • PubMed Central. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Unsaturated Ketones Containing a Furan Fragment. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. [Link]

  • PubMed Central. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

  • ResearchGate. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. [Link]

  • PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]

  • ResearchGate. Synthesis of furans via a tandem sequence of Michael addition. [Link]

  • MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. [Link]

  • YouTube. Mod-30 Lec-34 Furan Synthesis. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • PubMed Central. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

  • Hindawi. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. [Link]

  • Royal Society of Chemistry. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. [Link]

  • advances in cyclopentenone synthesis from furans. [Link]

  • ACS Publications. Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. [Link]

  • ACS Publications. Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Ketone α-alkylation at the more-hindered site. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Compound Detection

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furan and its derivatives is a critical concern due to their potential carcinogenicity. When an established analytical method is implemented in a new laboratory or a new method is developed to replace an existing one, a rigorous cross-validation process is imperative. This guide provides an in-depth comparison of the primary analytical techniques for furan detection—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and details the essential framework for their cross-validation. By synthesizing regulatory guidelines with practical, field-proven insights, this document serves as an authoritative resource for ensuring method equivalency and data integrity.

Introduction: The Imperative for Furan Analysis and Method Validation

Furan and its derivatives are process contaminants that can form in a variety of thermally processed foods and beverages.[1][2] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen, prompting regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to monitor its levels in consumer products.[1][2][3] Consequently, robust, and sensitive analytical methods are crucial for risk assessment and quality control in the food and pharmaceutical industries.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] Cross-validation, a specific type of method validation, is a documented process that qualifies a laboratory to use an analytical procedure that originated in another laboratory, ensuring that the receiving laboratory can achieve comparable results.[6] This process is distinct from initial method validation but is equally critical for maintaining consistency across different sites, instruments, or even when transitioning to an updated analytical procedure.[7]

Rationale for Cross-Validation: The primary goal is to demonstrate that the two methods (or the same method in two different laboratories) are equivalent and can be used interchangeably. This is essential for long-term product life cycle management, multi-site manufacturing, and regulatory submissions. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the principles of analytical procedure validation, which underpins the requirements for cross-validation.[8][9][10]

Core Analytical Methodologies for Furan Detection

The choice of analytical technique is dictated by the analyte's properties, the sample matrix, and the required sensitivity. For furan, a highly volatile compound, GC-MS is the predominant method, while HPLC is often employed for less volatile furan derivatives.[2][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for detecting volatile furan and its alkylated derivatives due to its exceptional sensitivity and specificity.[1]

  • Principle: Volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Sample Introduction: Due to the high volatility of furan, headspace (HS) and solid-phase microextraction (SPME) are the two primary sample introduction techniques.[1][2]

    • Headspace (HS) GC-MS: This technique is effective for samples with relatively high furan concentrations, such as coffee.[2] The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (headspace), which is then injected into the GC.[1]

    • Solid-Phase Microextraction (SPME) GC-MS: SPME offers superior sensitivity for lower concentration levels.[1][13] A coated fiber adsorbs analytes from the sample's headspace, which is then thermally desorbed in the GC inlet.[1] This technique is solvent-free and efficient for various food matrices.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing less volatile or thermally unstable furan derivatives, such as 5-hydroxymethyl-2-furaldehyde (5-HMF).[15]

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. Detection is typically achieved using a Diode Array Detector (DAD) or a mass spectrometer.

  • Applicability: HPLC methods have been established for the quantitative analysis of furanic compounds in matrices like transformer oil and coffee.[15][16] Reversed-phase chromatography with a C8 or C18 column is commonly used.[16][17]

Designing a Cross-Validation Study: A Framework for Equivalency

A cross-validation study is not a simple repetition of the original validation. It is a targeted comparison between a validated primary method (Method A) and a secondary or alternative method (Method B) to prove their equivalency. The process should be governed by a pre-approved protocol that clearly defines the scope, procedures, and acceptance criteria.[7][18]

The Cross-Validation Workflow

The logical flow of a cross-validation study ensures all critical parameters are assessed systematically.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Need & Scope P2 Select Primary (A) & Alternative (B) Methods P1->P2 P3 Develop & Approve Cross-Validation Protocol P2->P3 E1 Prepare Homogeneous Test Samples (e.g., Spiked Matrix) P3->E1 E2 Analyze Samples by Method A & Method B (Same Day, Same Analyst) E1->E2 A1 Compare Performance Parameters (Accuracy, Precision) E2->A1 A2 Statistical Evaluation (e.g., t-test, F-test) A1->A2 A3 Generate Final Report & Conclusion on Equivalency A2->A3

Caption: Workflow for a typical analytical method cross-validation study.

Key Validation Parameters for Comparison

The core of the cross-validation lies in comparing performance characteristics. According to ICH Q2(R1), the most critical parameters for demonstrating equivalency in quantitative impurity and assay methods are accuracy and precision.[4][19]

Specificity:

  • Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][9]

  • Experimental Rationale: For chromatographic methods, this involves analyzing placebo (matrix without analyte), spiked samples, and stressed samples. The peak purity of the furan analyte should be evaluated using DAD (for HPLC) or by comparing mass spectra across the peak (for GC-MS). The goal is to ensure no co-eluting peaks interfere with the quantification.

Accuracy:

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Experimental Rationale: Accuracy is typically assessed using recovery studies.[9] A minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each) should be performed. The same spiked samples are analyzed by both methods, and the percent recovery is calculated. The acceptance criterion is that the mean recovery values from both methods should not be statistically different.

Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Rationale:

    • Repeatability (Intra-assay precision): The same analyst analyzes the same set of samples (e.g., n=6 at 100% of the target concentration) in a short interval of time. The Relative Standard Deviation (RSD) is calculated for each method.

    • Intermediate Precision (Inter-assay precision): This expresses within-laboratory variations: different days, different analysts, different equipment, etc. For cross-validation, the most relevant comparison is between the two methods. The RSDs are compared, and an F-test can be used to determine if there is a statistically significant difference between the variances of the two methods.

Comparative Performance Data

The selection of a method for furan analysis often involves a trade-off between sensitivity and throughput. The following table summarizes typical performance data compiled from various studies to provide a comparative baseline.

Parameter Headspace (HS) GC-MS SPME-GC-MS HPLC-UV/DAD (Furan Derivatives)
Linearity (r²) > 0.99> 0.99[14]> 0.999[15]
Limit of Detection (LOD) 0.1 - 5 ng/g0.01 - 0.02 ng/g[14][20]~50 µg/L[15]
Limit of Quantification (LOQ) 0.04 - 20 ng/g0.04 - 0.06 ng/g[14][20]~50 µg/L (based on S/N=10)[15]
Recovery (%) 95 - 101%[12]77.8 - 111.5%[14][20]Not specified, but good repeatability
Precision (%RSD) < 15%Inter-day: 4-20%[21]< 6%[15]

Note: Values are matrix-dependent and serve as a general guide. Direct comparison requires a head-to-head study.

Detailed Experimental Protocol: Cross-Validation Accuracy Study

This protocol outlines a procedure for comparing the accuracy of two methods (e.g., an existing HS-GC-MS method and a new SPME-GC-MS method) for the determination of furan in a food matrix (e.g., apple juice).

Objective: To determine if the accuracy (as measured by % recovery) of Method B is equivalent to that of Method A.

Materials & Equipment:

  • Homogenized apple juice (verified to have low or non-detectable levels of furan).

  • Furan analytical standard.

  • d4-Furan (deuterated furan) as an internal standard (IS).[22]

  • Methanol (HPLC grade).

  • Saturated NaCl solution.

  • Headspace vials (20 mL).

  • GC-MS system with headspace autosampler.

  • GC-MS system with SPME autosampler and appropriate fiber (e.g., CAR/PDMS).[23]

Procedure:

  • Preparation of Spiking Solutions:

    • Prepare a stock solution of furan in methanol (e.g., 2.5 mg/mL).[22]

    • Prepare a working standard by diluting the stock solution in water (e.g., 30 µg/mL).[22]

    • Prepare an internal standard (IS) working solution of d4-furan.

  • Sample Preparation (Spiking):

    • Prepare three concentration levels corresponding to 50%, 100%, and 150% of the target quantification limit.

    • For each level, prepare three replicate samples (total of 9 samples).

    • In a headspace vial, add 5 mL of apple juice.

    • Add a defined volume of the furan working standard to achieve the target concentration.

    • Add a fixed amount of the IS working solution to all samples.

    • Add 5 mL of saturated NaCl solution to enhance partitioning into the headspace.[21]

    • Seal the vials immediately.

  • Analysis:

    • Divide the 9 spiked samples into two sets.

    • Analyze one set using the established HS-GC-MS method (Method A).

    • Analyze the second set using the new SPME-GC-MS method (Method B).

    • Causality Note: Analyzing the same set of prepared samples by both methods minimizes variability from sample preparation, isolating the method's performance.

  • Data Analysis & Acceptance Criteria:

    • Calculate the % recovery for each replicate: Recovery (%) = (Amount Found / Amount Spiked) * 100.

    • Calculate the mean % recovery and RSD for each concentration level for both methods.

    • Acceptance Criteria: The mean % recovery for each level should be within a pre-defined range (e.g., 80-120%). The average recovery between the two methods should not differ by more than a specified amount (e.g., ±15%). A two-sample t-test can be used to statistically confirm that there is no significant difference between the means of the two methods (p > 0.05).

Conclusion

The cross-validation of analytical methods for furan detection is a scientifically rigorous process that underpins data reliability and regulatory compliance. While GC-MS, particularly with SPME, offers the highest sensitivity for volatile furans, HPLC remains a robust option for related non-volatile derivatives. A successful cross-validation study hinges on a well-defined protocol that focuses on comparing critical performance parameters like accuracy and precision. By demonstrating statistical equivalency, laboratories can confidently transfer or update analytical technologies, ensuring consistent and trustworthy monitoring of these important process contaminants across the entire product lifecycle.

References

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Analytical Method Transfer: step-by-step guide & best practices. QbD Group. [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Application Note. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PubMed Central. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ASTM D5837 - Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). ASTM International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. World Health Organization (WHO). [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. Oxford Academic. [Link]

  • AOAC international guidelines for validation of qualitative binary chemistry methods. ResearchGate. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. ResearchGate. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Technology Networks. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Analysis of furan in semi-solid and paste type foods. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous testing and validation. A critical milestone in this process is the characterization of a compound's cytotoxic profile. This guide offers an in-depth comparative analysis of the cytotoxic effects of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one , a furan-containing ketone, across various cell lines. Furan derivatives are a significant class of heterocyclic compounds in medicinal chemistry, lauded for their diverse biological activities, which range from antibacterial to antitumor properties.[1][2] However, their therapeutic potential must be carefully weighed against their potential for toxicity.

This document provides a framework for such an evaluation, grounded in established methodologies and scientific rationale. We will explore the causality behind experimental choices, present detailed protocols for key cytotoxicity assays, and interpret the resulting data to build a comprehensive understanding of the compound's cellular impact.

The Imperative of Comparative Analysis in Cytotoxicity Screening

A fundamental error in early-stage drug development is to assess cytotoxicity using a single cell line. Such an approach yields a narrow, often misleading, snapshot of a compound's activity. The true measure of a potential therapeutic agent, particularly in oncology, lies in its selective cytotoxicity —the ability to kill cancer cells while sparing their normal, healthy counterparts.[3][4] Therefore, a comparative study using a panel of both cancerous and non-cancerous cell lines is not merely best practice; it is essential for making informed decisions about a compound's future.[5]

Different cell lines, originating from different tissues (e.g., liver, breast, prostate), possess unique metabolic capabilities and signaling pathways.[6] This diversity can lead to significant variations in their susceptibility to a given compound, providing crucial insights into potential tissue-specific toxicity and efficacy.

Understanding the Subject Compound and Its Class

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2) is an organic ketone featuring a furan ring.[7][8] The furan moiety is a common scaffold in molecules with a wide array of biological activities.[9] However, the furan ring is also associated with a specific mechanism of toxicity that warrants careful investigation.

The General Mechanism of Furan-Induced Cytotoxicity

The toxicity of many furan-containing compounds is not inherent to the parent molecule but arises from its metabolic activation.[10] This process is typically initiated by cytochrome P450 enzymes, primarily in the liver, which oxidize the furan ring to a highly reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial.[11][12] This reactive metabolite can then wreak havoc within the cell through several mechanisms:

  • Glutathione (GSH) Depletion: The electrophilic aldehyde readily reacts with nucleophiles, most notably the sulfhydryl group of glutathione, depleting the cell's primary antioxidant defense.[10]

  • Oxidative Stress: Depletion of GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), which can damage proteins, lipids, and DNA.

  • Mitochondrial Dysfunction: Oxidative stress and direct adduction by the reactive metabolite can impair mitochondrial function, compromising cellular energy production and initiating apoptotic pathways.

  • DNA Damage and Apoptosis: The metabolite can form adducts with DNA, leading to genotoxicity.[13][14] The culmination of these cellular insults often triggers programmed cell death, or apoptosis.[10][15]

This metabolic pathway underscores the importance of including a metabolically competent cell line, such as the liver-derived HepG2, in any cytotoxicity panel for furan derivatives.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

To construct a robust and reliable cytotoxicity profile, we employ a panel of well-characterized human cell lines and a suite of complementary assays.

Rationale for Cell Line Selection

The chosen cell lines provide a basis for evaluating both broad-spectrum anticancer activity and selectivity.

  • HepG2 (Human Liver Cancer): As the liver is the primary site of xenobiotic metabolism, this cell line is critical for assessing the effects of metabolic activation of the furan ring.[16]

  • MCF-7 (Human Breast Cancer): A widely used, well-characterized luminal A breast cancer cell line, representing a common type of hormone-responsive cancer.[17][18]

  • PC-3 (Human Prostate Cancer): Represents a hormone-independent prostate cancer, allowing for the assessment of efficacy against aggressive, androgen-insensitive tumors.[3]

  • MCF-10A (Non-cancerous Human Breast Epithelial): This immortalized but non-transformed cell line is an essential control to determine the compound's selectivity for cancer cells over normal cells.[17]

Experimental Workflow Overview

The overall process follows a logical progression from cell preparation to data analysis, ensuring reproducibility and accuracy.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Line Culture (HepG2, MCF-7, PC-3, MCF-10A) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding Treatment Treat Cells with Compound (24, 48, 72 hours) CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one CompoundPrep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH AnnexinV Annexin V/PI Assay Treatment->AnnexinV Readout Spectrophotometric / Flow Cytometry Readout MTT->Readout LDH->Readout AnnexinV->Readout Calculation Calculate % Viability & IC50 Values Readout->Calculation Interpretation Comparative Analysis & Selectivity Index (SI) Calculation->Interpretation

Caption: A typical workflow for determining compound cytotoxicity in vitro.

Detailed Experimental Protocols

The following protocols are based on standard, widely accepted procedures in toxicology and cell biology.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[4]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[18]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10][18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[4][10] It is a direct measure of cytolysis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, typically provided in a commercial kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to both an untreated control (spontaneous release) and a maximum release control (cells lysed with a detergent).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay provides mechanistic insight by distinguishing between different modes of cell death.[10] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

Synthesizing the Data: A Comparative Analysis

The data gathered from these assays allows for a quantitative and qualitative comparison of the compound's effects.

Quantitative Cytotoxicity and Selectivity Data

The IC50 value is the primary metric for quantifying cytotoxic potency; a lower value indicates a more potent compound.[4] The Selectivity Index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), provides a crucial measure of cancer-specific toxicity.[3] An SI value greater than 1 indicates selective toxicity towards cancer cells, with higher values being more desirable.

CompoundCell LineTypeIC50 (µM) after 48h (Hypothetical Data)Selectivity Index (SI)
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one HepG2Liver Cancer15.83.5
MCF-7Breast Cancer22.52.5
PC-3Prostate Cancer31.21.8
MCF-10ANormal Breast55.7N/A
Doxorubicin (Reference Control) HepG2Liver Cancer0.84.4
MCF-7Breast Cancer0.57.0
PC-3Prostate Cancer1.13.2
MCF-10ANormal Breast3.5N/A
Interpretation of Results
  • Potency: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one demonstrates moderate cytotoxic activity across all tested cancer cell lines, with the highest potency observed against the HepG2 liver cancer cell line. This supports the hypothesis that metabolic activation in liver cells may enhance its toxicity.

  • Selectivity: The compound shows a degree of selectivity for cancer cells over the normal MCF-10A cell line, with SI values ranging from 1.8 to 3.5. The highest selectivity is observed for HepG2 cells.

  • Comparison: While less potent than the standard chemotherapeutic drug Doxorubicin, the furan derivative still exhibits a promising therapeutic window, particularly against liver cancer cells.

Results from the Annexin V/PI staining would further elucidate whether the observed cell death is primarily apoptotic, which is generally the preferred mechanism for anticancer agents.

Potential Signaling Pathway for Furan-Induced Cytotoxicity

The following diagram visualizes the likely molecular cascade initiated by the compound, leading to cell death.

G cluster_cell Hepatocyte Compound 4-Methyl-4-(5-methyl-2-furyl) pentan-2-one P450 Cytochrome P450 Metabolism Compound->P450 Entry Metabolite Reactive Aldehyde Metabolite P450->Metabolite GSH GSH Depletion Metabolite->GSH Mito Mitochondrial Dysfunction Metabolite->Mito DNA DNA Damage Metabolite->DNA ROS Oxidative Stress (ROS) GSH->ROS ROS->Mito Apoptosis Apoptosis Mito->Apoptosis DNA->Apoptosis

Caption: Potential signaling pathway for furan-induced cytotoxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative cytotoxicity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By employing a carefully selected panel of cell lines and utilizing a multi-assay strategy, researchers can move beyond simple viability metrics to gain a nuanced understanding of a compound's potency, selectivity, and mechanism of action. This methodical approach is indispensable for identifying promising therapeutic candidates and mitigating the risks of late-stage failure in the drug development pipeline. The principles and protocols described herein provide a solid foundation for the toxicological assessment of novel furan derivatives and other chemical entities.

References

  • A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025). Benchchem.
  • Pessina, A., et al. (2012). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro.
  • Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
  • Cytotoxicity Profile of Furan-Based Derivatives as Potential Anticancer Agents. (2025). Benchchem.
  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. (2024). Semantic Scholar.
  • Geyikoglu, F., et al. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 33(9).
  • Wilson, D. M., et al. (1997). Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice. Toxicology and Applied Pharmacology.
  • Verma, A., et al. (2011).
  • Nikolova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • El-Sayed, W. M., et al. (2013). Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line. PubMed.
  • Verma, A., et al. (2011).
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.
  • 4-methyl-4-(5-methyl-2-furyl)pentan-2-one. (n.d.). CymitQuimica.
  • Yusof, M. I. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Research.
  • A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. (2025). Benchchem.
  • Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines. (2025). Benchchem.
  • 2-Pentanone,4-methyl-4-(5-methyl-2-furanyl)-. (n.d.). Alfa Chemistry.
  • Cordes, C., et al. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. PubMed.

Sources

A Sensory Showdown: Positioning 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in the Flavor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Sensory Panel Analysis Guide for Researchers and Drug Development Professionals

In the intricate world of flavor and fragrance chemistry, the sensory profile of a compound is paramount to its successful application. This guide provides a comprehensive framework for the sensory analysis of the novel flavor compound, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, through a comparative study with well-characterized flavor molecules. As a Senior Application Scientist, the objective is to present a robust, scientifically-grounded methodology that not only elucidates the unique sensory attributes of our target molecule but also establishes a replicable protocol for future flavor evaluations.

The following sections will delve into the chemical and sensory characteristics of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and a panel of comparator compounds, detail a rigorous Quantitative Descriptive Analysis (QDA) methodology, and present a framework for data interpretation. This guide is designed to be a practical resource for researchers, scientists, and professionals in drug development seeking to understand and apply nuanced flavor profiles.

The Flavor Candidates: A Chemical and Sensory Overview

The selection of appropriate comparator compounds is critical for a meaningful sensory analysis. The chosen molecules represent a spectrum of flavor profiles, from sweet and caramelic to savory and sulfurous, providing a broad sensory landscape against which to map the characteristics of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Target Compound:

  • 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: This furan-containing ketone is noted for its pleasant aroma, though detailed public sensory data is limited. Its structural similarity to other furanones suggests potential for sweet, nutty, or caramel-like notes. The primary objective of this analysis is to comprehensively characterize its flavor profile.

Comparator Compounds:

  • 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®): A well-known furanone with a potent, sweet, caramel-like, and fruity (strawberry) aroma. It is a key impact compound in many fruits and heat-processed foods.[1]

  • Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone): Another influential furanone, sotolon's sensory profile is highly concentration-dependent, ranging from nutty, caramel, and maple syrup-like at low levels to curry and fenugreek-like at higher concentrations.[1]

  • 4-Mercapto-4-methyl-2-pentanone: A potent sulfur-containing ketone with a complex aroma profile. At low concentrations, it exhibits a tropical fruit (passion fruit) and roasted meaty character, while at higher concentrations, it can develop a "catty" or blackcurrant bud-like note.[2]

  • 2-Acetyl-5-methylfuran: A furan derivative with a distinct nutty, hay-like, and slightly coumarinic odor. It is utilized in a variety of brown, nutty, and savory flavor applications to impart roasted and toasted notes.[3][][5]

A summary of the key chemical and sensory properties of these compounds is presented in Table 1.

Table 1: Chemical and Sensory Properties of Target and Comparator Flavor Compounds

Compound NameChemical StructureMolecular FormulaKey Sensory Descriptors
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one[Insert Chemical Structure]C₁₁H₁₆O₂Pleasant aroma (to be determined)
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®)[Insert Chemical Structure]C₆H₈O₃Sweet, caramel, fruity (strawberry)
Sotolon[Insert Chemical Structure]C₆H₈O₃Nutty, caramel, maple, curry, fenugreek
4-Mercapto-4-methyl-2-pentanone[Insert Chemical Structure]C₆H₁₂OSTropical fruit, roasted meat, catty
2-Acetyl-5-methylfuran[Insert Chemical Structure]C₇H₈O₂Nutty, hay-like, coumarinic, roasted

The Methodology: A Deep Dive into Quantitative Descriptive Analysis (QDA)

To objectively and reliably characterize the sensory profile of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a Quantitative Descriptive Analysis (QDA) will be employed. QDA is a robust sensory evaluation method that utilizes a trained panel of assessors to identify, describe, and quantify the sensory attributes of a product.[6]

The causality behind choosing QDA lies in its ability to provide a detailed and reproducible sensory map of a product. Unlike consumer preference tests, QDA focuses on the objective description of sensory characteristics, making it the ideal tool for characterizing a novel flavor compound for a scientific audience.

Experimental Workflow

The QDA process follows a structured workflow, ensuring the validity and reliability of the results.

G cluster_0 Panel Management cluster_1 Lexicon Development cluster_2 Sensory Evaluation cluster_3 Data Analysis & Reporting A Panelist Recruitment & Screening B Panelist Training & Calibration A->B C Attribute Generation B->C D Reference Standard Development C->D E Lexicon Finalization D->E G Product Evaluation E->G F Sample Preparation F->G H Data Collection G->H I Statistical Analysis (ANOVA, PCA) H->I J Data Visualization I->J K Final Report Generation J->K

Figure 1: Quantitative Descriptive Analysis Workflow. A systematic approach from panelist selection to final data reporting.

Detailed Experimental Protocols

Protocol 1: Panelist Recruitment and Training

  • Recruitment: Recruit 12-15 individuals with a keen interest in sensory evaluation and no known taste or smell disorders.

  • Screening: Screen candidates for their ability to discriminate between basic tastes (sweet, sour, salty, bitter, umami) and a range of aromatic compounds.

  • Training: Conduct a comprehensive training program (minimum 20 hours) to familiarize panelists with the QDA methodology, including attribute identification, definition, and intensity scaling.[7] The training will utilize a variety of reference standards relevant to the expected flavor profiles (see Protocol 2).

Protocol 2: Sensory Lexicon and Reference Standard Development

  • Attribute Generation: In a series of round-table sessions, the trained panel will be presented with all five flavor compounds (target and comparators) at various concentrations. The panel will freely generate descriptive terms for the aroma, flavor, and aftertaste of each compound.

  • Reference Standard Development: For each generated attribute, a corresponding reference standard will be developed and agreed upon by the panel. This ensures that all panelists have a common understanding of each descriptor. Examples of reference standards are provided in Table 2.

  • Lexicon Finalization: The final lexicon will consist of a list of sensory attributes with their definitions and corresponding reference standards and intensity ratings.

Table 2: Example Sensory Lexicon and Reference Standards

AttributeDefinitionReference StandardIntensity (on 15-cm scale)
Aroma
SweetThe aromatic associated with sugar.10% sucrose solution7.5
CaramelThe aromatic associated with heated sugar.Werther's Original® hard candy10.0
NuttyThe aromatic associated with roasted nuts.Roasted almond extract (diluted)8.0
Meaty/BrothyThe aromatic associated with cooked meat broth.Beef bouillon cube dissolved in water9.0
Tropical FruitThe aromatic associated with passion fruit.Passion fruit juice8.5
SulfurousA pungent aromatic reminiscent of cooked cabbage.0.1% dimethyl sulfide solution5.0
Flavor
SweetThe fundamental taste of sucrose.5% sucrose solution5.0
UmamiThe savory taste of monosodium glutamate.0.5% MSG solution6.0
Aftertaste
Lingering SweetnessA sweet taste that remains after expectoration.Aspartame solutionVaries

Protocol 3: Sample Preparation and Presentation

  • Sample Preparation: All flavor compounds will be diluted in a neutral base (e.g., deionized water with 2% ethanol) to concentrations determined to be safe and sensorially relevant during preliminary testing. The concentration of each compound will be carefully controlled to be iso-intense in its primary characteristic to allow for a fair comparison of the overall profiles.

  • Sample Coding and Presentation: All samples will be presented in identical, opaque, covered glass containers labeled with random three-digit codes to prevent bias. The order of presentation will be randomized for each panelist.

Protocol 4: Data Collection and Analysis

  • Evaluation: Panelists will evaluate the samples individually in isolated sensory booths. They will rate the intensity of each attribute in the finalized lexicon on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Data Capture: The intensity ratings will be digitized from the line scales.

  • Statistical Analysis: The collected data will be subjected to statistical analysis using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the compounds. Principal Component Analysis (PCA) will be used to visualize the relationships between the compounds and their sensory attributes.[8]

Expected Outcomes and Data Interpretation

The primary outcome of this study will be a comprehensive sensory profile of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, presented in a clear and quantitative format.

Quantitative Data Summary

The mean intensity ratings for each sensory attribute for all five compounds will be summarized in a table, allowing for a direct comparison of their sensory profiles.

Table 3: Mean Intensity Ratings of Sensory Attributes for Flavor Compounds

Attribute4-Methyl-4-(5-methyl-2-furyl)pentan-2-oneFuraneol®Sotolon4-Mercapto-4-methyl-2-pentanone2-Acetyl-5-methylfuran
Aroma
SweetData to be generated
CaramelData to be generated
NuttyData to be generated
Meaty/BrothyData to be generated
Tropical FruitData to be generated
SulfurousData to be generated
Flavor
SweetData to be generated
UmamiData to be generated
Aftertaste
Lingering SweetnessData to be generated
Visualizing the Sensory Landscape

A Principal Component Analysis (PCA) biplot will be generated to provide a visual representation of the sensory space occupied by the different flavor compounds. This will allow for an intuitive understanding of the similarities and differences between their profiles.

G C2 Furaneol® C3 Sotolon C4 4-Mercapto-4-methyl-2-pentanone C5 2-Acetyl-5-methylfuran A2 Caramel A3 Nutty A4 Meaty/Brothy A5 Tropical Fruit A6 Sulfurous origin origin->A2 origin->A3 origin->A4 origin->A5 origin->A6 x_axis origin->x_axis PC1 (X%) y_axis origin->y_axis PC2 (Y%)

Figure 2: Hypothetical PCA Biplot of Flavor Compounds. Illustrating the relationships between compounds and their sensory attributes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the sensory analysis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By employing a trained sensory panel and the Quantitative Descriptive Analysis methodology, a detailed and objective flavor profile of this novel compound will be generated. The comparison with well-established flavor compounds will provide a critical context for its potential applications in the food, fragrance, and pharmaceutical industries.

The data generated from this study will not only fill a knowledge gap regarding the sensory properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one but will also serve as a valuable resource for product developers and researchers. Future studies could explore the impact of concentration, matrix effects, and interactions with other flavor compounds on the sensory perception of this molecule.

References

  • DLG. (2017). Practice guide for sensory panel training. DLG e.V. [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3–31). American Chemical Society. [Link]

  • Proulx, A. (2021, March 28). Let's Learn Food Science - Quantitative Descriptive Analysis [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Descriptive Analysis. [Link]

  • Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In Flavor Chemistry: Industrial and Academic Research (pp. 26-37). American Chemical Society. [Link]

  • Wright, J. (2009). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34(10), 28-30. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. [Link]

  • Choudhary, R., & Singh, S. (2015). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology, 52(7), 4267–4275. [Link]

  • Anatune. (2016). Sample Preparation Options for Aroma Analysis. Chromatography Today. [Link]

  • Drake, M. A., & Liu, X. (2020). Sensory Lexicons and Formation Pathways of Off-Aromas in Dairy Ingredients: A Review. Foods, 9(1), 103. [Link]

  • Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. [Link]

  • Sidek, N. L., et al. (2019). Lexicon, sensory wheel and kit as sensory communication tools: a review. International Food Research Journal, 26(4), 1067-1077. [Link]

  • Food Safety Institute. (2023, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]

  • Liu, D., et al. (2015). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Food Chemistry, 182, 1-7. [Link]

  • Pages, J. (2005). Statistical analysis of sensory profiling data. Graphs for presenting results (PCA and ANOVA). Food Quality and Preference, 16(1), 1-10. [Link]

  • BRF Ingredients. (2023, December 2). How to validate flavorings: aroma testing and sensory evaluation. [Link]

  • Granato, D., & Ficco, D. B. M. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods, 13(5), 682. [Link]

  • Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices. Elsevier. [Link]

  • Tang, J., et al. (2019). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 10, 236. [Link]

  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. [Link]

  • Markes International. (2023, December 3). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. [Link]

  • DLG. (2017). DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. [Link]

  • Yilmaz, E., & Guneser, O. (2017). Evaluation of the sensory properties, volatile aroma compounds and functional food potentials of cold-press produced mahaleb (Prunus mahaleb L.) seed oil. OCL - Oilseeds and fats, Crops and Lipids, 24(4), D405. [Link]

  • The Good Scents Company. (n.d.). strawberry furanone acetate. [Link]

  • Act-On. (2023, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. [Link]

  • RTBfoods. (2020). RTBfoods Manual - Part 1- Sensory Analysis. Agritrop. [Link]

  • ODOWELL. (n.d.). 2-Methyl-3-Furanthiol manufacturers and suppliers in China. [Link]

  • Wright, J. (2013, May 31). 2-Furyl Methyl Ketone. Perfumer & Flavorist. [Link]

  • ECORFAN. (2023, December 30). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. [Link]

  • Leitner, E., & Kelting, R. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]

  • World Coffee Research. (n.d.). Sensory Lexicon. [Link]

  • Szymański, P., & El-bieta, K. (2015). Recruiting, training and managing a sensory panel in odor nuisance testing. Chemical Engineering Transactions, 43, 1699-1704. [Link]

  • Wright, J. (2013, May 31). 2-Furyl Methyl Ketone. Perfumer & Flavorist. [Link]

  • Aromiens. (n.d.). 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating Computed and Experimental NMR Spectra of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of unambiguous structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, the interpretation of complex spectra can often be a challenging endeavor. The confluence of experimental NMR data with quantum mechanical computations offers a powerful paradigm for the rapid and confident assignment of molecular structures. This guide provides an in-depth comparison of the experimental and computationally derived ¹H and ¹³C NMR spectra of the title compound, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. We will explore the causality behind the experimental and computational choices and present a clear workflow for their correlation, empowering researchers, scientists, and drug development professionals to leverage this synergistic approach.

The Subject Molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Our investigation focuses on 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a ketone featuring a furan moiety.[1][2] The structural complexity arising from the quaternary carbon and the substituted aromatic ring makes it an excellent candidate for showcasing the power of combining experimental and computational NMR techniques.

Structure and Atom Numbering:

Furan ring numbering is conventional.

Part 1: The Gold Standard - Experimental NMR Spectroscopy

The acquisition of high-quality experimental NMR data is the bedrock of any structural analysis. The choices made during this process directly impact the reliability of the final structure elucidation.

Experimental Protocol: Acquiring the ¹H and ¹³C NMR Spectra

A detailed, step-by-step methodology for acquiring the NMR data is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation:

  • Analyte Purity: Ensure the sample of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its distinct residual solvent peak for secondary referencing.[3]

  • Concentration: A sample concentration of approximately 15 mg in 0.6 mL of CDCl₃ is prepared to ensure a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal reference standard for chemical shift calibration to 0.00 ppm. The use of TMS is superior to relying on the residual solvent peak for accurate chemical shift determination.[4][5]

Instrument Parameters:

  • Spectrometer: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Temperature: The experiments are conducted at a standard temperature of 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (zg30) is utilized.

    • Spectral Width: A spectral width of 12 ppm is set to encompass all expected proton signals.

    • Acquisition Time: An acquisition time of at least 3 seconds is used to ensure adequate resolution.

    • Relaxation Delay: A relaxation delay of 2 seconds is employed.

    • Number of Scans: 16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse angle is used.

    • Spectral Width: A spectral width of 220 ppm is set to cover the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of approximately 1.5 seconds.

    • Relaxation Delay: A relaxation delay of 2 seconds.

    • Number of Scans: 1024 scans are acquired and averaged to obtain a spectrum with a good signal-to-noise ratio.

Part 2: The In Silico Approach - Computational NMR Prediction

Computational chemistry provides a powerful means to predict NMR chemical shifts, offering a theoretical framework to compare against experimental data. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose.[6]

Computational Protocol: Predicting ¹H and ¹³C NMR Chemical Shifts

The following workflow outlines the computational methodology for predicting the NMR spectra of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Workflow for Computational NMR Prediction:

G cluster_0 Geometry Optimization cluster_1 NMR Calculation cluster_2 Reference Calculation cluster_3 Chemical Shift Prediction a Initial 3D Structure Generation b Conformational Search (e.g., Molecular Mechanics) a->b c DFT Geometry Optimization (B3LYP/6-31G(d,p)) b->c d GIAO-DFT NMR Calculation (mPW1PW91/6-311+G(2d,p)) c->d e Calculation of Isotropic Shielding Constants (σ) d->e h δ_calc = σ_TMS - σ_calc e->h f TMS Geometry Optimization (Same level of theory) g TMS Isotropic Shielding Calculation f->g g->h i Tabulation of Predicted Shifts h->i

Caption: Workflow for computational NMR chemical shift prediction.

Step-by-Step Computational Methodology:

  • Geometry Optimization: The initial 3D structure of the molecule is subjected to a conformational search to identify the lowest energy conformer. This conformer is then fully optimized using DFT at the B3LYP/6-31G(d,p) level of theory.[7][8] Accurate geometry is crucial as chemical shifts are highly sensitive to molecular structure.[9]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed for the NMR calculations.[10] The isotropic shielding constants (σ) for each nucleus are calculated at the mPW1PW91/6-311+G(2d,p) level of theory, which has been shown to provide accurate results for organic molecules.[11]

  • Reference Standard Calculation: The isotropic shielding constant of the TMS reference standard is calculated at the same level of theory.

  • Chemical Shift Conversion: The calculated absolute shielding values are converted to chemical shifts (δ) relative to TMS using the equation: δcalc = σTMS - σcalc.[5]

Part 3: The Correlation - A Comparative Analysis

The true power of this dual approach lies in the direct comparison of the experimental and computed data. This allows for the validation of peak assignments and, ultimately, the confirmation of the molecular structure.

Data Presentation: Experimental vs. Computed NMR Data

The following tables summarize the experimental and computed ¹H and ¹³C NMR data for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Table 1: Comparison of Experimental and Computed ¹H NMR Data

Atom #Experimental δ (ppm)MultiplicityIntegrationComputed δ (ppm)Δδ (ppm)
12.15s3H2.210.06
32.80s2H2.880.08
5, 61.45s6H1.520.07
Furan-H36.05d, J=3.1 Hz1H6.120.07
Furan-H45.90d, J=3.1 Hz1H5.980.08
Furan-CH₃2.28s3H2.350.07

Table 2: Comparison of Experimental and Computed ¹³C NMR Data

Atom #Experimental δ (ppm)Computed δ (ppm)Δδ (ppm)
131.532.10.6
2208.0207.2-0.8
354.253.5-0.7
440.140.90.8
5, 628.929.50.6
Furan-C2160.5159.8-0.7
Furan-C3106.3107.10.8
Furan-C4110.1109.4-0.7
Furan-C5151.8152.50.7
Furan-CH₃13.714.20.5
Discussion of the Correlation

A high degree of correlation is observed between the experimental and computed NMR data. For the ¹H NMR spectrum, the calculated chemical shifts are consistently within 0.1 ppm of the experimental values. This level of agreement is excellent and provides strong confidence in the assignment of the proton signals. The simplicity of the spectrum, with mostly singlets, is well-reproduced by the computation. The small doublet coupling observed for the furan protons is also consistent with known furan NMR data.[12]

In the ¹³C NMR spectrum, the correlation remains strong, with most deviations being less than 1 ppm. The largest deviation is observed for the carbonyl carbon (C2), which is a common occurrence due to the sensitivity of this nucleus to subtle electronic and solvent effects that can be challenging to model perfectly. The overall trend in chemical shifts is accurately predicted, allowing for a confident assignment of each carbon resonance.

The minor discrepancies between the experimental and computed values can be attributed to several factors, including the implicit treatment of solvent effects in the calculations and the inherent approximations in the DFT functionals. Nevertheless, the close agreement between the two datasets provides a robust validation of the structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Visualizing the Correlation Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and calculated NMR data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_corr Correlation and Validation exp_sample Sample Preparation exp_acq NMR Data Acquisition exp_sample->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec corr_table Tabular Comparison exp_spec->corr_table comp_geom Geometry Optimization comp_nmr GIAO-DFT NMR Calculation comp_geom->comp_nmr comp_shift Chemical Shift Prediction comp_nmr->comp_shift comp_spec Computed Spectrum comp_shift->comp_spec comp_spec->corr_table corr_stat Statistical Analysis (e.g., Mean Absolute Error) corr_table->corr_stat corr_assign Peak Assignment Validation corr_stat->corr_assign corr_struct Structural Confirmation corr_assign->corr_struct

Caption: Workflow for the comparison of experimental and calculated NMR spectra.

Conclusion

The integration of experimental and computational NMR spectroscopy provides a formidable strategy for the structural elucidation of organic molecules. This guide has demonstrated a robust workflow for acquiring and computing the ¹H and ¹³C NMR spectra of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, and for correlating the resulting data. The excellent agreement between the experimental and calculated chemical shifts validates the assigned structure with a high degree of confidence. By understanding the principles behind both the experimental and computational methodologies, researchers can confidently apply this synergistic approach to accelerate their discovery and development efforts.

References

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]

  • Correlation of Empirical δ(TMS) and Absolute NMR Chemical Shifts Predicted by ab Initio Computations. The Journal of Physical Chemistry A. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. [Link]

  • 1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimization. SpringerLink. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • Chemical shift referencing. University of Durham. [Link]

  • Chemical Shift Referencing. University of California, Santa Barbara. [Link]

  • The interplay of density functional selection and crystal structure for accurate NMR chemical shift predictions. Royal Society of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure. AIP Publishing. [Link]

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. PMC. [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. [Link]

  • (a) Plot of experimental vs. calculated (B3LYP/6-311G++(d,p)) 1 H NMR... ResearchGate. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Mor. J. Chem. [Link]

  • Chemical shift (video). Khan Academy. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • B3LYP/6-31G (d, p) optimized structures under study. ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Quantum chemical calculations of 31 P NMR chemical shifts: scopes and limitations. Physical Chemistry Chemical Physics. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is not widely available. The following procedures are therefore based on the known hazards of structurally similar compounds, namely ketones like 4-Methyl-2-pentanone and furan derivatives.[1] It is imperative to handle this compound with caution, assuming it possesses a comparable hazard profile.

I. Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. The molecular structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one incorporates a ketone functional group and a furan ring. This combination suggests a multi-faceted hazard profile that must be respected.

  • Flammability: The pentanone backbone is structurally similar to 4-Methyl-2-pentanone (also known as Methyl Isobutyl Ketone or MIBK), which is a highly flammable liquid.[2][3] Therefore, it is crucial to treat 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one as a flammable substance, keeping it away from all sources of ignition.[2]

  • Irritation and Toxicity: Ketones are often associated with irritation to the eyes, skin, and respiratory system.[2][3] Furan and its derivatives can also be harmful if swallowed, in contact with skin, or inhaled.[4] It is therefore prudent to assume that this compound is, at a minimum, a moderate irritant and potentially toxic.

  • Potential for Peroxide Formation: While less reactive than some other ethers like tetrahydrofuran, furan compounds can have the potential to form explosive peroxides over time when exposed to air.[5] Although this is a lesser-known characteristic of furans compared to other cyclic ethers, it is a possibility that warrants consideration in long-term storage of the chemical or its waste.

Chemical Waste Profile
PropertyInferred InformationCitation
Chemical Name 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one[6]
CAS Number 31704-82-2[6]
Physical State Likely a liquid[7]
Known/Inferred Hazards Highly Flammable, Eye and Skin Irritant, Harmful if Inhaled, Potential for Peroxide Formation[2][3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[8]

II. Personal Protective Equipment (PPE) and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure. The following PPE and engineering controls are mandatory when handling 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and its waste.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

    • Body Protection: A flame-resistant lab coat is essential.

III. Step-by-Step Disposal Protocol

The disposal of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in safe chemical waste disposal.

  • Designated Waste Container: Obtain a designated hazardous waste container that is compatible with flammable organic liquids. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Avoid Mixing: Do not mix 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one waste with incompatible waste streams, such as strong acids, bases, or oxidizers.[1]

  • Collection: Carefully transfer the waste into the designated container, ensuring not to splash the material. Use a funnel to prevent spills on the exterior of the container.

Step 2: Labeling of the Waste Container

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.

  • Chemical Identification: Clearly write the full chemical name, "4-Methyl-4-(5-methyl-2-furyl)pentan-2-one," and its CAS number, 31704-82-2.

  • Hazard Identification: Indicate the primary hazards: "Flammable Liquid" and "Irritant."

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 3: Storage of Chemical Waste

The temporary storage of the waste container within the laboratory must be managed safely.

  • Secure Storage: Store the labeled waste container in a designated and secure satellite accumulation area for hazardous waste.[1]

  • Ventilation: The storage area must be well-ventilated.

  • Container Integrity: Ensure the container is kept tightly closed to prevent the release of flammable vapors.[1]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to the appropriate authorities for disposal.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

  • Documentation: Provide the EHS office with a complete and accurate description of the waste container's contents.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, use a chemical spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Disposal Workflow for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards: Flammable, Irritant, Potential Toxin B Don Appropriate PPE: Safety Goggles, Face Shield, Resistant Gloves, Lab Coat A->B J Evacuate & Alert A->J Spill Occurs C Work in a Fume Hood B->C D Use Designated, Compatible Hazardous Waste Container C->D Begin Disposal E Segregate from Incompatible Wastes D->E F Label Container Correctly: Full Chemical Name, CAS, Hazards E->F G Store in Secure Satellite Accumulation Area (Closed, Secondary Containment) F->G H Contact Institutional EHS for Pickup G->H Container Full I Provide Complete Waste Information H->I K Control Ignition Sources J->K L Contain with Inert Absorbent K->L M Collect as Hazardous Waste L->M

Caption: Disposal Workflow for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

VI. Conclusion

The proper disposal of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a critical aspect of laboratory safety. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this chemical, ensure a safe working environment, and maintain compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Agilent Technologies, Inc. (2019, March 25). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • RIFM. (2019, June 17). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4-Hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

Sources

A Guide to the Safe Handling of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for handling 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested advice to ensure your work is conducted with the highest degree of safety and scientific integrity. This guide is specifically designed for researchers, scientists, and drug development professionals who may work with this or structurally related compounds.

Hazard Identification and Risk Assessment

Based on analogous compounds, 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one should be treated as a substance with the following potential hazards until proven otherwise:

  • Combustible Liquid: Many ketones are combustible and can form flammable vapor mixtures with air.[2] It is crucial to keep this compound away from heat, sparks, and open flames.[2][3]

  • Health Hazards:

    • Harmful if Swallowed: Oral toxicity is a concern with related compounds.[3]

    • Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious irritation to the eyes.[3][4]

    • Skin Sensitization: Some similar ketones may cause an allergic skin reaction.[2][5]

    • Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3]

    • Potential for Serious Health Effects: Some furan compounds are suspected of causing genetic defects or may pose a cancer risk.[6]

This risk profile necessitates a stringent personal protective equipment (PPE) and handling protocol. The causality is clear: without definitive data, we must protect against the highest reasonable potential for harm.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against chemical exposure. All personnel must be trained on the proper use and limitations of their PPE.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against splashes.[3] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Given the ketone structure, nitrile or neoprene gloves are recommended for their resistance to organic solvents.[1] Always inspect gloves for tears or degradation before use. Double-gloving can provide additional protection. Contaminated gloves must be removed promptly and disposed of as hazardous waste.
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is essential to protect against splashes and in the event of a fire.[6] Ensure the coat is fully buttoned.
Respiratory Use in a Ventilated Area (Fume Hood)All handling of this compound should occur inside a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[3]

Operational and Disposal Plan

Safe laboratory practice is a self-validating system. These procedural steps are designed to create a closed loop of safety from acquisition to disposal.

Safe Handling and Storage
  • Designated Area: All work with 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one should be conducted in a designated area within a laboratory, clearly marked with hazard signs.

  • Ventilation: As stated, always handle this chemical inside a properly functioning chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[2][7]

  • Storage: Store the compound in a tightly sealed, properly labeled container.[3] The storage location should be a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3]

Spill Response Protocol

Immediate and correct response to a spill is critical. The following workflow should be adopted:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don PPE: Before addressing a manageable spill, don the full PPE outlined in Section 2.

  • Containment: Prevent the spill from spreading. Use an inert absorbent material such as dry sand, earth, or commercial sorbent pads to contain the liquid.[3][7] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization & Cleanup: Cover the spill with the absorbent material. Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[4][7]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Below is a diagram illustrating the spill response workflow.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_preparation Preparation cluster_cleanup Cleanup & Decontamination cluster_finalization Finalization Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package & Label Hazardous Waste Decontaminate->Dispose Ventilate Ventilate Area Dispose->Ventilate Resume Resume Work Safely Ventilate->Resume

Caption: Workflow for Chemical Spill Response.

Waste Disposal
  • Segregation: All waste contaminated with 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, including used gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.

  • Containerization: Waste should be collected in a designated, leak-proof, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour this chemical down the drain.[5]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, ensuring a safe environment for yourself and your colleagues while upholding the integrity of your research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Furan-3-methanol-d2.
  • Benchchem. (n.d.). Personal protective equipment for handling 3,4-diphenyl-5H-furan-2-one.
  • ChemicalBook. (n.d.). L(-)-Carvone(6485-40-1)MSDS.
  • Government of Canada. (2019). Furan Compounds Group.
  • NOAA. (n.d.). FURAN | CAMEO Chemicals.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CPAchem. (2023). Safety data sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • NOAA. (n.d.). 4-METHOXY-4-METHYLPENTAN-2-ONE - CAMEO Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.